molecular formula C13H20ClN B3060092 N-Benzylcyclohexylamine hydrochloride CAS No. 16350-96-2

N-Benzylcyclohexylamine hydrochloride

Cat. No.: B3060092
CAS No.: 16350-96-2
M. Wt: 225.76 g/mol
InChI Key: JXIRAQIPRWLSTD-UHFFFAOYSA-N
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Description

N-Benzylcyclohexylamine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylcyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIRAQIPRWLSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075106
Record name N-Benzylcyclohexylamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16350-96-2
Record name Benzenemethanamine, N-cyclohexyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016350962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzylcyclohexylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Benzylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While its primary documented application is as an analytical reference standard in forensic chemistry, particularly as a cutting agent for illicit substances, its structural motif is of interest in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and purification are presented, along with a summary of its known biological context as an arylcyclohexylamine.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 16350-96-2[1]
Molecular Formula C₁₃H₁₉N · HCl[1]
Molecular Weight 225.8 g/mol [1]
Melting Point 252-253 °C
Boiling Point Not available
Solubility Soluble in acetonitrile (B52724), chloroform, and methanol (B129727).[1]
Appearance A neat solid[1]
Purity ≥98% (as a reference standard)[1]
Storage -20°C[1][2]
Stability ≥ 4 years[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with reductive amination and direct alkylation being the most common.

Reductive Amination

Reductive amination involves the reaction of cyclohexanone (B45756) with benzylamine (B48309) to form an intermediate imine, which is subsequently reduced to the secondary amine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as methanol or ethanol. The reaction can be stirred at room temperature for 1-2 hours to facilitate the formation of the N-benzylcyclohexyl-1-imine intermediate.

  • Reduction: The reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Salt Formation: The solvent is evaporated to yield the free base, N-benzylcyclohexylamine. The free base is then dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.

  • Purification: The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Cyclohexanone Cyclohexanone Imine N-benzylcyclohexyl-1-imine (Intermediate) Cyclohexanone->Imine Benzylamine Benzylamine Benzylamine->Imine FreeBase N-Benzylcyclohexylamine (Free Base) Imine->FreeBase Reduction NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->FreeBase FinalProduct N-Benzylcyclohexylamine Hydrochloride FreeBase->FinalProduct Salt Formation HCl Hydrochloric Acid HCl->FinalProduct

Reductive Amination Synthesis Workflow
N-Alkylation

This method involves the direct reaction of cyclohexylamine (B46788) with a benzyl (B1604629) halide.

Experimental Protocol:

  • Reaction Setup: To a solution of cyclohexylamine (1.0 eq) in a suitable solvent like acetonitrile or isopropanol, add a base such as triethylamine (B128534) (1.1 eq).

  • Addition of Alkylating Agent: Benzyl chloride or benzyl bromide (1.05 eq) is added dropwise to the mixture at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Salt Formation: After cooling to room temperature, the reaction mixture is filtered to remove the triethylamine salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added to precipitate the hydrochloride salt.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Cyclohexylamine Cyclohexylamine Reaction N-Alkylation Reaction Cyclohexylamine->Reaction BenzylHalide Benzyl Halide (e.g., Benzyl Chloride) BenzylHalide->Reaction Base Base (e.g., Triethylamine) Base->Reaction FreeBase N-Benzylcyclohexylamine (Free Base) Reaction->FreeBase FinalProduct N-Benzylcyclohexylamine Hydrochloride FreeBase->FinalProduct Salt Formation HCl Hydrochloric Acid HCl->FinalProduct Start Synthesized N-Benzylcyclohexylamine HCl Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure GC_HPLC GC / HPLC Purity->GC_HPLC NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR FTIR FT-IR Spectroscopy Structure->FTIR MS Mass Spectrometry Structure->MS Final Characterized Compound GC_HPLC->Final NMR->Final FTIR->Final MS->Final cluster_membrane Postsynaptic Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens Block Channel Block NMDAR->Block Antagonism Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Signaling Activates Arylcyclohexylamine N-Benzylcyclohexylamine (Arylcyclohexylamine) Arylcyclohexylamine->NMDAR Binds to PCP site in channel

References

An In-depth Technical Guide to N-Benzylcyclohexylamine hydrochloride (CAS: 16350-96-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While its primary documented role is as an analytical reference standard, particularly in forensic analysis as a cutting agent in illicit substances, its structural similarity to pharmacologically active arylcyclohexylamines suggests potential interactions with biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analytical detection methods for this compound. Furthermore, based on its chemical classification, this paper explores its potential mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and delineates a hypothetical signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals in drug development and forensic science.

Physicochemical Properties

This compound is a white to off-white solid. Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 16350-96-2[1][2]
Molecular Formula C₁₃H₁₉N · HCl[1]
Molecular Weight 225.8 g/mol [1]
Melting Point 252-253 °C[2]
Solubility Soluble in Acetonitrile, Chloroform, and Methanol (B129727).[1][2]
Purity Typically ≥98% as a reference standard.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with reductive amination being a common and effective method. This process involves the reaction of cyclohexanone (B45756) with benzylamine (B48309) to form an imine intermediate, which is subsequently reduced to the secondary amine and then converted to its hydrochloride salt.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Cyclohexanone

  • Benzylamine

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 equivalent) and benzylamine (1.0 equivalent) in methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-benzylcyclohexyl-1-imine intermediate.

  • Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 20°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Extraction: The methanol is removed under reduced pressure. The resulting residue is partitioned between water and diethyl ether. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Salt Formation: The solvent from the combined organic layers is evaporated to yield crude N-Benzylcyclohexylamine. The crude product is dissolved in a minimal amount of diethyl ether and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise with stirring until precipitation is complete.

  • Purification: The resulting white precipitate of this compound is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start Start: Reactants reactants Cyclohexanone + Benzylamine in Methanol start->reactants imine Imine Formation (Stir at RT, 1-2h) reactants->imine reduction Reduction with NaBH₄ (Portion-wise addition, <20°C) imine->reduction workup Work-up & Extraction (Water/Diethyl Ether) reduction->workup salt Salt Formation (Conc. HCl in Diethyl Ether) workup->salt purification Purification (Filtration & Drying) salt->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Detection

Given its presence as a cutting agent in illicit drug samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of this compound.[1][3]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the detection of this compound in a solid sample.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical standard of this compound

  • Methanol (HPLC grade)

  • Sample vials

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: A known weight of the solid sample is dissolved in methanol to a concentration of approximately 1 mg/mL. The solution is vortexed to ensure complete dissolution and then filtered through a 0.22 µm syringe filter into a GC-MS vial.

  • Standard Preparation: A standard solution of this compound is prepared in methanol at a known concentration (e.g., 100 µg/mL).

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Analysis: The standard solution is injected first to determine the retention time and mass spectrum of N-Benzylcyclohexylamine. Subsequently, the prepared sample solution is injected.

  • Data Interpretation: The presence of N-Benzylcyclohexylamine in the sample is confirmed by comparing the retention time and the fragmentation pattern of the resulting mass spectrum with that of the analytical standard.

Diagram of Analytical Workflow:

G cluster_analysis Analytical Workflow start Start: Solid Sample dissolution Dissolution in Methanol (1 mg/mL) start->dissolution filtration Filtration (0.22 µm) dissolution->filtration injection GC-MS Injection filtration->injection separation GC Separation injection->separation detection MS Detection & Fragmentation separation->detection data_analysis Data Analysis: Retention Time & Mass Spectrum detection->data_analysis result Identification of N-Benzylcyclohexylamine data_analysis->result

Caption: Workflow for the analytical detection of N-Benzylcyclohexylamine.

Potential Pharmacology and Mechanism of Action

While there is a lack of direct pharmacological studies on this compound, its classification as an arylcyclohexylamine provides a basis for predicting its potential biological activity. Arylcyclohexylamines are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This class of compounds can also interact with other targets, including dopamine (B1211576) reuptake transporters and sigma receptors.[4]

The primary hypothesized mechanism of action for N-Benzylcyclohexylamine is as a non-competitive antagonist at the NMDA receptor. This action would block the influx of Ca²⁺ ions through the receptor's channel, thereby modulating glutamatergic neurotransmission. Such a mechanism is associated with dissociative, anesthetic, and potentially neurotoxic or neuroprotective effects, depending on the context and dosage.[4][6]

Hypothetical Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates the potential downstream signaling effects of this compound, assuming it acts as an NMDA receptor antagonist.

G cluster_pathway Hypothetical Signaling Pathway compound N-Benzylcyclohexylamine hydrochloride nmda NMDA Receptor compound->nmda Antagonizes ca_influx Ca²⁺ Influx nmda->ca_influx Blocks erk_pathway ERK Signaling Pathway ca_influx->erk_pathway Inhibits activation of creb CREB Phosphorylation erk_pathway->creb Reduces gene_expression Gene Expression (e.g., for synaptic plasticity) creb->gene_expression Alters cellular_response Altered Cellular Response gene_expression->cellular_response

Caption: Potential signaling pathway of this compound.

Conclusion

This compound is a compound with well-defined chemical and physical properties, primarily utilized in the forensic and analytical chemistry fields. While its biological activity has not been extensively studied, its classification as an arylcyclohexylamine strongly suggests a potential for interaction with the NMDA receptor and other neuronal targets. The protocols and diagrams provided in this guide offer a foundational understanding of its synthesis, detection, and a framework for investigating its pharmacological profile. Further research is warranted to elucidate the specific biological effects and mechanism of action of this compound to fully understand its potential impact on human health, particularly in the context of its use as a cutting agent in illicit drugs.

References

N-Benzylcyclohexylamine Hydrochloride: A Technical Whitepaper on the Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the inferred mechanism of action for N-Benzylcyclohexylamine hydrochloride. As of the date of this publication, specific pharmacological studies directly investigating this compound are not extensively available in the public domain. The information presented herein is based on the well-established pharmacology of the arylcyclohexylamine class of compounds, to which this compound belongs.

Executive Summary

This compound is classified as an arylcyclohexylamine, a class of compounds known for their diverse pharmacological activities, most notably as dissociative anesthetics.[1] Due to its structural similarity to well-characterized arylcyclohexylamines like phencyclidine (PCP) and ketamine, it is hypothesized that the primary mechanism of action of this compound involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Secondary activities at other targets, such as the dopamine (B1211576) transporter (DAT) and sigma (σ) receptors, may also contribute to its overall pharmacological profile.[3] This whitepaper will delineate this inferred mechanism, present hypothetical quantitative data based on structure-activity relationships within the class, and provide detailed experimental protocols for the validation of these hypotheses.

Inferred Mechanism of Action

The core structure of N-Benzylcyclohexylamine, featuring a cyclohexyl ring and an aryl (phenyl) group attached to the same carbon which is also bonded to a nitrogen atom, is the key determinant of its likely pharmacological targets.

Primary Target: NMDA Receptor Antagonism

The principal hypothesized mechanism of action is the blockade of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785).[2]

  • Site of Action: Arylcyclohexylamines bind to a specific site located within the ion channel of the NMDA receptor, often referred to as the "PCP binding site."[1][2]

  • Mechanism: This binding is non-competitive and voltage-dependent, meaning the compound can only access its binding site when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[2] By physically occluding the open channel, this compound would prevent the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting neuronal excitation.[4] This action is responsible for the characteristic dissociative and anesthetic effects of this class of compounds.[1]

NMDA_Antagonism cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_Channel Ion Channel (Blocked) NMDA_R->Ca_Channel opens Response Inhibition of Neuronal Excitation Ca_Channel->Response prevents Ca²⁺ influx NBCA N-Benzylcyclohexylamine (Antagonist) NBCA->Ca_Channel binds & blocks Glutamate Glutamate Glutamate->NMDA_R activates

Hypothesized NMDA receptor antagonism by N-Benzylcyclohexylamine.

Secondary Targets

Based on the pharmacology of other arylcyclohexylamines, this compound may also interact with other neuronal targets, which could modulate its primary effects.[3]

  • Dopamine Transporter (DAT): Some arylcyclohexylamines inhibit the reuptake of dopamine, leading to increased synaptic dopamine concentrations and stimulant effects.[3]

  • Sigma (σ) Receptors: Affinity for σ₁ and σ₂ receptors is another common feature of this class, which may contribute to some of the psychotomimetic and other complex behavioral effects.[3]

  • Opioid Receptors: While generally exhibiting lower affinity, some arylcyclohexylamines have been shown to interact with μ-opioid receptors, potentially contributing to their analgesic properties.[3]

Data Presentation: Hypothetical Pharmacological Profile

The following tables summarize the expected quantitative data for this compound based on the known activities of structurally related arylcyclohexylamines. This data is for illustrative purposes and requires experimental validation.

Table 1: Hypothetical Receptor Binding Affinities (Kᵢ, nM)

TargetRadioligandN-Benzylcyclohexylamine HCl (Kᵢ, nM)Reference Compound (Kᵢ, nM)
NMDA Receptor (PCP Site)[³H]MK-80150 - 200PCP (~30 nM)
Dopamine Transporter (DAT)[³H]WIN 35,428200 - 1000Cocaine (~250 nM)
Sigma-1 (σ₁) Receptor--INVALID-LINK---Pentazocine150 - 500(+)-Pentazocine (~3 nM)
Sigma-2 (σ₂) Receptor[³H]DTG300 - 1500DTG (~30 nM)
μ-Opioid Receptor[³H]DAMGO> 1000Morphine (~1 nM)

Table 2: Hypothetical Functional Activity (IC₅₀ / EC₅₀, nM)

AssayMeasurementN-Benzylcyclohexylamine HCl (IC₅₀, nM)
NMDA-mediated Ca²⁺ InfluxInhibition100 - 400
[³H]Dopamine UptakeInhibition500 - 2000

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

NMDA Receptor Radioligand Binding Assay

This protocol determines the binding affinity of the test compound for the PCP site on the NMDA receptor.

  • Materials:

    • Rat brain cortex membranes

    • [³H]MK-801 (radioligand)

    • This compound (test compound)

    • PCP or MK-801 (for non-specific binding determination)

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4

    • Glass fiber filters (GF/B)

    • Scintillation counter

  • Procedure:

    • Prepare rat brain cortical membranes and adjust protein concentration to 0.2-0.4 mg/mL in assay buffer.

    • In a 96-well plate, add assay buffer, varying concentrations of this compound, and a final concentration of 1-5 nM [³H]MK-801.

    • For non-specific binding, use a saturating concentration of unlabeled PCP (e.g., 10 µM).

    • Incubate at room temperature for 2 hours.

    • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

    • Wash filters three times with ice-cold assay buffer.

    • Measure radioactivity on the filters using a scintillation counter.

    • Calculate specific binding and determine the Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow prep Prepare Brain Membranes (0.2-0.4 mg/mL) plate Plate Components: - Membranes - [³H]MK-801 (1-5 nM) - Test Compound (Varying Conc.) prep->plate incubate Incubate (2 hours, Room Temp) plate->incubate filter Rapid Filtration (GF/B Filters) incubate->filter wash Wash Filters x3 (Ice-cold Buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Ki) count->analyze

Workflow for NMDA Receptor Radioligand Binding Assay.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of the test compound to inhibit dopamine uptake by the dopamine transporter.[3]

  • Materials:

    • HEK293 cells stably expressing human DAT (hDAT)

    • [³H]Dopamine

    • This compound (test compound)

    • Nomifensine or Cocaine (positive control)

    • Krebs-HEPES buffer

  • Procedure:

    • Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

    • Wash cells with Krebs-HEPES buffer.

    • Pre-incubate cells with varying concentrations of this compound for 10-20 minutes at 37°C.

    • Initiate uptake by adding a final concentration of 10-20 nM [³H]Dopamine.

    • Incubate for 5-10 minutes at 37°C.

    • Terminate uptake by aspirating the medium and washing the cells rapidly with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the lysate using a scintillation counter.

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Sigma Receptor (σ₁ and σ₂) Binding Assays

These protocols determine the binding affinity for sigma receptor subtypes.

  • Materials:

    • Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)

    • --INVALID-LINK---Pentazocine (for σ₁) or [³H]DTG (for σ₂)

    • Haloperidol (for non-specific binding)

    • (+)-Pentazocine (for masking σ₁ sites in the σ₂ assay)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Procedure (General):

    • Prepare membrane homogenates (0.2-0.4 mg/mL protein).

    • For the σ₂ assay, include a masking concentration of unlabeled (+)-pentazocine (e.g., 100 nM) to block binding to σ₁ sites.

    • Incubate membranes with radioligand (e.g., 5 nM) and varying concentrations of the test compound for 120 minutes at room temperature.

    • Define non-specific binding with 10 µM haloperidol.

    • Terminate by rapid filtration through GF/B filters (pre-soaked in polyethylenimine).

    • Wash filters and perform scintillation counting.

    • Calculate Kᵢ values from IC₅₀ values.

Conclusion

This compound is structurally positioned within the arylcyclohexylamine class, strongly suggesting its primary mechanism of action is as a non-competitive antagonist of the NMDA receptor. Secondary interactions with the dopamine transporter and sigma receptors are also plausible and may contribute to a complex pharmacological profile. The experimental protocols outlined in this document provide a clear path for the empirical validation of these hypotheses and the quantitative characterization of this compound's activity. Such studies are essential for a comprehensive understanding of its potential effects and for guiding future research in drug development and neuroscience.

References

Technical Guide: Solubility Profile of N-Benzylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is an analytical reference standard classified as an arylcyclohexylamine.[1] It has been identified as a cutting agent in illicit 3,4-MDMA samples, making its characterization important for forensic and research applications.[1] Understanding the solubility of this compound is crucial for developing analytical methods, designing toxicological studies, and for its potential, though not prominent, use in the synthesis of derivatives with neuropharmacological properties.[2] This guide provides a summary of the available solubility data for this compound and outlines a detailed experimental protocol for its quantitative determination.

Solubility Data

Currently, only qualitative solubility data for this compound is publicly available. No quantitative data (e.g., in g/100 mL or mol/L at specified temperatures) has been reported in the reviewed literature.

Table 1: Qualitative Solubility of this compound
SolventSolubility
AcetonitrileSoluble[1][3][4]
ChloroformSoluble[1][3][4]
MethanolSoluble[1][3][4]

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which saturation is reached.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility, based on established protocols for active pharmaceutical ingredients (APIs).[5] The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent and measuring the concentration of the dissolved substance after a period of equilibration. This is achieved by adding an excess amount of the solid compound to the solvent and agitating the mixture at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Solvents of interest (e.g., Acetonitrile, Chloroform, Methanol, Water)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or incubator with agitation capabilities

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • pH meter (for aqueous solutions)

Methodology: Shake-Flask Method
  • Preparation of Solvent: Prepare the desired solvent. For aqueous solubility, use purified water and adjust the pH if necessary.

  • Addition of Solute: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.[5]

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

Analytical Method Validation

A suitable analytical method (e.g., HPLC-UV) should be validated for linearity, accuracy, precision, and specificity for this compound in the chosen solvent. A calibration curve should be prepared using standard solutions of known concentrations.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Materials (Solute, Solvent) B Addition of Excess Solute to Solvent in Vial A->B C Equilibration (Constant T° & Agitation) B->C D Sample Withdrawal (Supernatant) C->D E Filtration (Remove Undissolved Solid) D->E F Dilution of Filtrate E->F G Quantitative Analysis (e.g., HPLC-UV) F->G H Data Calculation (Solubility Determination) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Logical Relationship for Solubility Assay Selection

The choice between a kinetic and a thermodynamic solubility assay depends on the stage of research and the required data quality. The following diagram outlines the logical relationship for selecting the appropriate assay.

G Start Need for Solubility Data Decision Research Stage? Start->Decision Early Early Stage / High Throughput Decision->Early Early Late Lead Optimization / Formulation Decision->Late Late Kinetic Kinetic Solubility Assay (Faster, Less Accurate) Early->Kinetic Thermo Thermodynamic Solubility Assay (Slower, More Accurate) Late->Thermo

Caption: Decision Tree for Solubility Assay Selection.

References

An In-depth Technical Guide to N-Benzylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While not extensively studied for therapeutic applications, it has gained significance in the field of forensic chemistry as it has been identified as a cutting agent in illicit drug samples, particularly in 3,4-methylenedioxymethamphetamine (MDMA). This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, analytical data, and known biological context.

Chemical and Physical Properties

This compound is the salt form of the secondary amine N-benzylcyclohexylamine. The hydrochloride salt enhances the compound's stability and solubility in polar solvents.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 16350-96-2[2]
Molecular Formula C₁₃H₁₉N • HCl[2]
Molecular Weight 225.8 g/mol [2]
Melting Point 252-253 °C
Appearance Neat solid[2]
Solubility Soluble in acetonitrile, chloroform, and methanol.[2]
IUPAC Name N-benzylcyclohexan-1-amine hydrochloride
Synonyms N-Benzylcyclohexanamine hydrochloride, NBCA[2]

Synthesis

The primary method for the synthesis of N-benzylcyclohexylamine is through the reductive amination of cyclohexanone (B45756) with benzylamine (B48309).[3][4] This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding secondary amine. The resulting N-benzylcyclohexylamine free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Benzylcyclohexylamine (Reductive Amination)

  • Reagents and Materials:

  • Procedure:

    • To a round-bottom flask containing a magnetic stirring bar, add cyclohexanone (1.0 eq) and benzylamine (1.0-1.2 eq) dissolved in an appropriate solvent such as dichloromethane or methanol.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

    • Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), to the reaction mixture in portions.[4] Note: Sodium cyanoborohydride is often preferred for its selectivity in reducing imines in the presence of carbonyls.[4]

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-benzylcyclohexylamine.

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Formation of this compound

  • Reagents and Materials:

    • N-benzylcyclohexylamine (from Step 1)

    • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or methanol)

    • Diethyl ether or other suitable non-polar solvent for precipitation

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve the purified N-benzylcyclohexylamine in a minimal amount of a suitable solvent like diethyl ether.

    • While stirring, add a solution of hydrochloric acid in the same or a miscible solvent dropwise until the precipitation of a white solid is complete.

    • Continue stirring for an additional 30 minutes at room temperature.

    • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.

    • Dry the white solid under vacuum to obtain the final product.

G cluster_synthesis Synthesis Workflow cyclohexanone Cyclohexanone imine Imine Intermediate cyclohexanone->imine benzylamine Benzylamine benzylamine->imine nbca_freebase N-Benzylcyclohexylamine (Free Base) imine->nbca_freebase Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->nbca_freebase nbca_hcl N-Benzylcyclohexylamine Hydrochloride nbca_freebase->nbca_hcl Acid-Base Reaction hcl Hydrochloric Acid (HCl) hcl->nbca_hcl

Synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted for free base in CDCl₃):

  • δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl (B1604629) group.

  • δ 3.80 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • δ 2.45 (m, 1H): Methine proton of the cyclohexyl group (-CH-N).

  • δ 1.00-2.00 (m, 10H): Methylene protons of the cyclohexyl group.

¹³C NMR (Predicted for free base in CDCl₃):

  • δ 140.0: Quaternary aromatic carbon of the benzyl group.

  • δ 128.5, 128.2, 127.0: Aromatic carbons of the benzyl group.

  • δ 56.0: Methine carbon of the cyclohexyl group (-CH-N).

  • δ 54.0: Methylene carbon of the benzyl group (-CH₂-Ph).

  • δ 33.5, 26.0, 25.0: Methylene carbons of the cyclohexyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional GroupVibration
~3000-3100Aromatic C-HStretch
~2850-3000Aliphatic C-HStretch
~2400-2700R₃N⁺-HStretch (broad)
~1600, 1495, 1450Aromatic C=CStretch
~1450Aliphatic C-HBend
~700-750Aromatic C-HOut-of-plane bend
Mass Spectrometry (MS)

The mass spectrum of N-Benzylcyclohexylamine is available in the Cayman Chemical GC-MS spectral library.[2][5] The fragmentation pattern is characteristic of benzylamines. The electron ionization (EI) mass spectrum would likely show a molecular ion peak for the free base (m/z 189) and characteristic fragment ions.

Predicted Fragmentation:

  • m/z 91: The most prominent peak, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the C-N bond.

  • m/z 189: Molecular ion peak of the free base ([C₁₃H₁₉N]⁺).

  • Other fragments resulting from the loss of alkyl groups from the cyclohexyl ring.

G cluster_fragmentation Postulated Mass Spectrometry Fragmentation parent N-Benzylcyclohexylamine [M]⁺˙ m/z = 189 frag1 Tropylium Cation [C₇H₇]⁺ m/z = 91 parent->frag1 α-cleavage frag2 Cyclohexylaminyl Radical Cation [C₆H₁₂N]⁺˙ parent->frag2

Postulated MS Fragmentation of N-Benzylcyclohexylamine.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the specific biological activity and associated signaling pathways of this compound. Its primary characterization in the scientific literature is as an analytical reference standard for forensic purposes.[2]

Due to its presence as a cutting agent in illicit substances, it is plausible that this compound may have some pharmacological effects, but detailed studies are required to elucidate any such mechanisms.[1]

Conclusion

This compound is a well-characterized compound from a chemical and analytical perspective. Its synthesis via reductive amination is a standard and efficient method. The available spectroscopic data allows for its unambiguous identification. However, there is a notable absence of research into its biological activity, pharmacology, and toxicology. Its primary relevance to the scientific community currently lies in the field of forensic science as an analytical standard for the identification of cutting agents in illicit drugs. Future research could explore the potential pharmacological properties of this compound and its derivatives to determine if they possess any therapeutic potential or to better understand the risks associated with its presence as an adulterant in street drugs.

References

An In-depth Technical Guide to N-Benzylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is a chemical compound classified as an arylcyclohexylamine.[1] While its primary documented use is as an analytical reference standard in forensic chemistry, particularly as a cutting agent found in illicit 3,4-MDMA samples, its structural similarity to other pharmacologically active arylcyclohexylamines suggests potential interactions with biological systems.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its synonyms, chemical properties, and known biological context, to support research and development activities.

Chemical Identity and Synonyms

A clear identification of this compound is crucial for accurate research and communication. The following table summarizes its key identifiers and synonyms.

Identifier TypeValue
Chemical Name N-cyclohexyl-benzenemethanamine, monohydrochloride
CAS Number 16350-96-2
Molecular Formula C13H19N • HCl
Molecular Weight 225.8 g/mol
Synonyms N-Benzylcyclohexanamine hydrochloride, N-Benzyl-N-cyclohexylamine hydrochloride, NBCA hydrochloride, Benzylcyclohexylamine hydrochloride, N-Cyclohexylbenzenemethanamine hydrochloride

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

PropertyValueReference
Physical Form Neat solid[1]
Melting Point 252-253 °C[2]
Solubility Soluble in Acetonitrile, Chloroform, and Methanol (B129727)[2]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Biological Activity and Mechanism of Action

N-Benzylcyclohexylamine belongs to the arylcyclohexylamine class of compounds, which are known for their effects on the central nervous system. The primary mechanism of action for arylcyclohexylamines is antagonism of the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Antagonism

While specific studies on this compound's binding affinity and in vivo pharmacology are limited in the public domain, its classification as an arylcyclohexylamine strongly suggests that it acts as an NMDA receptor antagonist. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory.

Antagonism of the NMDA receptor by arylcyclohexylamines typically leads to dissociative, anesthetic, and hallucinogenic effects. This occurs through the blockade of the receptor's ion channel, preventing the influx of Ca2+ ions and subsequent downstream signaling cascades.

Signaling Pathway

The antagonism of the NMDA receptor by compounds like this compound is expected to modulate several downstream signaling pathways. A simplified representation of this mechanism is provided below.

NMDA_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel (Blocked) NMDA_Receptor->Ca_Channel Activates Signaling_Cascade Downstream Signaling (e.g., CaMK, ERK) Ca_Channel->Signaling_Cascade Inhibited Ca²⁺ Influx Cellular_Response Altered Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascade->Cellular_Response NBCA N-Benzylcyclohexylamine (Antagonist) NBCA->Ca_Channel Blocks

Caption: Simplified signaling pathway of NMDA receptor antagonism.

Experimental Protocols

Synthesis of this compound

The following protocol describes a potential method for the synthesis of this compound based on reductive amination, a common method for synthesizing secondary amines.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 eq) in 1,2-dichloroethane.

  • Reductive Amination: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylcyclohexylamine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether and cool in an ice bath.

  • Precipitation: Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

Sample Preparation:

  • Dissolve a known amount of the sample in methanol or another suitable solvent. For the hydrochloride salt, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve chromatographic performance by increasing volatility.

Expected Fragmentation: The mass spectrum of the free base is expected to show a molecular ion peak and characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atom.

Conclusion

This compound is an arylcyclohexylamine with a presumed mechanism of action as an NMDA receptor antagonist. While its primary application to date has been in forensic analysis, its chemical structure warrants further investigation into its pharmacological and toxicological properties. The information and protocols provided in this guide are intended to serve as a foundation for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development to further explore the potential of this and related compounds.

Disclaimer: this compound is intended for research and forensic applications only. It is not for human or veterinary use. Appropriate safety precautions should be taken when handling this compound.

References

N-Benzylcyclohexylamine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of N-Benzylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for this compound, a compound utilized in various research and forensic applications. Due to its classification as an arylcyclohexylamine and its identification as a cutting agent in illicit substances, a thorough understanding of its properties and associated hazards is imperative for safe laboratory practice.[1][2]

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data is crucial for appropriate storage, handling, and emergency response planning.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 16350-96-2[1]
Molecular Formula C13H20ClN[2]
Molecular Weight 225.76 g/mol [3]
Appearance Neat solid[1]
Melting Point 252-253 °C[2][4]
Solubility Soluble in Acetonitrile, Chloroform, and Methanol.[4]
Storage Temperature -20°C[5]
Stability ≥ 4 years when stored properly.[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritationGHS07Warning

Source: Aggregated data from multiple Safety Data Sheets.

Safety and Handling Procedures

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Engineering Controls

Engineering controls are the most effective means of minimizing exposure.

  • Ventilation: Always handle this compound in a certified chemical fume hood.

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area.

  • Ventilate the area of the spill.

  • Wear appropriate personal protective equipment (PPE).

  • Contain the spill. Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to clean up the spill.

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating solution.

  • Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological Information and Experimental Protocols

A comprehensive review of publicly available literature and safety data sheets indicates that the toxicological properties of this compound have not been thoroughly investigated. There is a notable absence of detailed experimental studies, including LD50 values, metabolic pathways, and mechanisms of toxicity. This lack of data underscores the importance of handling this compound with extreme caution and treating it as a substance with significant unknown hazards.

It is imperative for researchers to understand that the absence of comprehensive toxicological data does not imply that the substance is safe. All handling and experimental procedures should be designed with a high degree of caution, assuming a significant potential for toxicity.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal Procurement Procurement of Compound Receiving Receiving and Inspection (Check for damage, verify SDS) Procurement->Receiving Shipment Storage Secure Storage (-20°C, well-ventilated, away from incompatibles) Receiving->Storage Transfer to Storage Inventory Inventory Management (Log quantity, date, user) Storage->Inventory Preparation Pre-experiment Preparation (Review SOPs, wear full PPE) Storage->Preparation Withdrawal from Storage Handling Handling in Fume Hood (Weighing, dissolving, reacting) Preparation->Handling Experiment Conduct Experiment Handling->Experiment WasteCollection Waste Segregation & Collection (Labelled, sealed containers) Experiment->WasteCollection Generate Waste Decontamination Decontamination of Glassware & Surfaces Experiment->Decontamination Disposal Hazardous Waste Disposal (Follow institutional and regulatory guidelines) WasteCollection->Disposal

References

A Technical Guide to the Biological Activity of the N-Benzylcyclohexylamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological and biological data for N-Benzylcyclohexylamine hydrochloride is scarce in peer-reviewed literature. The compound is primarily documented as an analytical reference standard and has been identified as a cutting agent in forensic analyses. This guide, therefore, explores the biological activities of structurally related derivatives to provide a comprehensive overview of the potential pharmacological relevance of the N-benzylcyclohexylamine core structure for researchers, scientists, and drug development professionals.

Introduction to the N-Benzylcyclohexylamine Core

The N-Benzylcyclohexylamine structure combines a benzyl (B1604629) group and a cyclohexyl ring attached to a central nitrogen atom. This arrangement incorporates key pharmacophoric elements: the lipophilic, non-planar cyclohexyl ring and the aromatic benzyl group. While this compound itself is not extensively studied for biological activity, its derivatives have been synthesized and evaluated for a range of therapeutic applications. This document synthesizes findings from these related compounds to illuminate the potential of this chemical scaffold.

Potential Therapeutic Applications and Biological Activities of Derivatives

Research into derivatives of N-Benzylcyclohexylamine and related structures has revealed significant potential in several therapeutic areas, including anticonvulsant and antibacterial applications, as well as interactions with key central nervous system (CNS) receptors.

Anticonvulsant Activity

Studies have shown that N-benzyl-2-acetamidoacetamide derivatives, which share the N-benzyl structural motif, are potent anticonvulsants. These compounds have demonstrated significant efficacy in preclinical models of epilepsy.

Quantitative Data: Anticonvulsant Activity of N-Benzylacetamide Derivatives

CompoundTest ModelAdministrationED₅₀ (mg/kg)Reference Compound (ED₅₀)
N-benzyl-2-acetamido-3-methoxypropionamide (18)Maximal Electroshock (MES) - Micei.p.8.3Phenytoin (6.5 mg/kg)
N-benzyl-2-acetamido-3-methoxypropionamide (18)Maximal Electroshock (MES) - Ratsp.o.3.9Phenytoin (23 mg/kg)
(R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18)Maximal Electroshock (MES) - Micei.p.4.5-
(S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18)Maximal Electroshock (MES) - Micei.p.>100-
N-benzyl-2-acetamido-3-ethoxypropionamide (19)Maximal Electroshock (MES) - Micei.p.17.3Phenytoin (6.5 mg/kg)
N-benzyl-2,3-dimethoxypropionamideMaximal Electroshock (MES) - Micei.p.30Phenobarbital (22 mg/kg)

Data sourced from studies on N-benzylacetamide derivatives.[1][2]

Experimental Protocol: Maximal Electroshock (MES)-Induced Seizure Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.

  • Animal Model: Male mice or rats are typically used.

  • Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneally, i.p., or orally, p.o.) at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the compound.

  • Induction of Seizure: After a predetermined time to allow for drug absorption, a maximal seizure is induced by applying a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) through corneal or auricular electrodes.

  • Endpoint Measurement: The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered evidence of anticonvulsant activity.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (Effective Dose, ED₅₀) is calculated using statistical methods like probit analysis.[1][2]

Experimental Workflow: Anticonvulsant Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Test Compound Synthesis (N-Benzylacetamide Derivative) Admin Compound Administration (i.p. or p.o.) Compound->Admin Animals Animal Acclimatization (Mice/Rats) Animals->Admin Wait Absorption Period Admin->Wait MES Maximal Electroshock Stimulation Wait->MES Observe Observe for Tonic Hindlimb Extension MES->Observe MES->Observe Record Record Protection Status Observe->Record Observe->Record Calc Calculate ED50 (Probit Analysis) Record->Calc

Caption: Workflow for MES anticonvulsant activity testing.

Antibacterial Activity

Derivatives incorporating both benzylamine (B48309) and cyclohexylamine (B46788) moieties have been synthesized and evaluated for their ability to inhibit bacterial growth. Specifically, substituted benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[3]

Quantitative Data: Antibacterial Activity of N-Benzylcyclohexylamine Derivatives

CompoundTarget OrganismMIC (µg/mL)
6lPseudomonas aeruginosa0.002-0.016
6lStaphylococcus epidermidis0.002-0.016
6m(Four bacterial strains)0.002-0.016

Data represents the range of Minimum Inhibitory Concentration (MIC) values for the most potent compounds in the series against various strains.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., P. aeruginosa, S. epidermidis) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Endpoint Measurement: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_exp Assay cluster_analysis Analysis Compound Test Compound Dilute Serial Dilution of Compound in Plate Compound->Dilute Bacteria Bacterial Culture (e.g., S. aureus) Inoculate Inoculate Wells with Bacterial Suspension Bacteria->Inoculate Media Growth Medium Media->Dilute Dilute->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Inoculate->Incubate Read Read Plate for Visible Growth (Turbidity) Incubate->Read Determine Determine MIC Read->Determine Read->Determine

Caption: Workflow for antibacterial MIC determination.

CNS Receptor Interactions of Related Scaffolds

The arylcyclohexylamine class, to which N-Benzylcyclohexylamine belongs, is well-known for its interaction with various CNS receptors.[4] While specific data for the title compound is absent, related structures show affinity for histamine (B1213489), dopamine (B1211576), serotonin, and sigma receptors.

Quantitative Data: Receptor Binding Affinities of Related Compounds

Compound Class / Specific DerivativeReceptor TargetAssay TypeAffinity Metric (Value)
Cyclohexylamine-based series (e.g., 10t)Histamine H₃ ReceptorRadioligand BindingSubnanomolar Ki
N-benzyltryptamine derivatives5-HT₂A / 5-HT₂C ReceptorsRadioligand DisplacementKi in the 10-100 nM range (5-HT₂A)
N,N-dibutyl-1-(2-benzo[b]thienyl)cyclohexylamineDopamine Transporter[³H]BTCP BindingIC₅₀ = 0.3 nM
(-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine ((-)-44)Sigma (σ₁) ReceptorRadioligand BindingKi = 1.3 nM

Data sourced from studies on various N-substituted cyclohexylamine and benzylamine derivatives.[5][6][7][8]

Experimental Protocol: Radioligand Binding Assay

This technique is used to quantify the affinity of a test compound for a specific receptor.

  • Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells that express the receptor of interest (e.g., HEK-293 cells stably expressing the human H₃ receptor).[9]

  • Assay Setup: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [³H]Nα-methylhistamine for H₃R) that specifically binds to the target receptor.

  • Competition: Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. This competition curve is used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Logical Diagram: Potential CNS Receptor Targets

G cluster_receptors Potential CNS Receptor Targets NBCA N-Benzylcyclohexylamine Scaffold H3 Histamine H3 Receptor (Inverse Agonism) NBCA->H3 Cyclohexylamine Derivatives DAT Dopamine Transporter (Uptake Inhibition) NBCA->DAT Arylcyclohexylamine Derivatives S5HT Serotonin 5-HT2A/2C Receptors (Agonism/Antagonism) NBCA->S5HT N-Benzylamine Derivatives Sigma Sigma σ1 Receptor (High Affinity Ligands) NBCA->Sigma N-Substituted Cyclohexylamines NMDA NMDA Receptor (Antagonism) NBCA->NMDA Arylcyclohexylamine Class

Caption: Potential CNS targets for N-Benzylcyclohexylamine derivatives.

Conclusion

While this compound itself remains biologically uncharacterized, the extensive research into its structural analogues provides a strong rationale for its investigation as a chemical scaffold. Derivatives have demonstrated potent and varied biological activities, including anticonvulsant effects in animal models, broad-spectrum antibacterial action, and high-affinity interactions with multiple CNS receptors critical to neurotransmission. The data compiled in this guide suggest that the N-benzylcyclohexylamine core is a versatile and promising starting point for the design and development of novel therapeutic agents targeting a spectrum of diseases. Further investigation is warranted to synthesize and screen a focused library of N-Benzylcyclohexylamine derivatives to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Benzylcyclohexylamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine and its hydrochloride salt are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. The reductive amination of cyclohexanone (B45756) with benzylamine (B48309) is a common and efficient method for the synthesis of this secondary amine. This document provides detailed application notes and experimental protocols for the synthesis of N-Benzylcyclohexylamine hydrochloride, summarizing various methodologies and providing clear, step-by-step instructions for laboratory execution.

Reaction Overview

The synthesis proceeds in two main stages: the formation of an imine intermediate from the condensation of cyclohexanone and benzylamine, followed by the in-situ reduction of the imine to the desired N-Benzylcyclohexylamine. The amine is then converted to its hydrochloride salt for improved stability and handling.

Reaction Scheme:

Caption: Mechanism of Reductive Amination.

Experimental_Workflow Reactants Mix Cyclohexanone, Benzylamine, & Solvent Add_Catalyst Add Catalyst/Reducing Agent (e.g., Pd/C or NaBH₄) Reactants->Add_Catalyst Reaction React under appropriate conditions (H₂ atmosphere or RT) Add_Catalyst->Reaction Workup Reaction Work-up (Filtration, Concentration) Reaction->Workup Free_Base Crude N-Benzylcyclohexylamine (Free Base) Workup->Free_Base Salt_Formation Dissolve in Ether, Add HCl Free_Base->Salt_Formation Purification Isolate & Dry Product Salt_Formation->Purification Final_Product N-Benzylcyclohexylamine HCl (Pure Solid) Purification->Final_Product

Caption: Experimental Workflow for Synthesis.

Application Notes and Protocols for the Analysis of N-Benzylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is an analytical reference standard categorized as an arylcyclohexylamine. It has been identified as a cutting agent in illicit drug samples, such as 3,4-MDMA, making its accurate identification and quantification crucial in forensic and research applications.[1] This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
Chemical Name N-cyclohexyl-benzenemethanamine, monohydrochloride[1][2]
Synonyms N-Benzylcyclohexanamine, N-Benzyl-N-cyclohexylamine, NBCA[1]
CAS Number 16350-96-2[1]
Molecular Formula C₁₃H₁₉N • HCl[1]
Formula Weight 225.8 g/mol [1][2]
Purity ≥98%[1]
Formulation A neat solid[1]
Solubility Soluble in Acetonitrile, Chloroform, and Methanol[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Analytical Methods

A variety of analytical methods can be employed for the characterization and quantification of this compound. The primary techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the definitive identification of N-Benzylcyclohexylamine due to its high sensitivity and the detailed structural information provided by mass spectrometry.[3][4] It is particularly useful in forensic analysis for identifying the compound in complex matrices.[1]

This proposed protocol is based on established methodologies for structurally similar aromatic amines and benzylamine (B48309) derivatives.[3]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column DB-1MS or similar non-polar column
Carrier Gas Helium at a constant flow rate of 2.5 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C

3. Data Analysis:

  • The mass spectrum of N-Benzylcyclohexylamine is expected to show characteristic fragmentation patterns, including an iminium cation fragment.

  • Identification is confirmed by comparing the retention time and mass spectrum of the sample to a certified reference standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh N-Benzylcyclohexylamine HCl prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Prepare Calibration Standards prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection (EI, 70 eV) analysis2->analysis3 data1 Acquire Total Ion Chromatogram (TIC) analysis3->data1 data2 Extract Mass Spectrum data1->data2 data3 Compare with Reference Standard data2->data3

GC-MS analysis workflow for N-Benzylcyclohexylamine HCl.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification and purity assessment of this compound. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[5]

This proposed protocol is based on methods for similar compounds and will require validation for specific applications.[3][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

  • Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm membrane filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and 0.025 M KH₂PO₄ buffer (pH adjusted to 2.5 with phosphoric acid) in a ratio of 40:60 (v/v).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve of peak area versus concentration.

  • Purity is determined by calculating the percentage of the main peak area relative to the total peak area.

HPLC_Workflow prep {Sample Preparation | 1. Dissolve in Mobile Phase 2. Prepare Standards 3. Filter (0.45 µm)} hplc {HPLC Analysis | Column: C18 Mobile Phase: ACN/Buffer Detection: UV 220 nm} prep->hplc data {Data Analysis | 1. Integrate Peak Areas 2. Construct Calibration Curve 3. Quantify Sample} hplc->data result Report Concentration and Purity data->result

HPLC analysis workflow for N-Benzylcyclohexylamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Spectra for N-benzylhydroxylamine hydrochloride, a related compound, have been recorded in DMSO-d₆.[6][7] For this compound, similar conditions can be used.

NucleusSolventExpected Chemical Shifts (ppm)
¹H NMR DMSO-d₆Aromatic protons (benzyl group), aliphatic protons (cyclohexyl group), and the benzylic CH₂ protons.
¹³C NMR DMSO-d₆Aromatic and aliphatic carbons.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

  • The number of scans should be sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans for ¹H and 1024 scans for ¹³C).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

1. Sample Preparation:

  • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[6]

2. FTIR Data Acquisition:

  • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • A background spectrum should be collected and automatically subtracted.

Vibrational ModeGeneral Characteristic Frequency Range (cm⁻¹)
N-H Stretch (Secondary Amine Salt) 2700-2250 (broad)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch (CH₂) 3000-2850
C=C Stretch (Aromatic Ring) 1600-1450
C-N Stretch 1250-1020

Conclusion

The analytical methods described provide a comprehensive framework for the identification, quantification, and purity assessment of this compound. The choice of method will depend on the specific analytical requirements, with GC-MS being ideal for definitive identification and HPLC for routine quantification. NMR and IR spectroscopy are invaluable for structural confirmation. It is essential to validate these methods for the specific matrix and intended application to ensure accurate and reliable results.

References

Application Note: NMR Spectroscopic Analysis of N-Benzylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-Benzylcyclohexylamine hydrochloride. It includes protocols for sample preparation, predicted ¹H and ¹³C NMR spectral data, and a discussion on spectral interpretation. This application note is intended to assist researchers in the structural characterization and purity assessment of this compound.

Introduction

This compound is a secondary amine salt. The structural elucidation and confirmation of such compounds are crucial in various fields, including pharmaceutical development and forensic chemistry, where it has been identified as a cutting agent in illicit drug samples.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the expected NMR characteristics of this compound and provides a standardized protocol for its analysis.

Chemical Structure and Predicted NMR Data

The chemical structure of this compound combines a benzyl (B1604629) group and a cyclohexyl group attached to a nitrogen atom, which is protonated in the hydrochloride salt form.

Caption: Chemical Structure of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent parts (benzylamine and cyclohexylamine) and general principles of NMR spectroscopy, where protonation of the amine is expected to cause a downfield shift of adjacent protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
Phenyl (5H)Multiplet7.30 - 7.50
Benzylic (2H)Singlet~4.10
Cyclohexyl-CH (1H)Multiplet~3.00
Cyclohexyl-CH₂ (10H)Multiplets1.10 - 2.10
N-H₂⁺Broad SingletVariable (exchangeable)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)~138
Phenyl CH (ortho, meta, para)127 - 130
Benzylic CH₂~52
Cyclohexyl CH~58
Cyclohexyl CH₂24 - 32

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[2]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) are common choices. Ensure the sample is fully soluble in the chosen solvent.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or warming may aid dissolution.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

  • Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.

workflow start Start weigh Weigh Sample (5-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire NMR Spectra filter->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze and Interpret Spectra process->analyze end End analyze->end

Caption: Experimental Workflow for NMR Analysis.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 12-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more (due to lower natural abundance).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 200-240 ppm.

Spectral Interpretation

The interpretation of the NMR spectra involves assigning the observed signals to the corresponding nuclei in the molecule.

logic spectrum Acquired NMR Spectrum chem_shift Chemical Shift Analysis spectrum->chem_shift integration Integration Analysis spectrum->integration multiplicity Multiplicity (Splitting Pattern) Analysis spectrum->multiplicity structure Proposed Structure chem_shift->structure integration->structure multiplicity->structure

Caption: Logical Flow of NMR Spectral Interpretation.

  • Chemical Shifts: The positions of the signals along the x-axis (in ppm) provide information about the electronic environment of the nuclei. The aromatic protons of the benzyl group are expected in the aromatic region (7.3-7.5 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field.

  • Integration: The area under each proton signal is proportional to the number of protons giving rise to that signal. This is used to determine the relative ratios of different types of protons in the molecule.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is due to the influence of neighboring protons. This provides information about the connectivity of the atoms. For instance, the benzylic protons are expected to be a singlet as there are no adjacent protons. The cyclohexyl protons will show complex splitting patterns due to their various couplings.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition, and by careful interpretation of the chemical shifts, integrations, and multiplicities, researchers can confidently confirm the structure and assess the purity of their samples. The data and methodologies presented in this application note serve as a valuable resource for scientists and professionals working with this and related compounds.

References

Application Notes and Protocols for N-Benzylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is an analytical reference standard categorized as an arylcyclohexylamine.[1][2] Its primary application is in the field of forensic and research chemistry. Notably, it has been identified as a cutting agent in illicit drug samples, particularly in 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy.[2][3] As a reference standard, it is crucial for the accurate identification and quantification of N-Benzylcyclohexylamine in seized drug materials, helping to profile illicit drug sources and manufacturing routes. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in analytical methodologies.

PropertyValue
Formal Name N-cyclohexyl-benzenemethanamine, monohydrochloride
Synonyms N-Benzylcyclohexanamine, N-Benzyl-N-cyclohexylamine, NBCA
CAS Number 16350-96-2
Molecular Formula C₁₃H₁₉N • HCl
Formula Weight 225.8 g/mol
Purity ≥98%
Formulation A neat solid
Solubility Soluble in Acetonitrile, Chloroform, and Methanol
Storage -20°C
Stability ≥ 4 years

Data sourced from Cayman Chemical product information.[1][2]

Analytical Applications

This compound is primarily used as a certified reference material for the qualitative and quantitative analysis of adulterated illicit substances. Its presence as a cutting agent in MDMA samples makes it a compound of interest in forensic toxicology and drug chemistry.

Forensic Analysis of Illicit Drugs

The identification of cutting agents like N-Benzylcyclohexylamine in seized drug samples can provide valuable intelligence for law enforcement agencies. It can help in linking different drug batches, identifying distribution networks, and understanding the drug manufacturing and trafficking landscape.

Experimental Protocols

The following sections detail the recommended experimental protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is a gold standard for the analysis of illicit drugs and their adulterants.[4]

Objective: To establish a GC-MS method for the qualitative and quantitative analysis of N-Benzylcyclohexylamine in a sample matrix.

Materials and Reagents:

  • This compound analytical reference standard

  • Methanol (HPLC grade)

  • Internal Standard (e.g., N-ethyl-N-cyclohexylbenzylamine, if available)

  • GC-MS system with a mass selective detector

  • GC column (e.g., DB-1MS or equivalent)

  • Helium (carrier gas)

  • Autosampler vials with inserts

Sample Preparation Workflow:

GC-MS Sample Preparation Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation Standard Weigh N-Benzylcyclohexylamine HCl Standard Dissolve Dissolve in Methanol to 1 mg/mL Standard->Dissolve Dilute Prepare calibration standards (1-100 µg/mL) Dissolve->Dilute Sample Weigh suspected sample Extract Extract with Methanol Sample->Extract Filter Filter through 0.22 µm syringe filter Extract->Filter

Caption: Workflow for GC-MS sample and standard preparation.

GC-MS Parameters:

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterValue
GC Column DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Expected Results:

The retention time for N-Benzylcyclohexylamine will vary depending on the specific GC conditions but can be expected in the mid-to-late region of the chromatogram under the specified conditions. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Mass Spectrum Data (Predicted):

m/zRelative Abundance (%)Putative Fragment
1895[M]⁺
106100[C₇H₈N]⁺
9185[C₇H₇]⁺ (Tropylium ion)
8340[C₆H₁₁]⁺
5530[C₄H₇]⁺

Note: This is a predicted fragmentation pattern. The actual mass spectrum should be confirmed using an analytical reference standard.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.

Objective: To develop and validate an HPLC method for the quantification of N-Benzylcyclohexylamine in a sample matrix.

Materials and Reagents:

  • This compound analytical reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

HPLC Analysis Workflow:

HPLC Analysis Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Prep_Standards Prepare Calibration Standards (1-100 µg/mL in Mobile Phase) Inject Inject standards and samples into HPLC Prep_Standards->Inject Prep_Samples Prepare Sample Solutions (diluted in Mobile Phase) Prep_Samples->Inject Acquire Acquire chromatograms Inject->Acquire Calibrate Generate calibration curve from standards Acquire->Calibrate Quantify Quantify N-Benzylcyclohexylamine in samples Calibrate->Quantify

Caption: Workflow for HPLC analysis of N-Benzylcyclohexylamine.

HPLC Parameters:

The following table provides a starting point for HPLC method development.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation Parameters:

For use in a regulated environment, the HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically expected.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. Typically assessed by spike/recovery experiments with expected recoveries between 98.0% and 102.0%.

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Expected Results:

Under the proposed HPLC conditions, N-Benzylcyclohexylamine should be well-retained and produce a sharp, symmetrical peak. The retention time will be dependent on the exact gradient profile and column chemistry. A calibration curve of peak area versus concentration should be linear over the specified range.

Data Presentation

Representative GC-MS Data
CompoundRetention Time (min)Key m/z ions
N-Benzylcyclohexylamine~8.5189, 106, 91, 83, 55
Representative HPLC Data
CompoundRetention Time (min)
N-Benzylcyclohexylamine~6.2

Note: The retention times provided are illustrative and will vary with the specific analytical system and conditions.

Conclusion

This compound is a critical analytical reference standard for forensic laboratories involved in the analysis of illicit drugs. The GC-MS and HPLC protocols outlined in this document provide a robust framework for the reliable identification and quantification of this compound. Adherence to these methodologies and proper method validation will ensure the generation of high-quality, defensible analytical data.

References

Applications in Forensic Chemistry and Toxicology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key analytical techniques in forensic chemistry and toxicology. It is designed to serve as a practical guide for the identification and quantification of various substances, including illicit drugs, toxins, and heavy metals, in biological and non-biological matrices. The protocols outlined herein are based on established methodologies and are intended to ensure accuracy and reliability in forensic investigations and toxicological assessments.

Section 1: Analysis of Opioids in Hair by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

Hair analysis is a valuable tool in forensic toxicology for the retrospective monitoring of drug exposure due to its large detection window.[1] This application note describes a sensitive and specific method for the simultaneous determination and quantification of classic, prescription, and synthetic opioids in hair samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] The method is suitable for use in cases of suspected drug abuse, monitoring of abstinence, and post-mortem investigations.

Quantitative Data Summary:

Analyte ClassLinearity Range (pg/mg)Imprecision (%)Accuracy/Bias (%)Reference
Fentanyl and Synthetic Opioids1 - 500< 17.5-12.0 to 13.6[2][3]
Prescription and Classic Opioids10 - 500< 17.5-13.6 to 12.0[2][3]

Experimental Protocol:

1. Sample Preparation:

  • Decontaminate and pulverize 25 mg of hair sample using a bead mill.[2][3]
  • Incubate the hair powder in a buffer solution overnight.[2][3]
  • Perform a mixed-mode cation exchange solid-phase extraction (SPE).[2]

2. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Use a reversed-phase chromatographic column.[2]
  • Mobile Phase A: 0.01% formic acid + 2.5 mM ammonium (B1175870) formate (B1220265) in UHP water.[2][3]
  • Mobile Phase B: Acetonitrile.[2][3]
  • Flow Rate: 0.3 mL/min.[2][3]
  • Column Oven Temperature: 50°C.[2][3]
  • Gradient: 5% to 20% B (0-3 min), 20% to 28% B (3-14 min), 28% to 95% B (14-24 min), hold at 95% B (24-26 min), 95% to 5% B (26-27 min), re-equilibration for 5 min.[2][3]
  • Total Run Time: 32 minutes.[2][3]
  • Mass Spectrometry Detection:
  • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[2][3]
  • Monitor two multiple-reaction monitoring (MRM) transitions for each analyte.[2]

3. Data Analysis:

  • Quantify the analytes using a calibration curve generated from standards of known concentrations.
  • The method should be validated according to guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[2]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Decontamination Hair Decontamination Pulverization Pulverization (Bead Mill) Decontamination->Pulverization Incubation Overnight Incubation Pulverization->Incubation SPE Solid-Phase Extraction Incubation->SPE LC Liquid Chromatography SPE->LC MS Tandem Mass Spectrometry LC->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for Opioid Analysis in Hair by LC-MS/MS.

Section 2: Screening for Drugs of Abuse in Urine by ELISA

Application Note:

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used screening technique in forensic toxicology for the presumptive identification of drugs of abuse in biological samples like urine.[4][5] It is a rapid and cost-effective method suitable for high-throughput screening in workplace drug testing, clinical settings, and forensic investigations.[6][7] Positive results from ELISA screening should be confirmed by a more specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.[7][8]

Quantitative Data Summary (Cut-off Concentrations):

Drug ClassUrine Cut-off (µg/L)Reference
Synthetic Cannabinoids (JWH-018 N-(5-hydroxypentyl) metabolite)5[6]
General Drugs of AbuseVaries by kit and analyte[4]

Experimental Protocol:

1. Principle:

  • The assay is a competitive, solid-phase, heterogeneous enzyme immunoassay.[4]
  • Free drug in the sample competes with enzyme-conjugated drug for binding to antibodies immobilized on a microtiter plate.[4]
  • The amount of color produced by the enzyme-substrate reaction is inversely proportional to the amount of drug in the sample.[4]

2. Sample Preparation:

  • Urine specimens are typically diluted with a diluent provided in the ELISA kit.[4] Dilution factors can range from 1:5 to 1:60 depending on the specific assay.[4]

3. ELISA Procedure:

  • Add calibrators, controls, and diluted urine samples to the antibody-coated microtiter plate wells.
  • Add the enzyme-conjugated drug to each well.
  • Incubate the plate for a specified time to allow for competitive binding.
  • Wash the plate to remove unbound materials.[4]
  • Add a substrate solution to the wells, which produces a colored product in the presence of the bound enzyme.[4]
  • Stop the reaction using a stopping reagent.[4]

4. Data Analysis:

  • Measure the optical density (OD) at 450 nm using a spectrophotometer.[4]
  • A sample is considered presumptively positive if its OD is equal to or less than the mean OD of the cut-off calibrator.[4]

Logical Relationship Diagram:

G Sample Urine Sample Dilution Sample Dilution Sample->Dilution ELISA ELISA Assay Dilution->ELISA Reading Spectrophotometric Reading ELISA->Reading Result Presumptive Result Reading->Result Confirmation Confirmatory Test (GC-MS/LC-MS/MS) Result->Confirmation If Positive G cluster_prep Sample Preparation cluster_analysis HS-GC Analysis cluster_data Data Analysis Vial Sample in Headspace Vial IS Add Internal Standard Vial->IS Equilibrate Heating and Equilibration IS->Equilibrate Injection Headspace Injection Equilibrate->Injection GC Gas Chromatography Injection->GC Detection FID/MS Detection GC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting G cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Analysis Homogenization Sample Homogenization Digestion Microwave Acid Digestion Homogenization->Digestion Dilution Dilution Digestion->Dilution Introduction Sample Introduction Dilution->Introduction ICP Inductively Coupled Plasma Introduction->ICP MS Mass Spectrometry ICP->MS Quantification Quantification MS->Quantification Reporting Reporting Results Quantification->Reporting G Toxicant Toxicant Exposure ROS Reactive Oxygen Species (Oxidative Stress) Toxicant->ROS MAPK MAPK Pathway (JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB p53 p53 Pathway ROS->p53 Nrf2 Nrf2 Pathway ROS->Nrf2 Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation p53->Apoptosis DNARepair DNA Repair p53->DNARepair Antioxidant Antioxidant Response Nrf2->Antioxidant

References

The Versatility of N-Benzylhydroxylamine as a C1N1 Synthon: Applications and Protocols for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-Benzylhydroxylamine and its hydrochloride salt are emerging as powerful and versatile C1N1 synthons in organic synthesis, enabling the construction of complex nitrogen-containing heterocycles and serving as a key building block in the development of novel therapeutics. This application note provides researchers, scientists, and drug development professionals with a detailed overview of its applications, complete with experimental protocols and quantitative data to facilitate its adoption in the laboratory.

Core Applications

N-Benzylhydroxylamine's utility stems from its unique reactivity, allowing it to participate in a variety of transformative reactions. Key applications include:

  • [2+2+1] Cyclization for Imidazole Synthesis: In a novel approach, N-benzylhydroxylamine hydrochloride acts as a "C1N1 synthon" for the construction of 1,2,5-trisubstituted imidazoles. This reaction proceeds through the in-situ generation of an acyl ketonitrone intermediate, which then undergoes a cyclization cascade.[1]

  • 1,3-Dipolar Cycloaddition for Isoxazoline (B3343090) Synthesis: N-Benzylhydroxylamine is a common precursor for the formation of N-benzyl nitrones. These nitrones are stable 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to afford isoxazolines, a scaffold present in many biologically active molecules.[2]

  • Intermediate in Drug Synthesis: The protected hydroxylamine (B1172632) functionality is crucial in the synthesis of various pharmaceuticals. A prominent example is its use in the synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA), which are important in cancer therapy.[3]

Data Presentation

Table 1: Synthesis of 1,2,5-Trisubstituted Imidazoles via [2+2+1] Cyclization[4]
EntryAcetophenone (B1666503) (1a) (mmol)N-Benzylhydroxylamine HCl (2a) (mmol)p-Toluidine (B81030) (3a) (mmol)Iodine (mmol)SolventTemp (°C)Yield (%)
10.51.01.00.8DMSO6085
Table 2: Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride[2]
ParameterValue
Benzyl (B1604629) Chloride Solution Conc.0.5 mol/L in Methanol
Hydroxylamine Solution Conc.2.0 mol/L in Methanol/Water
Feed Flow Rate5.0 mL/min
Reaction Temperature60 °C
System Pressure8 bar
Residence Time7.38 min
Overall Yield75%
Purity after Crystallization99.82%

Experimental Protocols

Protocol 1: Synthesis of 1,2,5-Trisubstituted Imidazoles via [2+2+1] Cyclization[4]
  • Reaction Setup: To a reaction tube equipped with a magnetic stirring bar, add acetophenone (1a) (60.0 mg, 0.5 mmol), N-Benzylhydroxylamine hydrochloride (2a) (160.0 mg, 1.0 mmol), p-toluidine (3a) (107.0 mg, 1.0 mmol), and iodine (203.0 mg, 0.8 mmol) at room temperature.

  • Solvent Addition: Add DMSO (3 mL) to the reaction tube.

  • Reaction Conditions: Stir the resulting mixture at 60 °C for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, quench the mixture with a saturated Na2S2O3 solution (50 mL).

  • Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Benzyl Nitrone Formation and 1,3-Dipolar Cycloaddition

Part A: N-Benzyl Nitrone Formation

  • Reaction Setup: In a round-bottomed flask, dissolve N-benzylhydroxylamine (1.0 equiv.) and an aldehyde (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) or toluene.

  • Drying Agent: Add a drying agent, for example anhydrous magnesium sulfate, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude nitrone, which can often be used in the next step without further purification.

Part B: 1,3-Dipolar Cycloaddition

  • Reaction Setup: Dissolve the crude nitrone from Part A (1.0 equiv.) and an alkene (1.2 equiv.) in a suitable solvent (e.g., toluene, chloroform).

  • Reaction Conditions: The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC until the nitrone is consumed.

  • Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired isoxazoline product.

Protocol 3: Synthesis of an O-Benzyl Protected Hydroxamic Acid (Intermediate for HDAC Inhibitors)[3]
  • Reaction Setup: To a solution of a carboxylic acid (e.g., a suberanilic acid derivative) (1.0 equiv.) in a suitable solvent like DMF or THF, add a coupling agent such as TBTU (1.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (2.0 equiv.).

  • Hydroxylamine Addition: Add O-benzylhydroxylamine (1.5 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the O-benzyl protected hydroxamic acid.

  • Deprotection (if required): The benzyl protecting group can be removed by hydrogenolysis (e.g., H2, Pd/C) to yield the final hydroxamic acid.

Visualizations

reaction_pathway cluster_imidazole [2+2+1] Cyclization for Imidazole Synthesis NBHA N-Benzylhydroxylamine (C1N1 Synthon) AcylKetonitrone Acyl Ketonitrone Intermediate NBHA->AcylKetonitrone + Acetophenone, I2 Acetophenone Acetophenone Acetophenone->AcylKetonitrone Arylamine Arylamine Imidazole 1,2,5-Trisubstituted Imidazole Arylamine->Imidazole I2 Iodine I2->AcylKetonitrone AcylKetonitrone->Imidazole + Arylamine

Caption: Logical workflow for the [2+2+1] cyclization.

nitrone_cycloaddition cluster_cycloaddition 1,3-Dipolar Cycloaddition Pathway NBHA N-Benzylhydroxylamine Nitron N-Benzyl Nitrone (1,3-Dipole) NBHA->Nitron + Aldehyde Aldehyde Aldehyde Aldehyde->Nitron Isoxazoline Isoxazoline Nitron->Isoxazoline + Alkene Alkene Alkene (Dipolarophile) Alkene->Isoxazoline

Caption: Pathway for isoxazoline synthesis.

drug_synthesis cluster_hdac HDAC Inhibitor Synthesis Intermediate OBHA O-Benzylhydroxylamine ProtectedHA O-Benzyl Protected Hydroxamic Acid OBHA->ProtectedHA Coupling CarboxylicAcid Carboxylic Acid (e.g., Suberanilic Acid deriv.) CarboxylicAcid->ProtectedHA Coupling Coupling Agent (e.g., TBTU) Coupling->ProtectedHA HDACi Hydroxamic Acid (HDAC Inhibitor) ProtectedHA->HDACi Deprotection (Hydrogenolysis)

Caption: Role in HDAC inhibitor synthesis.

continuous_flow cluster_flow Continuous Flow Synthesis of N-Benzylhydroxylamine HCl PumpA Pump A (Benzyl Chloride in MeOH) Preheating Preheating Module (60 °C) PumpA->Preheating PumpB Pump B (Hydroxylamine Solution) TMixer T-Mixer PumpB->TMixer Preheating->TMixer ReactionModules Reaction Modules (9 modules, 60 °C, 8 bar) TMixer->ReactionModules Collection Product Collection ReactionModules->Collection Purification Purification (Crystallization) Collection->Purification

Caption: Experimental workflow for continuous synthesis.

References

Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylhydroxylamine hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including the antiplatelet agent Ticagrelor.[1][2] Traditional batch synthesis methods are often hampered by significant safety risks, particularly the explosive potential of hydroxylamine (B1172632) at elevated temperatures, and high production costs.[1][3] This document details a continuous flow synthesis process that offers a safer, more efficient, and cost-effective alternative for the production of N-benzylhydroxylamine hydrochloride. The described protocol achieves a high yield under mild conditions, making it suitable for large-scale industrial applications.[1][3]

Introduction

The synthesis of N-benzylhydroxylamine hydrochloride is a critical step in various organic synthesis pathways. It is utilized in the generation of N-benzyl nitrones for the construction of isoxazoline (B3343090) frameworks and serves as a key precursor for aminocyclopentanol, an intermediate in the production of Ticagrelor.[1][2] Historically, laboratory-scale synthesis has been achieved through methods such as the reduction of benzaldehyde (B42025) oxime or the hydrolysis of N-benzyl-N-benzylideneamine oxide.[1] However, these routes often involve costly reagents like sodium cyanoborohydride or present safety hazards.[1] An industrially favored route involves the substitution reaction of benzyl (B1604629) chloride with hydroxylamine hydrochloride.[1] This method, when performed in traditional batch reactors, requires high temperatures and an excess of base, which can lead to the decomposition of hydroxylamine and potential explosion risks.[1]

Continuous flow chemistry mitigates these risks by utilizing microreactors with small volumes and precise temperature control, thereby enhancing reaction efficiency and safety.[2][3] The following protocol is based on an optimized continuous flow process that significantly improves upon previous methods by reducing the required amount of hydroxylamine hydrochloride and operating at milder temperatures.[1]

Experimental Protocols

Reagent Preparation
  • Material A (Benzyl Chloride Solution): Prepare a 0.5 mol/L solution of benzyl chloride in methanol.[2]

  • Material B (Hydroxylamine Solution): In a separate vessel, dissolve sodium hydroxide (B78521) in methanol. While stirring, add hydroxylamine hydrochloride. Continue stirring at a temperature of 10–20 °C for 30 minutes. Filter the precipitated sodium chloride to yield a 2.0 mol/L hydroxylamine solution in methanol.[2]

Continuous Flow Reactor Setup
  • Assemble a continuous flow reactor system comprising two independent pumps, a preheating module, and a minimum of nine subsequent reaction modules connected in series.[2]

  • Install a back-pressure regulator at the outlet of the system.[2]

  • Set the temperature of all reaction modules to 60 °C.[2]

  • Set the back-pressure regulator to maintain a system pressure of 8 bar.[2]

Reaction Execution
  • Using Pump 1, inject Material A (benzyl chloride solution) into the system at a flow rate of 5.0 mL/min. This solution will first pass through the preheating module.[2]

  • Using Pump 2, inject Material B (hydroxylamine solution) into the system at a flow rate of 5.0 mL/min.[2]

  • The two solutions will mix at a T-junction before entering the series of reaction modules.[2]

  • Allow the reaction mixture to flow through the nine reaction modules, resulting in a total residence time of approximately 7.38 minutes.[2]

  • Collect the output from the reactor.[2]

Product Isolation and Purification
  • The collected crude product can be purified via recrystallization from ethyl acetate. This step is effective in removing dibenzyl-substituted impurities.[3]

  • After recrystallization, highly pure N-benzylhydroxylamine hydrochloride is obtained.[3]

Optional: Recycling of Hydroxylamine Hydrochloride
  • To the aqueous phase obtained after the extraction of N-benzylhydroxylamine hydrochloride, add purified water.[1]

  • Mix this aqueous solution with methanol, followed by the addition of more hydroxylamine hydrochloride.[1]

  • After dissolution, add sodium hydroxide while maintaining a temperature of 10–20 °C.[1]

  • Filter the resulting sodium chloride to obtain a recycled hydroxylamine solution that can be used in subsequent runs.[1]

Data Presentation

The following tables summarize the optimized reaction parameters and outcomes for the continuous synthesis of N-benzylhydroxylamine hydrochloride.

ParameterValueReference
Benzyl Chloride Concentration (Material A)0.5 mol/L[2]
Hydroxylamine Concentration (Material B)2.0 mol/L[2]
Flow Rate (Material A & B)5.0 mL/min (each)[2]
Reaction Temperature60 °C[2]
System Pressure8 bar[2]
Residence Time7.38 min[2]
Overall Yield75%[1][2]
Final Purity (after recrystallization)99.82%[3]

Table 1: Optimized Parameters for Continuous Synthesis

ImpurityLevel in Crude ProductLevel After RecrystallizationReference
Dibenzyl-substituted Impurity17.21%0.15%[3]

Table 2: Impurity Profile Before and After Purification

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the continuous synthesis process, from reagent preparation to product collection.

G cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_downstream Product Processing A Prepare 0.5M Benzyl Chloride in Methanol (Material A) P1 Pump 1 (5.0 mL/min) A->P1 B Prepare 2.0M Hydroxylamine in Methanol (Material B) P2 Pump 2 (5.0 mL/min) B->P2 T T-Mixer P1->T P2->T R Reaction Modules (9 stages, 60°C, 8 bar) T->R C Collect Crude Product R->C P Purify by Recrystallization C->P F Final Product: N-benzylhydroxylamine HCl P->F G cluster_clogging Reactor Clogging cluster_yield Low Yield Start Problem Occurred Clog Reactor Clogging? Start->Clog Yield Low Yield? Start->Yield CauseClog Potential Causes: - Product Precipitation - Low Flow Rate Clog->CauseClog Yes SolClog Solutions: - Check reactant concentrations - Ensure flow rate is >= 5.0 mL/min - Optimize temperature profile CauseClog->SolClog CauseYield Potential Causes: - Insufficient Residence Time - Suboptimal Temperature - Incorrect Reagent Stoichiometry Yield->CauseYield Yes SolYield Solutions: - Increase residence time (add modules) - Verify temperature is 60°C - Check hydroxylamine concentration CauseYield->SolYield

References

Application Note: Recrystallization of N-benzylhydroxylamine hydrochloride for Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzylhydroxylamine hydrochloride is a vital intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[1][2] Its purity is crucial for the success of subsequent reactions. Recrystallization is a standard and effective technique for the purification of this compound from crude reaction mixtures. This document provides detailed protocols for the recrystallization of N-benzylhydroxylamine hydrochloride using different solvent systems, enabling researchers to obtain a high-purity product.

The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Data Summary

The selection of an appropriate solvent system is critical for effective purification. The following table summarizes quantitative data from various reported recrystallization procedures for N-benzylhydroxylamine hydrochloride.

Solvent SystemCrude Product (g)Solvent Volume (mL)Temperature ProfileYield (%)PurityReference
Methanol (B129727) (MeOH) / Diethyl Ether (Et₂O)62MeOH: 120, Et₂O: 350Dissolve in hot MeOH, precipitate with Et₂O72Elemental analysis confirmed[3]
Ethyl Acetate (B1210297)68540 (1g / 8mL ratio)Reflux at 70°C, then cool to 0°C to -5°C89 (separation yield)99.82%[4]
Absolute Ethanol2.721Heat to 80°C, then cool to -5°C75.699%[5]
Absolute Ethanol2.719Heat to 80°C, then cool to 0°C73.398.9%[5]

Experimental Protocols

Below are detailed methodologies for the recrystallization of N-benzylhydroxylamine hydrochloride. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed.

Protocol 1: Recrystallization using Methanol and Diethyl Ether

This protocol is effective for purifying crude N-benzylhydroxylamine hydrochloride that may contain various impurities.

Materials:

  • Crude N-benzylhydroxylamine hydrochloride

  • Methanol (MeOH), reagent grade

  • Diethyl ether (Et₂O), reagent grade

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude N-benzylhydroxylamine hydrochloride (e.g., 62 g) into a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot methanol (e.g., 120 mL) to the flask to dissolve the crude product completely. Gentle heating may be required.[3]

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • Slowly add diethyl ether (e.g., 350 mL) to the hot methanolic solution until a precipitate begins to form.[3]

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.

  • Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to obtain pure N-benzylhydroxylamine hydrochloride.

Protocol 2: Recrystallization using Ethyl Acetate

This method is particularly useful for removing less polar, dibenzyl-substituted impurities.[4]

Materials:

  • Crude N-benzylhydroxylamine hydrochloride

  • Ethyl acetate, reagent grade

  • Activated carbon (optional, for decolorization)

  • Erlenmeyer flask with a reflux condenser

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product (e.g., 68 g) to a round-bottom flask.[4]

  • Add ethyl acetate at a ratio of approximately 8 mL per gram of crude product (e.g., 540 mL).[4]

  • Heat the mixture to reflux (approximately 70°C) with stirring until the solid is completely dissolved.[4]

  • (Optional) If the solution is colored, add a small amount of activated carbon and maintain reflux for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to a temperature between 0°C and -5°C to induce crystallization.[4]

  • Isolate the resulting wet product by vacuum filtration.

  • Dry the purified product in a vacuum oven at 45°C for 8 hours to yield pure N-benzylhydroxylamine hydrochloride.[4]

Visualizations

The following diagram illustrates the general workflow for the purification of N-benzylhydroxylamine hydrochloride via recrystallization.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot, Saturated Solution B->C D Cool Slowly to Room Temperature C->D E Crystal Formation D->E F Cool in Ice Bath E->F G Maximize Precipitation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Product J->K

Caption: General workflow for recrystallization.

References

Application Notes and Protocols for N-Benzylcyclohexylamine Hydrochloride in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is an analytical reference standard classified as an arylcyclohexylamine. It has been identified as a cutting agent in illicit drug samples, particularly in 3,4-MDMA[1]. Its detection and characterization are therefore of significant interest in forensic chemistry and toxicology. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS), serves as a primary analytical tool for the unambiguous identification and quantification of N-Benzylcyclohexylamine in seized drug materials and related matrices.

These application notes provide a comprehensive overview of the mass spectrometric analysis of N-Benzylcyclohexylamine, including its fragmentation patterns and detailed protocols for its detection.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Formal Name N-cyclohexyl-benzenemethanamine, monohydrochloride[1]
CAS Number 16350-96-2[1]
Molecular Formula C13H19N • HCl[1]
Formula Weight 225.8 g/mol [1]
Purity ≥98%[1]
Formulation A neat solid[1]
Solubility Soluble in Acetonitrile, Chloroform, and Methanol[1]

Mass Spectrometry Analysis

The mass spectrometric analysis of N-Benzylcyclohexylamine typically involves electron ionization (EI) in GC-MS, which provides characteristic fragmentation patterns aiding in its structural elucidation.

Fragmentation Pattern

The electron ionization mass spectrum of N-Benzylcyclohexylamine is characterized by several key fragments. The fragmentation of secondary amines like N-Benzylcyclohexylamine is often dominated by alpha-cleavage adjacent to the nitrogen atom[2][3]. For N-Benzylcyclohexylamine, the most prominent fragmentation pathways are expected to be the cleavage of the C-C bond on the cyclohexyl ring adjacent to the nitrogen and the cleavage of the benzylic C-N bond.

Key Predicted Fragment Ions:

m/zProposed Fragment StructureFragmentation Pathway
189 [C13H19N]+•Molecular Ion (M+)
91 [C7H7]+Tropylium ion (from cleavage of the C-N bond)
98 [C6H12N]+From cleavage of the benzyl-nitrogen bond
83 [C6H11]+Cyclohexyl cation (from cleavage of the C-N bond)

This table is based on general fragmentation principles of secondary amines and benzylamines. Actual spectra should be consulted for confirmation.

Experimental Protocols

The following are generalized protocols for the analysis of N-Benzylcyclohexylamine in forensic samples using GC-MS and LC-MS/MS. These should be optimized based on the specific instrumentation and sample matrix.

Protocol 1: GC-MS Analysis of N-Benzylcyclohexylamine in Seized Powders

This protocol is designed for the qualitative identification of N-Benzylcyclohexylamine in solid drug samples.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the homogenized powder sample.

  • Dissolve the sample in 1 mL of a suitable solvent such as methanol (B129727) or chloroform[1].

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble materials.

  • Transfer the supernatant to a GC-MS vial for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 7890B or equivalent[4]
MS System Agilent 5977A MSD or equivalent[4]
Column HP-5ms (30m x 0.25mm, 0.25µm) or equivalent[4]
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 60°C for 3 min, ramp at 25°C/min to 250°C, hold for 10.5 min[4]
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temp 230 °C[5]
MS Quad Temp 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Range 40-500 amu[6]
Scan Mode Full Scan

3. Data Analysis:

  • The obtained mass spectrum of the analyte should be compared with a reference spectrum of N-Benzylcyclohexylamine from a spectral library (e.g., NIST, Wiley).

  • The retention time of the analyte should match that of a certified reference standard analyzed under the same conditions.

Protocol 2: LC-MS/MS Analysis for Quantitative Determination

This protocol provides a framework for the quantitative analysis of N-Benzylcyclohexylamine, which is particularly useful for determining its concentration in a complex mixture.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serial dilution of the stock solution in the appropriate matrix (e.g., blank powder extract, synthetic urine).

  • For seized drug samples, dissolve a known weight of the sample in a known volume of solvent (e.g., 1 mg in 10 mL of 50:50 methanol:water).

  • For biological matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences[7].

  • Add an appropriate internal standard to all samples and calibration standards.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
LC System Shimadzu LC-30AD or equivalent[8]
MS System SCIEX QTRAP 6500+ or equivalent[8]
Column Kinetex 2.6 µm Biphenyl (100 x 2.1 mm) or equivalent[8]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water[8]
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)[8]
Gradient Time (min) %B: 0.00 (30), 3.00 (50), 5.00 (100), 7.00 (100), 7.10 (10), 9.5 (10)[8]
Flow Rate 0.4 mL/min[8]
Injection Volume 2 µL[8]
Column Temperature 40 °C[8]
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp 450 °C[8]
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

  • Specific MRM transitions for N-Benzylcyclohexylamine need to be determined by infusing a standard solution into the mass spectrometer. A precursor ion corresponding to the protonated molecule [M+H]+ (m/z 190.2) would be selected, and characteristic product ions would be monitored.

4. Data Analysis:

  • Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

  • The method should be validated according to relevant guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision[9].

Quantitative Data

Specific quantitative data for this compound is not widely available in the literature. However, for related arylcyclohexylamines, typical analytical performance is summarized below. It is expected that a validated method for N-Benzylcyclohexylamine would achieve similar performance.

ParameterTypical Value for ArylcyclohexylaminesReference
Limit of Detection (LOD) 0.4 - 4 ng/mL[7]
Limit of Quantification (LOQ) 2 - 5 ng/mL[7]

Visualizations

Analytical Workflow for Identification of N-Benzylcyclohexylamine

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis & Confirmation Sample Seized Material Dissolution Dissolution in Solvent (e.g., Methanol) Sample->Dissolution Filtration Filtration/Centrifugation Dissolution->Filtration Extract Final Extract Filtration->Extract GCMS GC-MS Analysis Extract->GCMS Qualitative LCMSMS LC-MS/MS Analysis Extract->LCMSMS Quantitative Spectral_Match Spectral Library Matching GCMS->Spectral_Match RT_Match Retention Time Matching with Standard GCMS->RT_Match Quantification Quantification (for LC-MS/MS) LCMSMS->Quantification Identification Positive Identification Spectral_Match->Identification RT_Match->Identification Quantification->Identification

Caption: Workflow for the identification of N-Benzylcyclohexylamine.

References

Troubleshooting & Optimization

Technical Support Center: N-Benzylcyclohexylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzylcyclohexylamine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the reductive amination of cyclohexanone (B45756) with benzylamine (B48309).

Question: Why is my yield of N-Benzylcyclohexylamine low?

Answer: Low yields in this synthesis can stem from several factors. The primary reasons include:

  • Incomplete Imine Formation: The initial condensation of cyclohexanone and benzylamine to form the N-benzylcyclohexylidenemine intermediate is a crucial equilibrium-driven step. To favor imine formation, it is beneficial to remove the water that is formed. The optimal pH for this step is weakly acidic, typically between 4 and 6.[1] At a lower pH, the benzylamine nucleophile becomes protonated and less reactive.[1]

  • Competitive Reduction of Cyclohexanone: The reducing agent can react with the starting ketone (cyclohexanone) to form cyclohexanol, a common side product. This is more prevalent when using strong reducing agents like sodium borohydride (B1222165) (NaBH₄) without allowing sufficient time for the imine to form.[2] Weaker reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are more selective for the imine or iminium ion, especially under mildly acidic conditions.[1][2]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield. For catalytic hydrogenations, factors like catalyst type, catalyst loading, hydrogen pressure, and temperature are critical for achieving high conversion and selectivity.[3][4]

Question: What are the common side products, and how can I minimize their formation?

Answer: The most common side products in the reductive amination of cyclohexanone and benzylamine are:

  • Cyclohexanol: This results from the direct reduction of unreacted cyclohexanone. To minimize its formation, consider a two-step approach where the imine is pre-formed before adding the reducing agent.[2] Alternatively, use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the imine.[1][2]

  • Dibenzylamine or Dicyclohexylamine: While less common in this specific reaction, over-alkylation can sometimes occur, leading to the formation of tertiary amines. This can be minimized by using a 1:1 molar ratio of cyclohexanone to benzylamine.

Question: How can I monitor the progress of the reaction?

Answer: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] You can track the consumption of the starting materials (cyclohexanone and benzylamine) and the appearance of the N-Benzylcyclohexylamine product. Using a suitable stain, such as potassium permanganate (B83412) or ninhydrin, can help visualize the spots.[1] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the products and byproducts.

Question: I am having trouble with the final hydrochloride salt formation and purification. What are the best practices?

Answer: Once the reductive amination is complete and the crude N-Benzylcyclohexylamine has been isolated, the hydrochloride salt can be formed and purified. A common procedure involves:

  • Dissolving the crude amine in a suitable organic solvent, such as methanol (B129727) or diethyl ether.

  • Adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether) dropwise with stirring.

  • The this compound will precipitate out of the solution.

  • The precipitate can then be collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/ether.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the reductive amination of cyclohexanone with benzylamine.[6] This process involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine.[4]

Q2: Which reducing agent is most suitable for this reaction?

A2: The choice of reducing agent depends on the specific reaction conditions and desired selectivity.

  • Sodium borohydride (NaBH₄) is a cost-effective option but can also reduce the starting ketone.[2][7]

  • Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the imine, often leading to higher yields of the desired amine.[1][2][7]

  • Catalytic hydrogenation (H₂ with a metal catalyst) , such as with Palladium on carbon (Pd/C) or gold-based catalysts, is also a highly effective and clean method, particularly for larger-scale synthesis.[3][4][8]

Q3: Can I perform this reaction as a one-pot synthesis?

A3: Yes, a one-pot procedure is a highly efficient approach. This typically involves mixing the cyclohexanone, benzylamine, and a suitable reducing agent in a single reactor. A one-pot method that includes the final salt formation has been reported to achieve high yields, reduce waste, and shorten processing time.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclohexanone with Benzylamine

CatalystReducing AgentTemperature (°C)Pressure (bar)SolventYield of N-Benzylcyclohexylamine (%)Reference
4 wt% Au/CeO₂/TiO₂H₂10030Toluene79[3][4]
4 wt% Au/TiO₂H₂10030Toluene72[3][4]
10% Pd/CH₂201Methanol97[8]
Carbon-based solid acidNaBH₄Room TempN/ASolvent-free90[3]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride (One-Pot)

This protocol is adapted from a general procedure for the reductive amination of ketones.

Materials:

  • Cyclohexanone

  • Benzylamine

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and benzylamine (1.2 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Benzylcyclohexylamine.

  • For hydrochloride salt formation, dissolve the crude amine in methanol and add a solution of HCl in ether until precipitation is complete.

  • Filter the solid and recrystallize from methanol/ether to obtain pure this compound.[9]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reductive Amination cluster_workup Work-up & Purification cluster_product Final Product Formation Cyclohexanone Cyclohexanone Imine_Formation Imine Formation (Methanol, RT) Cyclohexanone->Imine_Formation Benzylamine Benzylamine Benzylamine->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT) Imine_Formation->Reduction Quench Quench (Water) Reduction->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Drying Drying & Concentration Extraction->Drying Salt_Formation HCl Salt Formation (HCl in Ether) Drying->Salt_Formation Crystallization Recrystallization (Methanol/Ether) Salt_Formation->Crystallization Final_Product N-Benzylcyclohexylamine HCl Crystallization->Final_Product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield Start Low Yield of N-Benzylcyclohexylamine HCl Check_Imine Check for complete imine formation (TLC/NMR)? Start->Check_Imine Incomplete_Imine Incomplete Imine Formation Check_Imine->Incomplete_Imine No Check_Side_Products Presence of cyclohexanol side product (GC/NMR)? Check_Imine->Check_Side_Products Yes Optimize_Imine Optimize imine formation: - Adjust pH (4-6) - Remove water - Increase reaction time Incomplete_Imine->Optimize_Imine Side_Product_Yes Significant Cyclohexanol Formation Check_Side_Products->Side_Product_Yes Yes Check_Reaction_Conditions Review reaction conditions Check_Side_Products->Check_Reaction_Conditions No Change_Reducing_Agent Change reducing agent: - Use NaBH3CN or NaBH(OAc)3 - Pre-form imine before reduction Side_Product_Yes->Change_Reducing_Agent Suboptimal_Conditions Suboptimal Reaction Conditions Check_Reaction_Conditions->Suboptimal_Conditions Issues found Optimize_Conditions Optimize conditions: - Adjust temperature - Vary catalyst/reagent loading - Change solvent Suboptimal_Conditions->Optimize_Conditions

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Removal of Dibenzyl-Substituted Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals facing challenges with the removal of dibenzyl-substituted and related benzyl (B1604629) impurities during synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during purification experiments in a practical question-and-answer format.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Catalytic Hydrogenation: Reaction is slow, stalled, or incomplete.1. Catalyst deactivation (old or poisoned).2. Insufficient hydrogen source or pressure.3. Poor substrate solubility.4. Inefficient mixing in the three-phase system (solid, liquid, gas).1. Use a fresh batch of catalyst (e.g., Pd/C or Pearlman's catalyst, Pd(OH)₂/C). Consider using a combination of Pd/C and Pd(OH)₂/C, which can be more efficient.[1][2]2. For transfer hydrogenation, add more hydrogen donor (e.g., ammonium (B1175870) formate). For hydrogen gas, ensure the balloon is full and the system is properly sealed.[3]3. Use a co-solvent (e.g., THF, EtOAc, AcOH) to improve solubility.[2]4. Ensure vigorous stirring to maintain catalyst suspension and promote gas-liquid transfer.[3][4]
Catalytic Hydrogenation: Incomplete debenzylation, resulting in a mono-benzyl intermediate.The second benzyl group is often more sterically hindered and difficult to remove.1. Increase the reaction time.2. Elevate the reaction temperature (e.g., to 50-80 °C).3. Increase the amount of catalyst or hydrogen donor.[3]
Acid-Base Extraction: Formation of a persistent emulsion.Vigorous shaking of the separatory funnel can cause emulsions, especially when solutions have similar densities or contain surfactants.1. Gently swirl or invert the separatory funnel instead of shaking vigorously.2. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.3. Allow the mixture to stand for a longer period.4. Filter the mixture through a pad of Celite®.
Recrystallization: The compound "oils out" instead of forming crystals.1. The solution is too supersaturated.2. The rate of cooling is too fast.3. The melting point of the compound is lower than the boiling point of the solvent.[5]1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][6]2. Try scratching the inside of the flask with a glass rod to create nucleation sites.3. "Seed" the solution with a small, pure crystal of the desired compound to induce crystallization.[6][7]
Recrystallization: Very low recovery of the purified product.1. Too much solvent was used initially.2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during a hot filtration step.1. Evaporate some of the solvent to concentrate the solution and then cool again.2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6]3. When washing crystals, use a minimal amount of ice-cold solvent.[8]4. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent, which can be evaporated later.[9]
Column Chromatography: Poor separation of the product from a benzyl impurity (e.g., benzyl alcohol).The polarity of the eluent is either too high or too low, resulting in poor resolution between spots on a TLC plate.1. Optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).2. For persistent contamination with benzyl alcohol, column chromatography is the most reliable method of removal.[7]
Purity Analysis: Unexpected signals in the ¹H NMR spectrum in the aromatic region (δ 7.2-7.4 ppm).This region commonly contains overlapping signals from the desired product and aromatic impurities like benzyl alcohol or dibenzyl ether.[10]1. Carefully integrate the aromatic signals relative to a known, unique proton signal of your product (e.g., benzylic protons around δ 5.1 ppm for a dibenzyl ester) to quantify the impurity.[10]2. Use HPLC for a more accurate quantitative assessment of purity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing dibenzyl-substituted and related benzyl impurities?

A1: The most common and effective strategies include:

  • Catalytic Hydrogenation: This chemical reaction cleaves the benzyl C-O or C-N bond, converting the impurity into toluene (B28343) and the corresponding deprotected species. It is a premier method for deprotection, valued for its mild conditions and clean conversion.[4]

  • Acid-Base Extraction: This liquid-liquid extraction technique is used to separate acidic or basic impurities from a neutral product (or vice versa) by changing their solubility in aqueous and organic layers.

  • Column Chromatography: A powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) and solubility in a mobile phase.[11]

  • Recrystallization: This technique purifies solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[12][13][14]

Q2: How do I choose the most appropriate purification strategy?

A2: The choice depends on the nature of the impurity and the desired product.

  • If the impurity is a benzyl protecting group that needs to be removed as part of the synthetic sequence, catalytic hydrogenation is the method of choice.

  • To remove acidic (e.g., benzoic acid) or basic (e.g., benzylamine) impurities from a neutral product, acid-base extraction is a highly effective first step.[15]

  • If the impurity has a different polarity from the product (e.g., removing non-polar dibenzyl ether from a polar product), column chromatography is often the most reliable method.[7]

  • For purifying a solid product from a small amount of soluble impurity, recrystallization is a powerful and scalable technique.[16]

Q3: What are the key safety concerns when performing catalytic hydrogenation?

A3: The primary hazard is the pyrophoric nature of the palladium on carbon (Pd/C) catalyst, especially when dry and exposed to air.[4] Always handle the catalyst in an inert atmosphere or as a solvent slurry. After the reaction, the catalyst should be filtered carefully and never allowed to dry on the filter paper in the open air. Quench the catalyst on the filter pad with water before disposal.[4] Additionally, hydrogen gas is highly flammable and requires proper handling. Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate (B1220265), is a convenient alternative that avoids flammable hydrogen gas.[4]

Q4: What analytical techniques are recommended for assessing purity after removing impurities?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and useful tool for monitoring the progress of a reaction and the effectiveness of purification steps.[7]

  • High-Performance Liquid Chromatography (HPLC): A highly effective method for determining the purity of a compound and quantifying impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the product and identifying impurities that have distinct proton or carbon signals.[7][10]

Quantitative Data Summary

The efficiency of impurity removal can be significantly affected by the chosen method and conditions.

Table 1: Comparison of Catalyst Performance in Debenzylation Reactions

This data illustrates how a combination of catalysts can improve reaction efficiency for O- and N-debenzylation compared to using a single catalyst.

Substrate TypeCatalystReaction Time (h)
Benzyl Ether10% Pd/C~6
Benzyl Ether20% Pd(OH)₂/C~6
Benzyl Ether 10% Pd/C + 20% Pd(OH)₂/C (1:1) ~3
Benzyl Amine10% Pd/C~4
Benzyl Amine20% Pd(OH)₂/C~4
Benzyl Amine 10% Pd/C + 20% Pd(OH)₂/C (1:1) ~2
Data adapted from a study showing that a combination catalyst shortens reaction times by about half in all tested cases.[1]

Experimental Protocols & Workflows

Process Visualization

A logical approach is critical for efficiently removing impurities. The following diagrams illustrate decision-making and experimental workflows.

G Figure 1: Decision Tree for Impurity Removal start Crude Product with Dibenzyl Impurity q1 Is the impurity a benzyl protecting group to be removed? start->q1 hydrogenation Catalytic Hydrogenation q1->hydrogenation Yes q2 Are there acidic or basic impurities present? q1->q2 No hydrogenation->q2 extraction Acid-Base Extraction q2->extraction Yes q3 Is the product solid? q2->q3 No extraction->q3 recrystallization Recrystallization q3->recrystallization Yes chromatography Column Chromatography q3->chromatography No end_node Purified Product recrystallization->end_node chromatography->end_node

Caption: A decision tree for selecting an appropriate purification strategy.

G Figure 2: Workflow for Catalytic Hydrogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up dissolve 1. Dissolve Substrate in Solvent (e.g., MeOH) add_catalyst 2. Add Pd/C Catalyst (10-20 mol% Pd) dissolve->add_catalyst setup_atmosphere 3. Evacuate & Backfill with H₂ Gas (3x) add_catalyst->setup_atmosphere react 4. Stir Vigorously at Room Temperature setup_atmosphere->react monitor 5. Monitor by TLC or LC-MS react->monitor flush 6. Flush with N₂ or Ar monitor->flush Reaction Complete filter_celite 7. Filter Through Celite® (Caution: Pyrophoric!) flush->filter_celite concentrate 8. Concentrate Filtrate filter_celite->concentrate final Purification (if necessary) concentrate->final Crude Deprotected Product

Caption: Experimental workflow for debenzylation via catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol describes a general procedure for cleaving a benzyl group.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the benzyl-substituted compound (1.0 mmol) in a suitable solvent (10-20 mL of methanol (B129727) or ethanol). Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol% Pd).

  • Hydrogen Atmosphere: Seal the flask and carefully evacuate the atmosphere using a vacuum pump, then backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient contact between the catalyst, substrate, and hydrogen gas.[4]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until all starting material is consumed.

  • Work-up: Carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen).

  • Filtration: Dilute the mixture with the reaction solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® with water before disposal.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if needed.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides a safer alternative to using flammable hydrogen gas.[4]

  • Reaction Setup: In a round-bottom flask, dissolve or suspend the benzyl-substituted compound (1.0 mmol) in methanol (10-20 mL).

  • Catalyst and Donor Addition: Add 10% Pd/C catalyst (typically 10-20 mol% Pd), followed by ammonium formate (5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reaction is slow.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 5-7 from Protocol 1. The work-up is identical once the reaction is complete.

Protocol 3: General Acid-Base Extraction

This protocol is for removing an acidic impurity (e.g., unreacted carboxylic acid) from a neutral organic product.[7][17]

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated acidic impurity will now be a water-soluble salt in the aqueous layer.[7] Drain the lower (aqueous) layer.

  • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete removal.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved aqueous base.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified neutral product.

Protocol 4: General Recrystallization

This procedure outlines the purification of a solid compound from soluble impurities.[6][12]

  • Solvent Selection: Choose a solvent in which the desired compound is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at cold temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble impurities.[6][8]

  • Drying: Dry the crystals completely, either by air-drying on a watch glass or in a vacuum oven.[12]

References

Technical Support Center: N-benzylhydroxylamine hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-benzylhydroxylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for N-benzylhydroxylamine hydrochloride?

A1: There are several common methods for synthesizing N-benzylhydroxylamine hydrochloride.[1][2] Key routes include:

  • Substitution Reaction: The reaction of benzyl (B1604629) chloride with hydroxylamine (B1172632) hydrochloride.[1] This method is attractive due to the low cost of starting materials but can be challenged by the thermal decomposition of hydroxylamine at high temperatures.[1][3]

  • Reduction of Benzaldehyde (B42025) Oxime: This laboratory method involves synthesizing benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride, followed by reduction.[1][4] A major drawback is the high cost of reducing agents like sodium cyanoborohydride, which limits its industrial applicability.[1][3]

  • Oxidation of Dibenzylamine (B1670424): This route involves the oxidation of dibenzylamine, often with hydrogen peroxide.[1][3] However, this method carries a significant explosion risk.[1][3]

  • Hydrolysis of C-phenyl-N-benzyl nitrone: This method can produce the target compound in high yield.[1][5]

Q2: What makes N-benzylhydroxylamine hydrochloride a significant intermediate in organic synthesis?

A2: N-benzylhydroxylamine hydrochloride is a crucial precursor in the synthesis of various pharmaceuticals and other biologically active compounds.[6][7] It is widely used to create N-benzyl nitrones, which are key for constructing isoxazoline (B3343090) frameworks through 1,3-dipolar cycloaddition reactions.[1][6][7][8] This chemistry is instrumental in synthesizing complex molecules, including the antiplatelet agent Ticagrelor.[1][6]

Q3: What are the main safety concerns during the production of N-benzylhydroxylamine hydrochloride?

A3: The primary safety concern is the potential for the explosive decomposition of hydroxylamine, especially at elevated temperatures.[1][3][6] Using aqueous hydroxylamine solutions can also be hazardous.[6] Continuous flow chemistry is one strategy to mitigate this risk by utilizing small reactor volumes and enabling precise temperature control.[6] The oxidation of dibenzylamine with hydrogen peroxide is another route that presents a notable explosion risk.[1][3]

Q4: What are the recommended storage conditions for N-benzylhydroxylamine hydrochloride?

A4: N-benzylhydroxylamine hydrochloride is sensitive to light and heat and can decompose over time if not stored properly.[8] It is also hygroscopic. Therefore, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[8]

Troubleshooting Guides

Synthesis Troubleshooting

This section addresses common problems encountered during the synthesis of N-benzylhydroxylamine hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Insufficient Hydroxylamine: A low molar ratio of hydroxylamine to benzyl chloride can lead to incomplete reaction and the formation of byproducts.[4] 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 3. Short Reaction Time: The reaction may not have had enough time to reach completion.1. Increase Hydroxylamine Ratio: Using an excess of hydroxylamine (e.g., 4 equivalents) can significantly improve yield and suppress the formation of dibenzyl-substituted impurities.[4][6] 2. Optimize Temperature: For continuous flow synthesis, 60°C has been identified as an optimal temperature for both safety and yield.[4][6] Higher temperatures did not significantly improve yield.[4][6] 3. Increase Residence Time (Flow Chemistry): In a continuous flow setup, decreasing the flow rate can increase residence time, but this must be balanced against the risk of clogging.[1]
High Levels of Dibenzyl-Substituted Impurities Side Reaction: The desired product, N-benzylhydroxylamine, can react further with the starting material, benzyl chloride, to form dibenzyl-substituted byproducts.[4]Increase Hydroxylamine Concentration: A significant excess of hydroxylamine (4 equivalents or more) helps to suppress this side reaction by ensuring the benzyl chloride preferentially reacts with hydroxylamine.[4][6]
Reactor Clogging (Continuous Flow) 1. Product Precipitation: N-benzylhydroxylamine hydrochloride has low solubility in some solvents like methanol, especially at high concentrations.[4] 2. Low Flow Rate: Slower flow rates can lead to the settling and blockage of microchannel reactors.[3]1. Adjust Concentration: Use a benzyl chloride concentration that does not lead to product precipitation (e.g., 0.5 mol/L was found to be effective).[4][6] 2. Maintain Sufficient Flow Rate: A flow rate of around 5.0 mL/min can help prevent clogging.[6]
High Back Pressure (Continuous Flow) 1. Clogging: Partial or complete blockage of the reactor channel. 2. High Flow Rates in Microreactors: The small dimensions of microreactors can lead to high back pressure.[6]1. Address Clogging: Refer to the "Reactor Clogging" solutions above. 2. Use a Back Pressure Regulator (BPR): A BPR is essential for maintaining stable pressure. A pressure of 8 bar has been reported as optimal.[6]
Purification Troubleshooting

This section provides guidance on common issues during the purification of N-benzylhydroxylamine hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Impurities After Recrystallization 1. Inappropriate Solvent: The chosen solvent may not effectively differentiate between the product and impurities in terms of solubility. 2. Trapped Impurities: Rapid crystallization can trap impurities within the crystal lattice.1. Solvent Selection: Ethyl acetate (B1210297) is effective for removing less polar, dibenzyl-substituted impurities.[1][6] For other impurities, consider alternative solvents or solvent systems. 2. Slow Cooling: Allow the solution to cool slowly to promote the formation of purer crystals. Seeding with a small, pure crystal can also be beneficial.
Low Recovery After Recrystallization 1. High Product Solubility: The product may be too soluble in the recrystallization solvent, even at low temperatures. 2. Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.1. Solvent System Optimization: Consider using a co-solvent system (a solvent in which the product is soluble and an anti-solvent in which it is not) to improve recovery. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product Oiling Out Low Melting Point/High Impurity Level: The product may separate as an oil instead of crystals, often due to a low melting point or the presence of significant impurities that depress the melting point.Adjust Solvent and Temperature: Try a lower boiling point solvent or a more dilute solution. Inducing crystallization by scratching the inside of the flask or adding a seed crystal may help.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the continuous synthesis of N-benzylhydroxylamine hydrochloride.[6]

ParameterOptimized ValueRationale / Notes
Hydroxylamine Equivalents 4.0 eqOptimal yield of 76% was achieved while effectively suppressing dibenzyl impurities.[6]
Reaction Temperature 60 °COptimal temperature for balancing reaction rate, yield, and safety. Higher temperatures showed no significant improvement.[6]
System Pressure 8 barMaintained stable reaction conditions in the continuous flow reactor.[6]
Benzyl Chloride Concentration 0.5 mol/LOptimal concentration. Increasing to 1.0 mol/L caused reactor blockage due to product precipitation.[6]
Hydroxylamine Concentration 2.0 mol/LCorresponds to 4 equivalents relative to 0.5 mol/L benzyl chloride.[6]
Feed Flow Rate 5.0 mL/minSufficient to prevent clogging issues observed at lower flow rates.[6]
Residence Time 7.38 minAchieved with the specified flow rate and reactor setup.[6]
Overall Yield 75%Final optimized yield after implementing all optimal parameters.[6]

Experimental Protocols

Protocol 1: Optimized Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride

This protocol is based on the optimized process for continuous flow synthesis.[6]

1. Reagent Preparation:

  • Material A (Benzyl Chloride Solution): Prepare a 0.5 mol/L solution of benzyl chloride in methanol.

  • Material B (Hydroxylamine Solution): In a separate vessel, dissolve sodium hydroxide (B78521) in methanol. Stir the mixture and add hydroxylamine hydrochloride. Continue stirring at 10–20 °C for 30 minutes. Filter the precipitated sodium chloride to obtain a 2.0 mol/L hydroxylamine solution in methanol.

2. Reactor Setup:

  • Utilize a continuous flow reactor system equipped with pumps, mixing junctions, and temperature-controlled reaction modules.

  • Set the temperature of the reaction modules to 60 °C.

  • Set the back pressure regulator to maintain a system pressure of 8 bar.

3. Reaction Execution:

  • Using Pump 1, inject Material A (benzyl chloride solution) into the system at a flow rate of 5.0 mL/min. This solution will pass through the first module for preheating.

  • Using Pump 2, inject Material B (hydroxylamine solution) into the system at a flow rate of 5.0 mL/min. It will mix with Material A at a T-junction before entering the subsequent reaction modules.

  • Allow the reaction mixture to flow through the remaining reaction modules. The total residence time will be approximately 7.38 minutes.

  • Collect the output from the reactor.

4. Product Isolation and Purification:

  • The collected crude product can be purified by recrystallization from ethyl acetate to remove dibenzyl-substituted impurities and yield highly pure N-benzylhydroxylamine hydrochloride.[6]

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Continuous Flow Reaction cluster_purification Purification prepA Prepare 0.5M Benzyl Chloride in Methanol (A) pumpA Pump A (5.0 mL/min) prepA->pumpA prepB Prepare 2.0M Hydroxylamine in Methanol (B) pumpB Pump B (5.0 mL/min) prepB->pumpB preheat Preheat Module (60°C) pumpA->preheat t_mix T-Mixer pumpB->t_mix preheat->t_mix reactor Reaction Modules (9 modules, 60°C, 8 bar) t_mix->reactor collect Collect Crude Product reactor->collect recrystal Recrystallize from Ethyl Acetate collect->recrystal isolate Isolate Pure Product recrystal->isolate

Caption: Experimental workflow for the continuous synthesis of N-benzylhydroxylamine HCl.

G cluster_yield Yield Issues cluster_purity Purity Issues cluster_flow Flow Reactor Issues start Problem Detected low_yield Low Yield or Incomplete Conversion? start->low_yield high_impurity High Dibenzyl Impurity? start->high_impurity clogging Reactor Clogging? start->clogging check_ratio Check Hydroxylamine Ratio low_yield->check_ratio Yes check_temp Check Temperature low_yield->check_temp No increase_ratio Action: Increase to >4 eq. check_ratio->increase_ratio increase_temp Action: Optimize to ~60°C check_temp->increase_temp impurity_ratio Action: Increase Hydroxylamine to >4 eq. high_impurity->impurity_ratio Yes purify Action: Recrystallize from Ethyl Acetate impurity_ratio->purify check_conc Check Concentration clogging->check_conc Yes check_flow Check Flow Rate clogging->check_flow No decrease_conc Action: Reduce Conc. to <0.5M check_conc->decrease_conc increase_flow Action: Increase Flow Rate to ~5 mL/min check_flow->increase_flow

References

Technical Support Center: Optimizing Continuous Flow Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Continuous Flow Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the optimization of reaction conditions in continuous flow systems.

Frequently Asked Questions (FAQs)

Q1: My reactor is clogging. What are the common causes and how can I prevent it?

A1: Reactor clogging is a frequent issue in continuous flow synthesis, often caused by the precipitation of starting materials, intermediates, products, or byproducts.[1][2][3] Several strategies can be employed to prevent blockages:

  • Solvent Selection: Choose a solvent system in which all components remain fully solubilized under the reaction conditions.[2] In some cases, using a small amount of a co-solvent can prevent precipitation.[2]

  • Back Pressure Regulation: Applying back pressure can maintain reagents and products in a single phase, even when operating above their atmospheric boiling points, thus preventing gas formation and potential precipitation.[4]

  • Ultrasonication: The application of ultrasound can help break up solid particles and prevent them from agglomerating and causing blockages.[1] Immersing the flow reactor in an ultrasound bath has been shown to be an effective method.[1]

  • Reactor Design and Flow Profile: Utilizing reactors with larger internal diameters or specific designs like slug flow can help manage solid particles.[2][5] High flow rates can also create high shear forces that reduce the accumulation of particles on the reactor walls.[5]

  • Ionic Liquid Formation: In some cases, the formation of an ionic liquid in situ can prevent the precipitation of salt byproducts that would otherwise cause clogging.

Q2: I am observing low conversion in my reaction. What are the likely causes and how can I improve it?

A2: Low conversion can stem from several factors related to reaction kinetics and reactor performance.

  • Insufficient Residence Time: The time the reactants spend in the heated zone of the reactor may be too short for the reaction to reach completion.[6] Increasing the reactor volume or decreasing the flow rate will increase the residence time.[6]

  • Poor Mixing: Inefficient mixing of reactants can lead to localized areas of low concentration, resulting in a lower overall reaction rate. The design of the mixer and the flow rate are critical variables affecting mixing efficiency.

  • Incorrect Temperature: The actual reaction temperature may be lower than the setpoint. It is crucial to measure the internal temperature of the reactor if possible.

  • Catalyst Deactivation: In catalyzed reactions, the catalyst may lose activity over time. This is a particular concern in packed-bed reactors.

Q3: How do I choose the optimal flow rate for my reaction?

A3: The optimal flow rate is a compromise between several factors. A lower flow rate increases the residence time, which can lead to higher conversion.[7] However, very low flow rates can sometimes lead to broader residence time distributions and potential for back-mixing. Conversely, higher flow rates decrease residence time but can improve heat and mass transfer and help prevent clogging.[5][8] The ideal flow rate will depend on the specific reaction kinetics, the reactor geometry, and the desired throughput.

Q4: My reaction is sensitive to pressure fluctuations. How can I maintain stable pressure?

A4: Stable pressure is critical for reproducible results, especially when working with gaseous reagents or superheated solvents.[4] A back-pressure regulator (BPR) is essential for maintaining a constant pressure within the reactor system.[4] It is important to choose a BPR that is compatible with the reaction mixture and can provide the required pressure range with high precision.

Troubleshooting Guides

Issue 1: Reactor Clogging

This guide provides a systematic approach to diagnosing and resolving reactor clogging.

Troubleshooting Workflow:

G start Reactor Clogging Observed check_solubility Are all components soluble in the reaction solvent? start->check_solubility change_solvent Select a more suitable solvent or add a co-solvent check_solubility->change_solvent No check_sonication Is sonication being applied? check_solubility->check_sonication Yes end Clogging Resolved change_solvent->end apply_sonication Apply ultrasonication to the reactor check_sonication->apply_sonication No check_bpr Is a back-pressure regulator in use? check_sonication->check_bpr Yes apply_sonication->end apply_bpr Install and set an appropriate back-pressure regulator check_bpr->apply_bpr No check_flow_rate Is the flow rate sufficiently high? check_bpr->check_flow_rate Yes apply_bpr->end increase_flow_rate Increase the flow rate to increase shear forces check_flow_rate->increase_flow_rate No check_flow_rate->end Yes increase_flow_rate->end

Caption: Troubleshooting workflow for reactor clogging.

Issue 2: Low Reaction Conversion

This guide outlines steps to diagnose and improve low reaction conversion in a continuous flow system.

Troubleshooting Workflow:

G start Low Conversion Observed check_residence_time Is the residence time sufficient? start->check_residence_time adjust_residence_time Decrease flow rate or increase reactor volume check_residence_time->adjust_residence_time No check_temperature Is the reaction temperature correct? check_residence_time->check_temperature Yes end Conversion Improved adjust_residence_time->end verify_temperature Verify internal reactor temperature check_temperature->verify_temperature No check_mixing Is mixing efficient? check_temperature->check_mixing Yes verify_temperature->end improve_mixing Use a more efficient mixer or adjust flow rates check_mixing->improve_mixing No check_catalyst Is a catalyst used and is it active? check_mixing->check_catalyst Yes improve_mixing->end replace_catalyst Replace or regenerate the catalyst check_catalyst->replace_catalyst No check_catalyst->end Yes replace_catalyst->end

Caption: Troubleshooting workflow for low reaction conversion.

Data Presentation

Table 1: General Starting Parameters for Reaction Optimization

ParameterTypical RangeKey Considerations
Reactant Concentration (M) 0.1 - 2.0Solubility, reaction rate, potential for precipitation.
Flow Rate (mL/min) 0.1 - 10.0Residence time, mixing efficiency, throughput.
Temperature (°C) Ambient - 250Reaction kinetics, side reactions, solvent boiling point.[9][10]
Pressure (bar) 1 - 20Phase control, gas solubility, reaction equilibrium.[4]
Residence Time (min) 1 - 60Reaction completion, byproduct formation.[6]

Experimental Protocols

Protocol 1: Determination of Residence Time Distribution (RTD)

Objective: To characterize the flow profile within the reactor and identify potential issues like channeling or dead zones.[11][12][13]

Materials:

  • Assembled continuous flow reactor system.

  • Non-reactive tracer solution (e.g., a dye or a salt solution like NaCl).[12]

  • Detector compatible with the tracer (e.g., UV-Vis spectrophotometer or conductivity meter).[12]

  • Data acquisition system.

Procedure:

  • System Equilibration: Pump the reaction solvent through the system at the desired flow rate and temperature until the system is stable.

  • Tracer Injection: Introduce a sharp pulse of the tracer solution into the inlet of the reactor.[11]

  • Data Collection: Continuously monitor and record the concentration of the tracer at the reactor outlet over time.

  • Data Analysis:

    • Plot the tracer concentration at the outlet as a function of time to obtain the RTD curve (E(t) curve).

    • Calculate the mean residence time (τ) from the curve.

    • Analyze the shape of the curve. A sharp, narrow peak indicates plug flow, while a broad or tailing peak suggests dispersion or dead zones.[11] Multiple peaks may indicate channeling.[11]

Workflow for RTD Experiment:

G start Start RTD Experiment equilibrate Equilibrate system with solvent start->equilibrate inject Inject pulse of tracer solution equilibrate->inject collect Monitor and record tracer concentration at outlet inject->collect plot Plot concentration vs. time (E(t) curve) collect->plot analyze Analyze curve shape and mean residence time plot->analyze end RTD Characterized analyze->end

Caption: Experimental workflow for RTD determination.

Protocol 2: Optimizing Mixing Efficiency

Objective: To determine the effect of mixer type and flow rate on reaction performance.

Materials:

  • Continuous flow setup with interchangeable mixers (e.g., T-mixer, static mixer).

  • Reactant solutions for a fast, well-characterized reaction with a readily quantifiable outcome (e.g., a colorimetric reaction).

Procedure:

  • System Setup: Assemble the flow system with the first mixer to be tested.

  • Reaction at Varied Flow Rates:

    • Set a low total flow rate and run the reaction until a steady state is reached.

    • Collect and analyze a sample of the product stream.

    • Incrementally increase the total flow rate, allowing the system to stabilize at each new rate, and collect samples for analysis.

  • Mixer Comparison: Replace the mixer and repeat step 2.

  • Data Analysis:

    • Plot the reaction yield or conversion as a function of the total flow rate for each mixer.

    • The mixer that provides the highest yield at a given flow rate (and therefore residence time) is generally the most efficient for that reaction.

Logical Relationship of Mixing Parameters:

G flow_rate Flow Rate mixing_efficiency Mixing Efficiency flow_rate->mixing_efficiency mixer_design Mixer Design mixer_design->mixing_efficiency reaction_rate Reaction Rate mixing_efficiency->reaction_rate conversion Conversion / Yield reaction_rate->conversion

Caption: Factors influencing reaction conversion.

References

Stability issues of N-Benzylcyclohexylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Benzylcyclohexylamine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in acetonitrile (B52724), chloroform, and methanol.[1][2][3] The choice of solvent should be guided by the specific requirements of your experimental protocol. For aqueous solutions, it is advisable to use a buffered system to maintain a stable pH.

Q2: What are the optimal storage conditions for this compound solutions?

A2: While the solid form is stable for years at -20°C, solutions are more prone to degradation.[1][4] For optimal stability, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store solutions in tightly sealed, light-resistant containers at low temperatures (2-8°C or -20°C).

  • For organic solvents, ensure they are of high purity and dry.

  • For aqueous solutions, use a buffer to maintain an acidic pH, as the compound is expected to be more stable under these conditions.

Q3: Is this compound sensitive to light?

A3: Yes, aromatic compounds, including benzylamines, can be sensitive to light (photosensitive).[5][6] It is recommended to protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of amine hydrochlorides in aqueous solutions is highly dependent on pH.[7][8] this compound is expected to be more stable in acidic conditions (pH below 7). In neutral to basic conditions, the free amine is more prevalent, which can be more susceptible to degradation pathways such as oxidation and hydrolysis. Hydrolysis of benzylamines can be catalyzed by hydroxide (B78521) ions.[9][10]

Q5: What are the likely degradation products of this compound in solution?

A5: Based on the chemical structure and general knowledge of benzylamine (B48309) degradation, the likely degradation products could include:

  • Benzaldehyde (B42025) and Cyclohexylamine: Formed through hydrolysis of the imine intermediate.[1]

  • Oxidation products: Arising from the oxidation of the amine or the benzylic carbon.[5]

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter during your experiments with this compound solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation in aqueous solution pH of the solution is too high, causing the less soluble free base to precipitate.1. Measure the pH of the solution. 2. Adjust the pH to a more acidic range (e.g., pH 3-5) by adding a small amount of a suitable acid (e.g., HCl). 3. Use a buffered solution to maintain the desired pH.
Discoloration of the solution (e.g., yellowing) Oxidation of the compound. This can be accelerated by exposure to air, light, or trace metal contaminants.1. Prepare solutions using deoxygenated solvents. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the solution from light by using amber vials or foil wrapping. 4. Use high-purity solvents and clean glassware to avoid metal contamination.
Inconsistent analytical results (e.g., changing peak areas in HPLC) Degradation of the compound in the prepared solution over time.1. Prepare solutions fresh before each experiment. 2. If using an autosampler, ensure the samples are kept cool. 3. Investigate the stability of the compound in your specific solvent and storage conditions by analyzing samples at different time points.
Appearance of unexpected peaks in chromatograms Formation of degradation products due to hydrolysis, oxidation, or photodegradation.1. Review the solution preparation and storage procedures to identify potential causes of degradation (see above). 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This can help in confirming the identity of the unexpected peaks.

Summary of Potential Degradation Pathways and Influencing Factors

Degradation Pathway Description Influencing Factors
Hydrolysis Cleavage of the benzyl-amine bond, potentially forming benzaldehyde and cyclohexylamine.[1]- High pH (alkaline conditions): Catalyzes the reaction.[9] - Elevated temperature: Accelerates the reaction rate.
Oxidation Reaction with oxygen, leading to the formation of various oxidized species. The amine and benzylic position are susceptible.[5]- Exposure to air (oxygen). - Presence of metal ions: Can act as catalysts. - Exposure to light.
Photodegradation Degradation caused by exposure to UV or visible light.[5][6]- Direct exposure to sunlight or artificial light.
Thermal Degradation Accelerated degradation at elevated temperatures.[5]- High storage or experimental temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in appropriate solvent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose aliquots Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose aliquots Thermal Thermal (60°C in solution) Stock->Thermal Expose aliquots Photo Photolytic (UV/Vis light, RT) Stock->Photo Expose aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a predetermined time (e.g., 2, 8, 24 hours). Before analysis, neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a predetermined time. Before analysis, neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a predetermined time, protected from light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a predetermined time, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to monitor for the appearance of degradation products and the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient from any degradation products and impurities.

HPLC_Method_Development cluster_initial Initial Development cluster_optimization Optimization cluster_validation Validation Select_Column Select Column (e.g., C18) Select_Mobile_Phase Select Mobile Phase (e.g., Acetonitrile/Buffer) Select_Column->Select_Mobile_Phase Select_Detector Select Detector (e.g., UV-Vis) Select_Mobile_Phase->Select_Detector Inject_Stressed_Samples Inject Stressed Samples (from Forced Degradation) Select_Detector->Inject_Stressed_Samples Optimize_Gradient Optimize Gradient/Isocratic Elution Inject_Stressed_Samples->Optimize_Gradient Optimize_pH Optimize Mobile Phase pH Optimize_Gradient->Optimize_pH Optimize_Flow_Rate Optimize Flow Rate Optimize_pH->Optimize_Flow_Rate Peak_Purity Assess Peak Purity Optimize_Flow_Rate->Peak_Purity Resolution Ensure Resolution > 2 (between parent and degradants) Peak_Purity->Resolution Validate_Method Validate Method (ICH Q2(R1)) Resolution->Validate_Method

Workflow for developing a stability-indicating HPLC method.

Key Steps:

  • Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The buffer's pH should be chosen to ensure good peak shape and retention.

  • Method Optimization: Inject a mixture of the unstressed and stressed samples. Adjust the mobile phase composition (gradient or isocratic elution), pH, and flow rate to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the method's ability to resolve the main peak from all degradation products.

References

Technical Support Center: N-Benzylcyclohexylamine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-Benzylcyclohexylamine hydrochloride. The information is tailored to researchers, scientists, and professionals in drug development to help overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for the crystallization of this compound?

This compound is known to be soluble in acetonitrile, chloroform, and methanol (B129727).[1][2][3][4] The selection of an appropriate solvent system is critical and often involves a trade-off between solubility at high and low temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but allow for good recovery of crystals upon cooling.

Q2: What is the melting point of this compound?

The reported melting point for this compound is in the range of 252-253 °C.[2][3][5] A significant deviation from this range or a broad melting point can indicate the presence of impurities.

Q3: What is "oiling out" and how can it be prevented during the crystallization of this compound?

"Oiling out" is the separation of the dissolved compound as a liquid oil instead of solid crystals.[6][7][8] This can occur if the solution is supersaturated at a temperature above the compound's melting point in the solvent system, or if the rate of cooling is too rapid. To prevent this, consider the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.

  • Solvent System Adjustment: Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution to decrease the supersaturation level.

  • Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to encourage crystal growth over oil formation.[6]

Q4: Can polymorphism occur with this compound?

Polymorphism, the existence of multiple crystal forms, is a known phenomenon for hydrochloride salts and can affect properties like solubility and stability.[2][3][4] While specific polymorphic forms of this compound are not extensively documented in the provided search results, it is a possibility to consider if batch-to-batch inconsistencies are observed.[9] Controlled crystallization conditions, including solvent choice, cooling rate, and seeding, are crucial for obtaining a consistent polymorphic form.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - The solution is not sufficiently supersaturated (too much solvent).- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity is observed, then warm slightly to redissolve and cool slowly.- Try a different solvent system.
"Oiling Out" - The rate of cooling is too fast.- The solution is highly supersaturated.- Impurities are present.- Reheat the solution until the oil redissolves. Allow it to cool more slowly. An insulated container can be used to slow the cooling rate.- Add a small amount of additional solvent to the hot solution before cooling.- Introduce a seed crystal at a temperature just below the saturation point to promote crystallization.[1][6]
Poor Crystal Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The final cooling temperature was not low enough.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently, typically in an ice bath, for an adequate amount of time.- Re-evaluate the solvent system for one where the compound has lower solubility at cold temperatures.
Crystals are Impure - Rapid crystallization trapped impurities within the crystal lattice.- The initial material had a high level of impurities.- Ensure a slow cooling rate to allow for selective crystallization.- Perform a second recrystallization of the obtained crystals.- If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.
Formation of Fine Powder Instead of Crystals - Very rapid cooling and high supersaturation leading to rapid nucleation.- Reduce the cooling rate.- Decrease the level of supersaturation by adding a small amount of a "good" solvent.- Utilize seeding with a well-formed crystal to encourage the growth of larger crystals.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on solubility data, select a suitable solvent or solvent system. For this compound, this could be a single solvent like methanol or a binary system such as methanol/diethyl ether.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further promote crystallization, place the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Guides

Troubleshooting_Crystallization start Start Crystallization dissolved Completely Dissolved in Hot Solvent? start->dissolved cool Cool Solution Slowly dissolved->cool Yes add_solvent Add More Solvent dissolved->add_solvent No crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs? crystals_form->oiling_out No end_bad Troubleshooting Required crystals_form->end_bad No, after all attempts evaporate_solvent Evaporate Some Solvent crystals_form->evaporate_solvent Yes, but poor yield add_seed Add Seed Crystal crystals_form->add_seed No, after sufficient cooling end_good Pure Crystals Obtained oiling_out->end_good No reheat_slow_cool Reheat and Cool Slower oiling_out->reheat_slow_cool Yes add_solvent->start evaporate_solvent->cool reheat_slow_cool->cool add_seed->cool

Caption: Troubleshooting workflow for this compound crystallization.

Solvent_Selection_Logic start Select Potential Solvent solubility_hot High Solubility when Hot? start->solubility_hot solubility_cold Low Solubility when Cold? solubility_hot->solubility_cold Yes bad_solvent Unsuitable Solvent solubility_hot->bad_solvent No good_solvent Suitable Solvent solubility_cold->good_solvent Yes consider_antisolvent Consider as part of a binary system with an anti-solvent solubility_cold->consider_antisolvent No consider_antisolvent->start

Caption: Logical steps for selecting a suitable crystallization solvent.

References

Overcoming low yield in Benzylation reaction of hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yields, encountered during the benzylation of hydroxylamine (B1172632).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield in my benzylation of hydroxylamine. What are the common causes?

Low yields in this reaction can stem from several factors:

  • Side Reactions: The most common side reaction is the formation of dibenzyl-substituted products, where the initially formed N-benzylhydroxylamine reacts further with the benzylating agent.[1] Over-alkylation can also lead to the formation of quaternary salts.[2]

  • Decomposition of Hydroxylamine: Hydroxylamine is thermally sensitive and can decompose, especially at elevated temperatures, which not only lowers the yield but also poses a safety risk.[1]

  • Poor Regioselectivity: Hydroxylamine is an ambident nucleophile with two reactive sites: the nitrogen and the oxygen atom. This can lead to a mixture of N-benzylhydroxylamine and O-benzylhydroxylamine, making the isolation of the desired product in high yield challenging.[3][4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and the stoichiometry of the reactants are critical and can significantly influence the reaction's outcome.[1][2][5][6]

  • Difficult Purification: The separation of the desired product from unreacted starting materials, side products like dibenzylated species, and the other regioisomer can be complex and result in significant product loss during workup and purification.[1][7]

Q2: How can I minimize the formation of dibenzylated byproducts?

The formation of dibenzyl derivatives is a significant contributor to low yields. Here are some strategies to suppress this side reaction:

  • Use an Excess of Hydroxylamine: Increasing the molar ratio of hydroxylamine to the benzylating agent can favor the formation of the mono-benzylated product.[1] A study on the synthesis of N-benzylhydroxylamine hydrochloride found that using 4.0 equivalents of hydroxylamine hydrochloride was optimal. Reducing this amount to 3.0 or 1.5 equivalents resulted in a significant increase in dibenzyl-substituted byproducts.[1]

  • Control Reaction Temperature: Milder reaction conditions can help to control the reactivity and reduce the likelihood of the second benzylation step. For instance, a continuous-flow synthesis of N-benzylhydroxylamine was successfully carried out at 60 °C.[1]

  • Slow Addition of Benzylating Agent: Adding the benzyl (B1604629) halide dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thereby disfavoring the second substitution reaction.

Q3: My reaction is producing a mixture of N- and O-benzylated products. How can I improve the regioselectivity for O-benzylation?

Achieving high regioselectivity is crucial for a good yield of the desired isomer. For selective O-benzylation, the following approaches are recommended:

  • Use of N-Protected Hydroxylamine: Protecting the nitrogen atom of hydroxylamine is a common and effective strategy to direct the benzylation to the oxygen atom.[3][4] N-hydroxyurethane is a useful N-protected hydroxylamine that can be O-benzylated, followed by deprotection to yield the O-benzylhydroxylamine.[3] Another option is the use of N-hydroxyphthalimide, which can be benzylated and then hydrolyzed to give O-benzylhydroxylamine.[8]

  • Choice of Reaction Conditions: The reaction conditions, particularly the base and solvent, can influence the N/O selectivity. For instance, the O-benzylation of N-hydroxyurethane can be effectively carried out using sodium ethoxide in ethanol (B145695).[3]

Q4: What are the optimal reaction conditions for improving the yield of N-benzylhydroxylamine?

Optimizing reaction conditions is key to maximizing your yield. Based on a continuous synthesis process, the following conditions were found to be effective for the preparation of N-benzylhydroxylamine hydrochloride:[1]

  • Reactants: Benzyl chloride and hydroxylamine hydrochloride.[1]

  • Base: Sodium hydroxide (B78521) to neutralize the hydroxylamine hydrochloride.[1]

  • Solvent: A mixture of methanol (B129727) and water.[1]

  • Stoichiometry: 4.0 equivalents of hydroxylamine hydrochloride relative to benzyl chloride.[1]

  • Temperature: 60 °C.[1]

  • Pressure: 8 bar (in a continuous flow reactor).[1]

Under these conditions, an overall yield of 75% was achieved.[1]

Data Presentation

Table 1: Process Optimization for the Synthesis of N-Benzylhydroxylamine Hydrochloride. [1]

EntryEquivalents of Hydroxylamine HClTemperature (°C)Flow Rate (mL/min)Concentration (mol/L)Yield (%)
15.0605.00.276
24.0605.00.275
33.0605.00.262
41.5605.00.245
54.0505.00.270
64.0405.00.265
74.0602.50.274
84.0601.00.273
94.0605.00.175
104.0605.00.375
114.0605.00.575

Data adapted from a continuous synthesis process. The yield refers to the overall yield of N-benzylhydroxylamine hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylhydroxylamine Hydrochloride (Continuous Flow) [1]

  • Preparation of Material A (Benzyl Chloride Solution): Dissolve 63 g of benzyl chloride in methanol to make a 1000 mL solution (0.5 mol/L).

  • Preparation of Material B (Hydroxylamine Solution): In a 2 L beaker, add 800 mL of methanol and 200 mL of water. While stirring, add 139 g of hydroxylamine hydrochloride. Slowly add 80 g of sodium hydroxide, maintaining the internal temperature below 20 °C using an ice water bath. Stir the mixture at 10–20 °C for 30 minutes and then filter to remove the sodium chloride. This results in a 1000 mL hydroxylamine solution (2.0 mol/L).

  • Reaction: Set the reactor temperature to 60 °C and the pressure to 8 bar. Use two independent pumps to inject Material A and Material B at a flow rate of 5.0 mL/min into the reactor modules.

  • Workup: After the reaction, cool the mixture to room temperature and adjust the pH to 4–5 with 10% hydrochloric acid. Remove the methanol by distillation under reduced pressure. Add 200 mL of water to the resulting solid and extract three times with 200 mL of ethyl acetate.

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product. The crude product can be further purified by recrystallization from ethyl acetate.[1]

Protocol 2: One-pot Synthesis of O-Benzylhydroxylamine Hydrochloride [3]

  • Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide by reacting 0.97 g of sodium with 70 mL of absolute ethanol.

  • Reaction with N-hydroxyurethane: Add 4.46 g of N-hydroxyurethane to the sodium ethoxide solution and stir at room temperature.

  • Benzylation: Add the appropriate benzyl halide (43 mmol) at a rate that keeps the temperature below 30 °C. Stir the mixture for 8–10 hours at room temperature.

  • Hydrolysis: Add a solution of 3.46 g of NaOH in 70 mL of water to the mixture and heat under reflux for 2 hours.

  • Workup: Remove the ethanol by distillation. Cool the residue and extract with diethyl ether (3 x 100 mL).

  • Purification: The hydrochloride salt can be crystallized from diethyl ether by the addition of ethanolic HCl.[3]

Visualizations

Troubleshooting_Low_Yield Low Yield Low Yield Side Reactions Side Reactions Low Yield->Side Reactions Decomposition Decomposition Low Yield->Decomposition Poor Selectivity Poor Selectivity Low Yield->Poor Selectivity Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Purification Loss Purification Loss Low Yield->Purification Loss Dibenzylation Dibenzylation Side Reactions->Dibenzylation Thermal Instability Thermal Instability Decomposition->Thermal Instability N- vs O-Alkylation N- vs O-Alkylation Poor Selectivity->N- vs O-Alkylation Base, Solvent, Temp. Base, Solvent, Temp. Suboptimal Conditions->Base, Solvent, Temp. Difficult Separation Difficult Separation Purification Loss->Difficult Separation

Caption: Root causes of low yield in benzylation reactions.

Experimental_Workflow_N_Benzylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prepare Benzyl Chloride Solution Prepare Benzyl Chloride Solution Continuous Flow Reaction (60°C, 8 bar) Continuous Flow Reaction (60°C, 8 bar) Prepare Benzyl Chloride Solution->Continuous Flow Reaction (60°C, 8 bar) Prepare Hydroxylamine Solution Prepare Hydroxylamine Solution Prepare Hydroxylamine Solution->Continuous Flow Reaction (60°C, 8 bar) pH Adjustment pH Adjustment Continuous Flow Reaction (60°C, 8 bar)->pH Adjustment Solvent Removal Solvent Removal pH Adjustment->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization

Caption: Workflow for N-benzylation of hydroxylamine.

O_Benzylation_Strategy Hydroxylamine Hydroxylamine N-Protection N-Protection Hydroxylamine->N-Protection e.g., Urethane, Phthalimide N-Protected Hydroxylamine N-Protected Hydroxylamine N-Protection->N-Protected Hydroxylamine O-Benzylation O-Benzylation N-Protected Hydroxylamine->O-Benzylation Benzyl Halide, Base O-Benzylated Intermediate O-Benzylated Intermediate O-Benzylation->O-Benzylated Intermediate N-Deprotection N-Deprotection O-Benzylated Intermediate->N-Deprotection e.g., Hydrolysis O-Benzylhydroxylamine O-Benzylhydroxylamine N-Deprotection->O-Benzylhydroxylamine

Caption: Strategy for selective O-benzylation.

References

Technical Support Center: Post-Reaction Processing and Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during post-reaction processing and purification of chemical compounds.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of surfactants or phospholipids (B1166683) in the sample.[1]- Gently swirl the separatory funnel instead of vigorous shaking.[1] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1] - If the emulsion persists, it may be necessary to drain the emulsion with the non-product phase and re-extract multiple times.[2]
Poor Separation of Layers - The densities of the two solvents are too similar.- Formation of a fine dispersion.- Add a small amount of a third solvent to alter the density of one of the phases.- Allow the mixture to stand for a longer period.- Centrifugation can aid in separating the layers.
Low Recovery of Desired Compound - The compound has significant solubility in the undesired phase.- Insufficient mixing of the two phases.[3] - Incorrect pH of the aqueous phase for ionizable compounds.- Perform multiple extractions with smaller volumes of the extraction solvent.- Ensure thorough but gentle mixing of the phases.[3] - Adjust the pH of the aqueous phase to ensure the compound of interest is in its neutral, more organic-soluble form.[4]
Difficulty Identifying Layers - Both layers are colorless.- The reaction mixture is dark, obscuring the interface.[5]- Add a small amount of water to see which layer it mixes with (the aqueous layer).- For dark mixtures, shining a light through the separatory funnel can help visualize the interface.[6] Adding a septum or a polypropylene (B1209903) cap, which typically sits (B43327) at the phase interface, can also be helpful.[5]
Frequently Asked Questions (FAQs)
  • Q: How do I choose the right extraction solvent?

    • A: The choice of solvent depends on the properties of the compound of interest. The solvent should be immiscible with the initial solvent (usually water), have a high solubility for the target compound, a low boiling point for easy removal, and be relatively non-toxic and inexpensive. The LogP value (partition coefficient) of the analyte can be a good indicator of its hydrophobicity and help in solvent selection.[4]

  • Q: What is "salting out" and when should I use it?

    • A: "Salting out" involves adding a salt, like sodium chloride, to the aqueous layer to decrease the solubility of organic compounds in it.[7] This drives more of the organic compound into the organic phase, increasing the extraction efficiency. It is particularly useful when extracting polar organic compounds from an aqueous solution.[1]

Experimental Protocol: Standard Liquid-Liquid Extraction
  • Ensure the stopcock of the separatory funnel is closed and the funnel is securely placed in a ring stand.[8]

  • Pour the solution to be extracted into the separatory funnel.

  • Add the extraction solvent to the funnel. The total volume should not exceed three-quarters of the funnel's capacity.[9]

  • Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel.

  • Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.[8]

  • Gently shake or swirl the funnel for a few minutes to allow for the transfer of the solute between phases. Vent periodically.[10]

  • Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.[8]

  • Carefully drain the bottom layer through the stopcock into a clean flask.

  • Pour the top layer out from the top of the funnel into a separate flask to avoid contamination.[8]

  • Repeat the extraction with fresh solvent if necessary.

  • Combine the organic layers and proceed with drying and solvent removal.

G start Start: Reaction Mixture in Separatory Funnel add_solvent Add Immiscible Extraction Solvent start->add_solvent stopper_funnel Stopper and Invert Funnel add_solvent->stopper_funnel vent Vent to Release Pressure stopper_funnel->vent mix Gently Mix Phases vent->mix separate Allow Layers to Separate mix->separate drain_bottom Drain Bottom Layer separate->drain_bottom pour_top Pour Out Top Layer drain_bottom->pour_top dry Dry Organic Layer pour_top->dry evaporate Evaporate Solvent dry->evaporate end Isolated Product evaporate->end

Liquid-Liquid Extraction Workflow

Column Chromatography

Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Compound Won't Elute - The solvent system is not polar enough.- The compound has decomposed on the silica (B1680970) gel.[8]- Gradually increase the polarity of the eluent. A final flush with a very polar solvent (e.g., 10% methanol (B129727) in dichloromethane) can be used to elute highly polar compounds.[11] - Test the stability of your compound on a TLC plate spotted with a silica slurry.[8] If it decomposes, consider using a different stationary phase like alumina (B75360) or deactivated silica.[12]
Poor Separation (Overlapping Fractions) - The solvent system is too polar.- The column was overloaded with the sample.- The column was not packed properly, leading to channeling.[13]- Use a less polar solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound on TLC.[14] - Use an appropriate amount of silica gel (typically 20-50 times the weight of the sample).[1] - Ensure the column is packed uniformly without air bubbles or cracks. Tapping the column gently during packing can help.[15]
Cracked or Channeled Column - The silica gel was not packed uniformly.- The solvent level dropped below the top of the silica gel.- Repack the column. Ensure the silica is settled evenly.[13] - Always keep the solvent level above the silica gel bed.[3]
Streaking or Tailing of Bands - The compound is not very soluble in the eluent.- The sample was loaded in too large a volume of solvent.- Choose a solvent system in which the compound is more soluble.[8] - Dissolve the sample in the minimum amount of solvent for loading.[16] Dry loading (adsorbing the sample onto a small amount of silica) can also be effective.[2]
Frequently Asked Questions (FAQs)
  • Q: How do I select the right solvent system?

    • A: The ideal solvent system should provide good separation of the desired compound from impurities on a TLC plate, with the Rf value of the target compound being around 0.2-0.3.[14] A common starting point is a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate).[17]

  • Q: What is the difference between flash chromatography and gravity chromatography?

    • A: Flash chromatography uses pressure (e.g., from compressed air) to push the solvent through the column, making it faster and often providing better separation than gravity chromatography, where the solvent moves through the column by gravity alone.[3]

Data Presentation: Solvent Polarity

The choice of solvent is critical for successful column chromatography. The following table lists common solvents in order of increasing polarity.

Solvent Polarity Index (P') [18]
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1
Water10.2
Experimental Protocol: Flash Column Chromatography
  • Select an appropriate size column and plug the bottom with a small piece of cotton or glass wool.[14]

  • Add a layer of sand over the plug.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Alternatively, dry pack the column with silica gel and then carefully add the eluent.[15]

  • Tap the column gently to ensure even packing and remove any air bubbles.[15]

  • Add a protective layer of sand on top of the silica gel.[3]

  • Drain the solvent until it is level with the top of the sand.

  • Dissolve the crude sample in a minimal amount of solvent and carefully load it onto the column.[16]

  • Begin eluting the column with the chosen solvent system, applying gentle pressure.

  • Collect fractions in test tubes and monitor the separation using TLC.[3]

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

G start Start: Prepare Slurry of Silica Gel pack_column Pack Column with Silica Gel start->pack_column add_sand_top Add Protective Layer of Sand pack_column->add_sand_top load_sample Load Sample onto Column add_sand_top->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Compound evaporate->end

Flash Column Chromatography Workflow

Crystallization

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used).[19] - The solution is supersaturated but requires nucleation.[19]- Boil off some of the solvent to concentrate the solution and try cooling again.[15] - Scratch the inside of the flask with a glass rod at the surface of the liquid to provide a nucleation site.[20] - Add a seed crystal of the pure compound.[20] - Cool the solution in an ice bath.[19]
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.[19] - The compound is highly impure.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[19] - Try a different solvent or a mixed solvent system.[19]
Low Recovery - Too much solvent was used, leaving a significant amount of product in the mother liquor.[15] - Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the compound.[21] - Cool the mother liquor in an ice bath to induce further crystallization (second crop).[21] - During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Frequently Asked Questions (FAQs)
  • Q: How do I choose a good crystallization solvent?

    • A: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[22] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The solvent's boiling point should ideally be below the melting point of the compound to prevent oiling out.[19]

  • Q: What is a mixed solvent system and when is it used?

    • A: A mixed solvent system consists of two miscible solvents, one in which the compound is soluble and another in which it is insoluble. This is used when no single solvent has the ideal solubility properties. The compound is dissolved in the "good" solvent, and the "poor" solvent is added until the solution becomes cloudy (the saturation point), then it is heated to redissolve and cooled slowly.

Data Presentation: Typical Recovery Yields

The percent recovery in purification is a measure of the efficiency of the process. It is calculated as: (mass of pure product / mass of crude material) x 100%. Recoveries can vary widely depending on the purity of the crude material and the specific technique.

Purification Method Typical Percent Recovery Range Notes
Crystallization60-95%Highly dependent on the solubility profile of the compound and the purity of the crude material. A significant portion of the product may remain in the mother liquor.[23]
Column Chromatography50-90%Losses can occur due to irreversible adsorption on the stationary phase or incomplete separation of closely related compounds.
Liquid-Liquid Extraction>90% (per extraction)Overall recovery depends on the partition coefficient and the number of extractions performed.

Note: These are general ranges and actual recoveries will vary based on specific experimental conditions.

G action_node action_node start Crystallization Failed? is_supersaturated Is the solution supersaturated? start->is_supersaturated No crystals formed is_oiling_out Is the compound 'oiling out'? start->is_oiling_out Oily layer formed low_recovery Is the recovery low? start->low_recovery Low yield boil_solvent Boil off excess solvent is_supersaturated->boil_solvent No (too much solvent) induce_nucleation Induce nucleation (scratch, seed crystal, cool) is_supersaturated->induce_nucleation Yes change_solvent Add more 'good' solvent or try a different solvent system is_oiling_out->change_solvent Yes cool_mother_liquor Cool mother liquor for a second crop low_recovery->cool_mother_liquor Yes

Troubleshooting Crystallization Issues

References

Validation & Comparative

A Comparative Guide to Purity Analysis of N-Benzylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for determining the purity of N-Benzylcyclohexylamine hydrochloride, a compound categorized as an arylcyclohexylamine and sometimes found as a cutting agent in illicit substances.[1][2] This document outlines detailed experimental protocols for the most common analytical techniques, presents comparative data in structured tables, and offers visualizations of the analytical workflows.

Overview of Analytical Techniques

The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and can be used for quantitative analysis. Each method offers distinct advantages and is suited for different aspects of purity assessment.

Analytical Technique Primary Use Key Advantages Common Detector
HPLC (High-Performance Liquid Chromatography) Quantitative analysis of the main compound and non-volatile impurities.High resolution, reproducibility, and suitability for thermally labile compounds.Diode Array Detector (DAD) or UV Detector.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity, providing structural information of impurities.Mass Spectrometer (MS).
qNMR (Quantitative Nuclear Magnetic Resonance) Absolute quantification without the need for a specific reference standard of the analyte.High precision and accuracy, provides structural information.Not applicable.

Potential Impurities

During the synthesis of this compound, several impurities can be introduced. These may include unreacted starting materials, byproducts of the reaction, and degradation products. Common synthetic routes often involve the reaction of cyclohexylamine (B46788) with a benzylating agent (e.g., benzyl (B1604629) chloride or benzaldehyde (B42025) followed by reduction).[3]

Table 1: Potential Impurities in this compound

Impurity Name Chemical Structure Origin Analytical Method for Detection
BenzylamineC₆H₅CH₂NH₂Unreacted starting materialHPLC, GC-MS
CyclohexylamineC₆H₁₁NH₂Unreacted starting materialGC-MS
Dibenzylcyclohexylamine(C₆H₅CH₂)₂NC₆H₁₁Over-alkylation byproductHPLC, GC-MS
Benzyl chlorideC₆H₅CH₂ClUnreacted starting materialGC-MS
BenzaldehydeC₆H₅CHOImpurity in starting material or oxidation productHPLC, GC-MS

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of related amine hydrochlorides and is suitable for quantifying the main component and non-volatile impurities.

Table 2: HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or Diode Array Detector for peak purity analysis)
Injection Volume 10 µL
Standard Solution Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
Sample Solution Prepare the sample solution at the same concentration as the standard solution in the mobile phase.
Procedure Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution to determine the retention time and response. Inject the sample solution and analyze the chromatogram for the main peak and any impurity peaks.
Quantification Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of volatile and semi-volatile impurities.

Table 3: GC-MS Method Parameters

Parameter Condition
GC Column A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3][4]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Inlet Temperature 250 °C
Injection Mode Split or splitless, depending on the concentration of impurities.
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range 40-500 amu.
Sample Preparation Dissolve the sample in a suitable solvent such as methanol (B129727) or dichloromethane. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be necessary to improve the chromatographic properties of the amine.
Identification Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantification Quantification can be performed using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.[5][6]

Table 4: qNMR Method Parameters

Parameter Condition
Spectrometer 400 MHz or higher field NMR spectrometer.
Solvent A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)).
Internal Standard A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
Acquisition Parameters A fully relaxed ¹H NMR spectrum is required. This is achieved by using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A 90° pulse angle should be used.
Data Processing Integrate the signals of the analyte and the internal standard.
Purity Calculation The purity of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses.

Visualization of Analytical Workflows

The following diagrams illustrate the logical steps involved in the purity analysis of this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution prep_sample Prepare Sample Solution prep_standard->prep_sample filter_solutions Filter Solutions (0.45 µm) prep_sample->filter_solutions equilibrate Equilibrate HPLC System filter_solutions->equilibrate inject_std Inject Standard equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve_sample Dissolve Sample in Solvent derivatize Derivatize (if necessary) dissolve_sample->derivatize inject_sample Inject Sample into GC derivatize->inject_sample separate_compounds Separate Compounds in GC Column inject_sample->separate_compounds detect_ions Detect Ions in Mass Spectrometer separate_compounds->detect_ions identify_impurities Identify Impurities via Mass Spectra Library detect_ions->identify_impurities quantify_impurities Quantify Impurities identify_impurities->quantify_impurities determine_purity Determine Overall Purity quantify_impurities->determine_purity

Caption: Workflow for GC-MS Impurity Profiling.

Conclusion

The selection of an appropriate analytical method for the purity analysis of this compound depends on the specific requirements of the analysis. HPLC is a robust and reliable method for routine purity assessment and quantification of the main component. GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities, providing valuable information about the synthetic process. qNMR offers a powerful, non-destructive method for absolute purity determination. For a comprehensive purity profile, a combination of these techniques is often employed, leveraging the strengths of each to ensure the quality and integrity of the compound for research and development purposes.

References

Comparative Analysis of N-Benzylcyclohexylamine Hydrochloride as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characteristics of N-Benzylcyclohexylamine hydrochloride, an analytical reference standard, with other common cutting agents frequently found in illicit drug samples, particularly those sold as MDMA (3,4-methylenedioxymethamphetamine). The objective is to equip researchers and forensic scientists with the necessary data to effectively identify and differentiate these substances using standard analytical techniques.

Overview of this compound

This compound is categorized as an arylcyclohexylamine and is recognized as an analytical reference standard.[1] It is a neat solid with the chemical formula C₁₃H₁₉N • HCl and a molecular weight of 225.8 g/mol . This compound is soluble in acetonitrile (B52724), chloroform, and methanol (B129727). Due to its presence as a cutting agent in illicit substances, its accurate identification is crucial in forensic toxicology.

Comparative Analytical Data

The performance of analytical methods for this compound is best evaluated in comparison to other common MDMA adulterants. The following tables summarize key analytical parameters for this compound and a selection of prevalent cutting agents, including caffeine, methamphetamine, and ketamine.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a primary technique for the identification of volatile and semi-volatile compounds such as this compound and other cutting agents. The retention time and mass spectrum are key identifiers.

CompoundTypical Retention Time (min)Key Mass Spectral Fragments (m/z)
N-Benzylcyclohexylamine Varies with method91, 120, 190
Caffeine Varies with method194 (M+), 109, 82, 55
Methamphetamine Varies with method58, 91, 65
Ketamine Varies with method237 (M+), 208, 179, 130

Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The mass spectral fragments are based on electron ionization (EI) at 70 eV.

Table 2: High-Performance Liquid Chromatography (HPLC) Data

HPLC with UV detection is a widely used technique for the quantification of drugs and adulterants. The retention time is a critical parameter for identification, and the UV absorbance maximum aids in selective detection.

CompoundTypical Retention Time (min)UV λmax (nm)
This compound Varies with method~254 nm (aromatic ring)
Caffeine Varies with method~273 nm
Methamphetamine Varies with method~215 nm
Ketamine Varies with method~220 nm

Note: Retention times and UV spectra can vary based on the column, mobile phase composition, pH, and detector settings.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable analytical results. Below are representative protocols for the analysis of this compound and its alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the qualitative identification of this compound and other common cutting agents in a sample.

  • Instrumentation : Agilent 6890N GC system coupled with a 5973 mass selective detector or equivalent.

  • Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Inlet : Splitless injection at 250°C.

  • Oven Temperature Program : Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer : Electron ionization (EI) at 70 eV, with a scan range of m/z 40-550.

  • Sample Preparation : Dissolve the sample in methanol to a concentration of 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the quantitative analysis of this compound and other adulterants.

  • Instrumentation : Agilent 1260 Infinity II HPLC system with a diode array detector (DAD) or equivalent.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV absorbance at 254 nm for this compound, with additional wavelengths monitored for other analytes.

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter.

Visualizing Analytical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the analytical processes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Seized Sample Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter (optional) Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-550) Ionization->Detection Data Acquire Chromatogram & Mass Spectra Detection->Data LibrarySearch Compare to Spectral Library Data->LibrarySearch Identification Identify Compounds LibrarySearch->Identification

Caption: Workflow for the identification of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis & Quantification Sample Test Sample DissolveSample Dissolve in Mobile Phase Sample->DissolveSample Standard Reference Standard DissolveStandard Prepare Calibration Standards Standard->DissolveStandard FilterSample Filter Sample DissolveSample->FilterSample FilterStandard Filter Standards DissolveStandard->FilterStandard Injection Inject into HPLC FilterSample->Injection FilterStandard->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Conclusion

The analytical data and protocols presented in this guide demonstrate that standard chromatographic techniques, namely GC-MS and HPLC-UV, are effective for the identification and quantification of this compound in the presence of other common cutting agents. The distinct mass spectral fragmentation patterns and chromatographic retention times allow for the unambiguous identification of these compounds. For accurate and defensible results, it is imperative that analyses are conducted using validated methods and in conjunction with certified reference materials.

References

A Comparative Guide to the Synthesis of N-benzylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

N-benzylhydroxylamine hydrochloride is a pivotal intermediate in the pharmaceutical and fine chemical industries, primarily utilized in the synthesis of nitrones for 1,3-dipolar cycloaddition reactions and in the preparation of more complex molecules. The selection of a synthetic route is critical and is often dictated by factors such as yield, purity, cost, safety, and scalability. This guide provides an objective comparison of four prominent synthesis routes to N-benzylhydroxylamine hydrochloride, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative metrics for the different synthesis pathways to N-benzylhydroxylamine hydrochloride, offering a clear comparison of their performance.

Parameter Route 1: From Benzyl (B1604629) Chloride Route 2: From Dibenzylamine Route 3: From Benzaldehyde (B42025) Oxime Route 4: From N-Hydroxyurethane
Starting Materials Benzyl chloride, Hydroxylamine (B1172632) hydrochlorideDibenzylamine, Hydrogen peroxide, Hydroxylamine hydrochlorideBenzaldehyde, Hydroxylamine hydrochloride, Sodium cyanoborohydrideN-hydroxyurethane, Benzyl halide, Sodium hydroxide (B78521)
Overall Yield 75% (Continuous)[1][2][3], 89% (Batch)[1]71-73%[2][4]~46%[5]>78%[6]
Product Purity 99.82% (Batch)[1]98.4%[2]Not explicitly statedNot explicitly stated
Reaction Scale Laboratory to IndustrialLarge-scale[2]LaboratoryLaboratory
Key Advantages High purity and yield (batch), Improved safety and cost-efficiency (continuous)Low-cost starting materials, Good overall yield, ScalableReadily available starting material (benzaldehyde)High chemo- and regio-selectivity, Good yield
Key Disadvantages Use of excess hydroxylamine in some protocols, Potential for byproduct formationTwo-step processLow yield, Use of expensive and toxic reducing agent (NaBH3CN)[5]Multi-step one-pot reaction

Synthesis Pathways Overview

The following diagram illustrates the logical flow of the four compared synthesis routes for N-benzylhydroxylamine hydrochloride.

Synthesis_Routes cluster_0 Route 1: From Benzyl Chloride cluster_1 Route 2: From Dibenzylamine cluster_2 Route 3: From Benzaldehyde Oxime cluster_3 Route 4: From N-Hydroxyurethane A1 Benzyl Chloride A3 N-benzylhydroxylamine Hydrochloride A1->A3 A2 Hydroxylamine Hydrochloride A2->A3 B1 Dibenzylamine B2 C-phenyl-N-benzyl nitrone B1->B2 Oxidation (H₂O₂) B3 N-benzylhydroxylamine Hydrochloride B2->B3 Hydrolysis (HCl) C1 Benzaldehyde C2 Benzaldehyde Oxime C1->C2 Oximation C3 N-benzylhydroxylamine C2->C3 Reduction (NaBH₃CN) C4 N-benzylhydroxylamine Hydrochloride C3->C4 HCl addition D1 N-Hydroxyurethane D2 O-benzyl carbethoxyhydroxamate D1->D2 O-benzylation D3 O-benzyl hydroxylamine D2->D3 Hydrolysis (NaOH) D4 N-benzylhydroxylamine Hydrochloride D3->D4 HCl addition

Synthesis pathways for N-benzylhydroxylamine hydrochloride.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes discussed.

Route 1: From Benzyl Chloride and Hydroxylamine (Continuous Flow)

This protocol is based on an optimized continuous flow process which offers enhanced safety and efficiency.[1][5]

1. Reagent Preparation:

  • Material A (Benzyl Chloride Solution): Prepare a 0.5 mol/L solution of benzyl chloride in methanol (B129727).

  • Material B (Hydroxylamine Solution): In a separate vessel, dissolve sodium hydroxide in methanol. Stir the mixture and add hydroxylamine hydrochloride. Stir at 10–20 °C for 30 minutes. Filter the precipitated sodium chloride to obtain a 2.0 mol/L hydroxylamine solution in methanol.

2. Reactor Setup:

  • Assemble a continuous flow reactor system with two pumps, a preheating module, and reaction modules in series.

  • Set the temperature of the reaction modules to 60 °C and maintain a system pressure of 8 bar using a back-pressure regulator.

3. Reaction Execution:

  • Pump Material A and Material B into the system at a flow rate of 5.0 mL/min each.

  • The solutions mix at a T-junction before entering the reaction modules.

  • The total residence time in the reactor is approximately 7.38 minutes.

4. Product Isolation and Purification:

  • Collect the output from the reactor.

  • The crude product is purified by recrystallization from ethyl acetate (B1210297) to yield highly pure N-benzylhydroxylamine hydrochloride.

Route 2: From Dibenzylamine

This two-step procedure is suitable for large-scale preparation and utilizes low-cost starting materials.[2][4]

Step 1: Synthesis of C-phenyl-N-benzyl nitrone

  • In a reactor, mix dibenzylamine, methanol, and sodium tungstate (B81510) dihydrate.

  • Cool the mixture to 0 °C.

  • Slowly add 30% hydrogen peroxide while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • The resulting nitrone is precipitated by adding crushed ice and collected by filtration.

Step 2: Synthesis of N-benzylhydroxylamine hydrochloride

  • Dissolve the crude nitrone in a 20% aqueous HCl solution.

  • Concentrate the solution under reduced pressure.

  • The residue is recrystallized from hot methanol and ether to give pure N-benzylhydroxylamine hydrochloride.

Route 3: From Benzaldehyde Oxime

This laboratory-scale synthesis involves the reduction of a pre-formed oxime.

Step 1: Oximation of Benzaldehyde [5]

  • Dissolve hydroxylamine hydrochloride in water and add a 25% NaOH solution.

  • Cool the solution to 20 °C and slowly add benzaldehyde.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the oily layer of benzaldehyde oxime, wash with water, and dry.

Step 2: Reduction of Benzaldehyde Oxime and Salt Formation [5]

  • Dissolve benzaldehyde oxime in anhydrous methanol.

  • Cool the solution to below 20 °C and add sodium cyanoborohydride (NaBH3CN) in portions while maintaining the pH with an HCl-methanol solution.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water, the pH is adjusted to ~8.5, and the free base is extracted with dichloromethane.

  • Dry HCl gas is passed through the organic solution to precipitate N-benzylhydroxylamine hydrochloride, which is then collected by filtration.

Route 4: From N-Hydroxyurethane

This one-pot method provides good chemo- and regio-selectivity for the desired O-substituted product.[6]

1. O-benzylation of N-hydroxyurethane:

  • To a solution of sodium ethoxide in absolute ethanol (B145695), add N-hydroxyurethane and stir at room temperature.

  • Add benzyl halide at a rate that keeps the temperature below 30 °C.

  • Stir the mixture for 8-10 hours at room temperature.

2. Hydrolysis and Salt Formation:

  • Add a solution of NaOH in water to the mixture and heat under reflux for 2 hours.

  • Remove ethanol by distillation.

  • Extract the cooled residue with diethyl ether.

  • The hydrochloride salt is crystallized from the ether extract by the addition of ethanolic HCl.

Conclusion

The synthesis of N-benzylhydroxylamine hydrochloride can be achieved through several distinct pathways, each with its own set of advantages and disadvantages.

  • The reaction of benzyl chloride with hydroxylamine stands out for its high yield and purity, especially in batch processes. The continuous flow variant offers significant improvements in safety and cost-effectiveness, making it highly suitable for industrial production.

  • The route starting from dibenzylamine is a robust and scalable method that benefits from low-cost starting materials, presenting another viable option for large-scale manufacturing.

  • The reduction of benzaldehyde oxime is a less favorable route due to its lower yield and reliance on expensive and hazardous reducing agents, limiting its practical application.

  • The synthesis from N-hydroxyurethane provides a high-yielding and selective laboratory method, though its scalability for industrial production may require further optimization.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or manufacturer, balancing the need for high purity and yield with considerations of cost, safety, and scale.

References

N-Benzylcyclohexylamine: A Comparative Analysis for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate analytical standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of N-Benzylcyclohexylamine with other arylcyclohexylamine standards, offering objective performance data and detailed experimental methodologies.

N-Benzylcyclohexylamine is a compound belonging to the arylcyclohexylamine class, a group of substances known for their diverse pharmacological activities, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3] While some arylcyclohexylamines like phencyclidine (PCP) and ketamine have been investigated for their anesthetic and psychoactive properties, N-Benzylcyclohexylamine is primarily utilized as an analytical reference standard.[4] It has also been identified as a cutting agent in illicit drug samples.[4][5] This guide will delve into its chemical properties, analytical profile, and pharmacological context in comparison to other relevant arylcyclohexylamines.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in experimental settings.

PropertyN-BenzylcyclohexylamineReference
Chemical Name N-cyclohexyl-benzenemethanamine[4]
CAS Number 4383-25-9[6][7]
Molecular Formula C13H19N[7]
Molecular Weight 189.30 g/mol [7]
Melting Point 149 °C[6]
Boiling Point 195 °C (at 90 Torr)[6]
Appearance Not specified, available as hydrochloride salt (neat solid)[4]
Solubility Soluble in Acetonitrile, Chloroform, Methanol (B129727) (as hydrochloride)[5]

Comparative Pharmacological Data: Receptor Binding Affinities

The primary mechanism of action for many arylcyclohexylamines is the antagonism of the NMDA receptor.[2][8] The binding affinity, often expressed as the inhibition constant (Ki), is a critical parameter for comparing the potency of different compounds. Lower Ki values indicate a higher binding affinity. The following table summarizes the reported Ki values for N-Benzylcyclohexylamine and other notable arylcyclohexylamines at the NMDA receptor.

CompoundNMDA Receptor (PCP Site) Ki (nM)Reference(s)
Phencyclidine (PCP)59[9]
Ketamine1000 - 2500[10]
3-MeO-PCPLower than PCP[8]
N-Benzylcyclohexylamine Data not available

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable identification and quantification of arylcyclohexylamines. Below are representative methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like arylcyclohexylamines.[11][12]

Sample Preparation:

A standard procedure for the analysis of seized drug samples involves dissolving a small amount of the material in a suitable organic solvent, such as methanol or acetonitrile. For biological matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are typically employed to isolate the analytes of interest.[13]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Expected Results: The retention time and the mass spectrum of N-Benzylcyclohexylamine and other arylcyclohexylamines can be compared to certified reference standards for positive identification. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC analysis.[14][15]

Sample Preparation:

Similar to GC-MS, samples are typically dissolved in the mobile phase or a compatible solvent. Filtration of the sample solution prior to injection is recommended to prevent clogging of the column.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start at 10% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm or full scan MS detection.

Expected Results: The retention time and UV-Vis spectrum (if using a DAD) or mass spectrum can be used for the identification and quantification of the target analytes by comparison with standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules.[14][16]

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in an NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Expected Results: The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Signaling Pathways and Experimental Workflows

Arylcyclohexylamines primarily exert their effects through the antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.[8][17] Understanding the downstream signaling cascade is crucial for comprehending their pharmacological effects.

NMDA Receptor Antagonist Signaling Pathway

The binding of an arylcyclohexylamine antagonist to the PCP site within the NMDA receptor ion channel blocks the influx of calcium ions (Ca²⁺) that would normally occur upon activation by glutamate (B1630785) and a co-agonist like glycine.[8] This disruption of calcium signaling triggers a cascade of intracellular events.

NMDA_Antagonist_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mediates Arylcyclohexylamine Arylcyclohexylamine Antagonist Arylcyclohexylamine->NMDA_Receptor Blocks Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activates mTOR_Pathway mTOR Pathway Downstream_Signaling->mTOR_Pathway Inhibits Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity BDNF_Release BDNF Release mTOR_Pathway->BDNF_Release Promotes Neuronal_Survival Neuronal Survival & Growth BDNF_Release->Neuronal_Survival

Caption: NMDA receptor antagonist signaling cascade.

General Experimental Workflow for Arylcyclohexylamine Analysis

The following diagram illustrates a typical workflow for the analysis of a sample suspected of containing an arylcyclohexylamine.

Experimental_Workflow Sample Sample (e.g., Seized Material, Biological Fluid) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction Screening Initial Screening (e.g., Immunoassay, Colorimetric Test) Extraction->Screening NMR Structural Elucidation (NMR) Extraction->NMR For Unknowns GCMS_HPLC Confirmatory Analysis (GC-MS or HPLC-MS) Screening->GCMS_HPLC Presumptive Positive Data_Analysis Data Analysis & Comparison to Reference Standard GCMS_HPLC->Data_Analysis NMR->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for arylcyclohexylamine analysis.

References

N-Benzyl Amine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzyl amine and its analogs represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The strategic modification of this core structure has led to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different N-benzyl amine analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Deubiquitinase Inhibitors

The ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) is a key regulator of DNA damage response pathways and has emerged as a promising target in oncology.[1] N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 complex.

Structure-Activity Relationship

The SAR studies for this class of compounds have revealed several key features influencing their inhibitory potency. Modifications around the N-benzyl and the 2-phenyl moieties have been systematically explored.

Table 1: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors

Compound IDN-Benzyl Substitution (R1)2-Phenyl Substitution (R2)IC50 (µM)[2]
1 4-Phenylbenzyl2-CF33.7
2 4-(Pyridin-3-yl)benzyl2-CF31.1
3 4-(Pyridin-4-yl)benzyl2-CF31.9
4 Benzyl (B1604629)2-CF3> 57
5 Benzyl2-Isopropyl0.18
6 Benzyl2-Methyl~0.5
7 Benzyl2-Ethyl~0.5
8 Benzyl3-CF3> 57
9 Benzyl4-CF3> 57

Data synthesized from multiple sources.[2]

Key observations from the SAR data include:

  • Substitution at the 4-position of the benzyl ring is well-tolerated, with heteroaromatic rings like pyridine (B92270) enhancing potency.[2]

  • The nature of the substituent at the 2-position of the phenyl ring is critical for activity. A trifluoromethyl (CF3) group is favorable, but replacement with a bulky isopropyl group leads to a significant increase in potency.[2]

  • Substitution at the 3- or 4-position of the phenyl ring results in a dramatic loss of activity.[2]

Experimental Protocols

USP1/UAF1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the deubiquitinating activity of the USP1/UAF1 complex.

  • Principle: The assay measures the cleavage of a di-ubiquitin (di-Ub) substrate by the USP1/UAF1 enzyme complex. The inhibition is quantified by measuring the decrease in the amount of cleaved mono-ubiquitin (mono-Ub) in the presence of the inhibitor.[3]

  • Materials:

    • Purified human USP1/UAF1 complex

    • K63-linked di-ubiquitin substrate

    • Assay buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT

    • Test compounds dissolved in DMSO

    • Laemmli sample buffer

    • SDS-PAGE gels and Coomassie Blue stain

  • Procedure:

    • Prepare a reaction mixture containing the USP1/UAF1 complex and the test compound at various concentrations in the assay buffer.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.[4]

    • Initiate the reaction by adding the di-ubiquitin substrate.

    • Incubate the reaction at 37°C for a specified time (e.g., 1 hour).[3]

    • Quench the reaction by adding Laemmli sample buffer.

    • Separate the reaction products (di-Ub and mono-Ub) using SDS-PAGE.

    • Stain the gel with Coomassie Blue and quantify the band intensities for di-ubiquitin and mono-ubiquitin.

    • Calculate the percentage of inhibition by comparing the amount of mono-ubiquitin in the presence and absence of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway

USP1/UAF1 plays a crucial role in the Fanconi anemia (FA) and translesion synthesis (TLS) pathways of DNA damage repair by deubiquitinating FANCD2 and PCNA, respectively.[1] Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, disrupting DNA repair and sensitizing cancer cells to DNA-damaging agents like cisplatin (B142131).[5]

USP1_UAF1_Pathway USP1/UAF1 Signaling in DNA Damage Response cluster_0 DNA Damage cluster_1 Ubiquitination cluster_2 Deubiquitination cluster_3 Cellular Response cluster_4 Inhibition DNA_Damage DNA Damage (e.g., Cisplatin) FANCD2 FANCD2 DNA_Damage->FANCD2 activates PCNA PCNA DNA_Damage->PCNA activates ub_FANCD2 ub-FANCD2 FANCD2->ub_FANCD2 Ubiquitination ub_PCNA ub-PCNA PCNA->ub_PCNA Ubiquitination ub_FANCD2->FANCD2 FA_pathway Fanconi Anemia Pathway Activation ub_FANCD2->FA_pathway ub_PCNA->PCNA TLS_pathway Translesion Synthesis Activation ub_PCNA->TLS_pathway USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->ub_FANCD2 Deubiquitinates USP1_UAF1->ub_PCNA Deubiquitinates DNA_Repair DNA Repair FA_pathway->DNA_Repair TLS_pathway->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor N-benzyl amine analog Inhibitor->USP1_UAF1 Inhibits Gq_Pathway 5-HT2A Receptor Gq Signaling Pathway Ligand 5-HT or N-benzyl amine analog Receptor 5-HT2A Receptor Ligand->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response steroid_biosynthesis Testosterone Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Reduction HSD17B3 17β-HSD3 HSD17B3->Androstenedione HSD17B3->Testosterone Inhibitor Aryl Benzylamine Inhibitor Inhibitor->HSD17B3 Inhibits antifungal_workflow Antifungal Susceptibility Testing Workflow A Prepare serial dilutions of N-benzylamine analogs in 96-well plate C Add inoculum to wells A->C B Prepare standardized fungal inoculum B->C D Incubate at 35°C for 24-48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

Comparative Analysis of N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride, exploring its properties and potential applications in the context of related chemical structures. Due to the limited availability of direct comparative experimental data for this specific compound, this analysis draws upon information regarding its core structure, cyclohexane-1,4-diamine (B98093), and its derivatives to provide a foundational understanding for further research.

Physicochemical Properties

N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is a chemical compound with the empirical formula C15H25ClN2 and a molecular weight of 268.83 g/mol .[1][2] It is typically supplied as a solid and is noted for its use in early-stage discovery research.[1]

PropertyValueSource
Molecular FormulaC15H25ClN2[1][2]
Molecular Weight268.83 g/mol [1][2]
FormSolid[2]

Synthesis and Chemical Reactions

The synthesis of N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is achieved through the reaction of N-benzyl-N-ethylamine with cyclohexane-1,4-diamine.[1] This compound can undergo various chemical reactions, including oxidation with agents like potassium permanganate, reduction using reagents such as lithium aluminum hydride, and nucleophilic substitution reactions where the benzyl (B1604629) or ethyl groups may be replaced.[1]

Biological Activity and Potential Applications

While specific experimental data for N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is scarce, its structural components suggest potential biological activities. The core moiety, cyclohexane-1,4-diamine, and its derivatives have been investigated for a range of therapeutic applications.

Enzyme Inhibition: N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is suggested to have potential as an enzyme inhibitor.[1] Studies on related cyclohexane-1,4-diamine derivatives have shown their utility in developing inhibitors for specific enzymes, such as MALT1 protease, a target for B-cell lymphomas and autoimmune diseases.[3]

Protein Binding and Receptor Interaction: The structure of this compound allows for potential interactions with biological targets like proteins and receptors.[1] Derivatives of the parent compound, cyclohexane-1,4-diamine, have been identified as antagonists for P2X3 receptors, which are implicated in pain perception and neurotransmission.[4] This suggests that N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride could be explored for similar interactions.

Antimicrobial Activity: A significant body of research exists on the antimicrobial properties of cyclohexane-1,2-diamine and cyclohexane-1,4-diamine derivatives.[5] These compounds have shown activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[5] The presence of the benzyl group in N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride could influence its antimicrobial potential.

Comparative Context with Alternatives

Compound/Derivative ClassKey Features & Potential Applications
N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride Potential enzyme inhibitor and protein binding agent; specific performance data is limited.[1]
Cyclohexane-1,4-diamine Building block for bioactive molecules, including MALT1 protease inhibitors and P2X3 receptor antagonists.[3][4] Also used in polymer synthesis.[4]
N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives Screened for antimicrobial properties against Gram-positive and Gram-negative bacteria, and fungi.[5]
Symmetrical trans-cyclohexane-1,4-diamine derivatives Evaluated for antimycobacterial properties.[5]
N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride (B599025) Has demonstrated antimicrobial properties and potential applications in cancer treatment.[6]

Experimental Protocols

Detailed experimental protocols for N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride are not publicly documented. However, researchers can adapt established methodologies used for similar compounds.

General Enzyme Inhibition Assay Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction (Add Substrate) B->E C Prepare Inhibitor Stock (N-benzyl-N-ethyl-cyclohexane-1,4-diamine HCl) C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Reaction Rates F->G H Determine IC50 Value G->H

Caption: General workflow for an enzyme inhibition assay.

General Protein Binding Assay Workflow (e.g., Surface Plasmon Resonance):

cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis P1 Immobilize Target Protein on Sensor Chip B1 Inject Analyte over Sensor Surface P1->B1 P2 Prepare Analyte Series (N-benzyl-N-ethyl-cyclohexane-1,4-diamine HCl) P2->B1 B2 Monitor Binding Response B1->B2 B3 Regenerate Sensor Surface B2->B3 A1 Fit Binding Data to Model B2->A1 B3->B1 A2 Determine Kinetic Parameters (ka, kd, KD) A1->A2

Caption: Workflow for a surface plasmon resonance (SPR) protein binding assay.

Potential Signaling Pathway Interaction

Given the interaction of related diamine compounds with P2X3 receptors, a potential area of investigation for N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride could be its effect on purinergic signaling pathways, which are involved in pain and inflammation.

cluster_pathway Potential P2X3 Receptor Antagonism ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds IonChannel Ion Channel Opening P2X3->IonChannel Activates Compound N-benzyl-N-ethyl- cyclohexane-1,4-diamine HCl Compound->P2X3 Block Blockade CaInflux Ca2+ Influx IonChannel->CaInflux Neuronal Neuronal Excitation (Pain Signal) CaInflux->Neuronal

Caption: Hypothetical antagonism of the P2X3 receptor signaling pathway.

Conclusion

N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is a compound with potential for biological activity, suggested by the diverse applications of its core chemical scaffold. While direct comparative data is limited, this guide provides a framework for researchers to design and conduct their own investigations. Future studies are needed to elucidate the specific mechanisms of action and to quantitatively compare its performance against other relevant compounds in various biological assays. The provided experimental workflows and hypothetical pathway diagram offer a starting point for such research endeavors.

References

Unmasking a Stealth Adulterant: A Comparative Guide to the Identification of N-Benzylcyclohexylamine in MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been published today detailing the identification and comparison of analytical methods for detecting N-Benzylcyclohexylamine, a cutting agent found in illicit MDMA (3,4-methylenedioxymethamphetamine) samples. This guide is intended for researchers, scientists, and drug development professionals to enhance the analytical capabilities in forensic laboratories and support harm reduction efforts.

N-Benzylcyclohexylamine (NBCA) has been identified as an adulterant in seized MDMA tablets.[1][2] While not as common as other cutting agents, its presence poses a challenge for routine drug analysis and can have unknown pharmacological effects on the end-user. This guide provides a comparative overview of analytical techniques, their performance, and detailed experimental protocols for the identification and quantification of NBCA in MDMA.

Comparative Analysis of Analytical Techniques

The detection and quantification of N-Benzylcyclohexylamine in MDMA can be achieved through various analytical methods. The two most prominent and reliable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Alternative Techniques
Principle Separates volatile compounds based on their boiling points and chemical properties, followed by mass-based identification.Separates compounds based on their polarity and interaction with a stationary phase, with detection typically by UV-Vis or Diode Array Detector (DAD).Techniques like Raman Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR) can provide rapid, non-destructive preliminary identification.
Sample Preparation Often requires derivatization to improve the volatility and thermal stability of the analytes. A simple liquid-liquid extraction is also common.[3]Minimal sample preparation, often involving dissolution in a suitable solvent and filtration.Typically requires minimal to no sample preparation.
Selectivity & Sensitivity Excellent selectivity due to mass fragmentation patterns. High sensitivity, with detection limits in the nanogram-per-milliliter (ng/mL) range.[4]Good selectivity, which can be enhanced with optimized mobile phases and columns. Sensitivity is generally in the microgram-per-milliliter (µg/mL) range.[5]Lower selectivity compared to chromatographic techniques, making them more suitable for screening rather than confirmation.
Quantitative Analysis Provides accurate and precise quantification, especially when using an internal standard.Robust and reliable for quantification, with good linearity over a wide concentration range.Primarily used for qualitative identification; quantitative analysis is less common and often semi-quantitative.
Throughput Moderate throughput, with typical run times of 10-30 minutes per sample.[3]High throughput, with modern ultra-high-performance liquid chromatography (UHPLC) systems offering run times of less than 10 minutes.Very high throughput, with analysis times of a few minutes per sample.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the simultaneous analysis of MDMA and N-Benzylcyclohexylamine. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Weigh and crush a single MDMA tablet.

  • Dissolve a 10 mg aliquot of the powdered tablet in 1 mL of methanol.

  • Vortex the sample for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial.

  • For derivatization (optional but recommended for improved peak shape and sensitivity), evaporate the solvent under a stream of nitrogen and add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.

  • Alternatively, a direct liquid-liquid extraction can be performed.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identification of MDMA and N-Benzylcyclohexylamine is based on their respective retention times and mass fragmentation patterns compared to certified reference standards.

  • Quantification is performed by creating a calibration curve using standards of known concentrations and an appropriate internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the separation and quantification of MDMA and N-Benzylcyclohexylamine.

1. Sample Preparation:

  • Weigh and crush a single MDMA tablet.

  • Dissolve a 10 mg aliquot of the powdered tablet in 10 mL of the mobile phase.

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM phosphate (B84403) buffer (pH 3.0) in a ratio of 30:70 (v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm and 285 nm for MDMA. The optimal wavelength for N-Benzylcyclohexylamine should be determined by UV-Vis spectroscopy.

3. Data Analysis:

  • Identification is based on the retention time of the peaks compared to certified reference standards.

  • Quantification is achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations.

Visualizing the Analytical Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate the key workflows.

Analytical_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Seized MDMA Tablet Crushing Crushing & Homogenization Sample->Crushing Dissolution Dissolution in Methanol Crushing->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization Injection GC Injection Supernatant->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Figure 1. GC-MS analytical workflow for MDMA and N-Benzylcyclohexylamine.

Analytical_Workflow_HPLC cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Interpretation Sample_hplc Seized MDMA Tablet Crushing_hplc Crushing & Homogenization Sample_hplc->Crushing_hplc Dissolution_hplc Dissolution in Mobile Phase Crushing_hplc->Dissolution_hplc Filtration_hplc Syringe Filtration Dissolution_hplc->Filtration_hplc Injection_hplc HPLC Injection Filtration_hplc->Injection_hplc Separation_hplc Chromatographic Separation Injection_hplc->Separation_hplc Detection_hplc DAD Detection Separation_hplc->Detection_hplc Identification_hplc Identification (Retention Time) Detection_hplc->Identification_hplc Quantification_hplc Quantification (Calibration Curve) Identification_hplc->Quantification_hplc Report_hplc Final Report Quantification_hplc->Report_hplc

Figure 2. HPLC-DAD analytical workflow for MDMA and N-Benzylcyclohexylamine.

Prevalence and Concentration of N-Benzylcyclohexylamine

While extensive quantitative data on the prevalence of N-Benzylcyclohexylamine as a cutting agent in MDMA is not widely available in peer-reviewed literature, forensic laboratory reports and drug checking services are the primary sources for such information. The concentration of cutting agents in illicit tablets can vary significantly, from trace amounts to being the major component. It is crucial for analytical laboratories to not only identify but also quantify these adulterants to assess the potential risk to public health.

This guide serves as a foundational resource for the analytical community to better identify and understand the scope of N-Benzylcyclohexylamine adulteration in MDMA. The provided protocols and comparative data aim to standardize and improve the detection methods, ultimately contributing to a more comprehensive understanding of the illicit drug market.

References

A Comparative Guide to the Characterization of N-Benzylcyclohexylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylcyclohexylamine and its derivatives represent a class of organic compounds with diverse biological activities, ranging from antimicrobial and antioxidant properties to potential applications as monoamine oxidase (MAO) inhibitors. This guide provides a comparative overview of the characterization of N-Benzylcyclohexylamine hydrochloride and its derivatives, supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.

Physicochemical and Spectral Properties

The fundamental characteristics of this compound are crucial for its identification and quality control. These properties, along with spectral data, provide a baseline for comparing modified derivatives.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Formal Name N-cyclohexyl-benzenemethanamine, monohydrochloride
CAS Number 16350-96-2
Molecular Formula C₁₃H₁₉N • HCl
Molecular Weight 225.8 g/mol
Appearance Neat solid
Solubility Soluble in Acetonitrile, Chloroform, Methanol (B129727)
Purity ≥98%
Storage -20°C
Stability ≥ 4 years

Table 2: Spectral Data for N-Benzylcyclohexylamine [2]

TechniqueKey Features
Mass Spectrometry (GC/MS) Provides information on the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy CAPILLARY CELL: NEAT. Shows characteristic peaks for N-H, C-H (aromatic and aliphatic), and C-N bonds.
¹H NMR Spectroscopy Reveals the chemical environment of protons in the molecule.
¹³C NMR Spectroscopy Shows the number and type of carbon atoms.

Synthesis of N-Benzylcyclohexylamine Derivatives

The synthesis of N-Benzylcyclohexylamine derivatives can be achieved through various methods, primarily involving the formation of a C-N bond between a cyclohexylamine (B46788) moiety and a benzyl (B1604629) group.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for N-benzylcyclohexanamine hydrochloride.

G General Synthesis of N-benzylcyclohexanamine.hydrochloride cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Traditional Alkylation A Cyclohexanamine C Imine Intermediate (Schiff Base) A->C Condensation (Methanol, reflux) B Benzaldehyde (B42025) B->C D N-benzylcyclohexanamine C->D Reduction (NaBH4, 0°C) E N-benzylcyclohexanamine.hydrochloride D->E HCl F Cyclohexanamine H N-benzylcyclohexanamine F->H Nucleophilic Substitution (Triethylamine, Acetonitrile, 70°C) G Benzyl Halide (e.g., Benzyl Bromide) G->H I N-benzylcyclohexanamine.hydrochloride H->I HCl

Caption: Synthetic routes to N-benzylcyclohexanamine.hydrochloride.

Experimental Protocols

Reductive Amination: [3]

  • Cyclohexanamine and benzaldehyde (1:1.2 molar ratio) are refluxed in methanol to form the Schiff base.

  • The reaction mixture is cooled to 0°C.

  • Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to reduce the imine to the secondary amine.

  • The product is purified to yield N-benzylcyclohexanamine, which can then be treated with HCl to form the hydrochloride salt. This method can achieve yields of up to 95%.[3]

Traditional Alkylation: [3]

  • Cyclohexanamine (3 mmol) and triethylamine (B128534) (3 mmol) are dissolved in dry acetonitrile.

  • Benzyl bromide (3.3 mmol) is added to the solution.

  • The reaction mixture is heated at 70°C for 3–5 hours.

  • Triethylamine acts as a base to neutralize the hydrobromic acid byproduct.

  • The resulting N-benzylcyclohexanamine is isolated and can be converted to its hydrochloride salt.

Characterization of Derivatives

The introduction of substituents on the benzyl or cyclohexyl rings of N-Benzylcyclohexylamine leads to derivatives with altered physicochemical and biological properties. Comprehensive characterization is essential to understand these changes.

A study on chiral tertiary dibenzylamine (B1670424) derivatives, which includes the N-benzylcyclohexanamine skeleton, utilized several analytical techniques for full characterization.[4]

Table 3: Analytical Characterization of a Chiral Tertiary Dibenzylamine Derivative [4]

TechniqueInstrument/MethodKey Findings
¹H NMR Spectroscopy CDCl₃, 400 MHzAromatic protons observed at δ 7.47–7.11 ppm. The proton at the chiral center (H-1') showed a quartet at δ 3.99 ppm.
¹³C NMR Spectroscopy CDCl₃, 100 MHzSignals for the three carbon atoms bonded to nitrogen were observed at δ 57.38, 57.28 (CH-N), and 50.21 (CH₂-N) ppm.
Mass Spectrometry (ESI) ---Calculated m/z for [C₂₁H₂₇N + H]⁺ was 294.2216, found 294.2214.
Infrared Spectroscopy (KBr) ---Characteristic peaks observed at 1026.13, 1261.45, and 1371.39 cm⁻¹.
Optical Rotation c = 0.21 g/100 mL, CHCl₃[α]D²⁰ = +19.8

Comparative Biological Activity

N-Benzylcyclohexylamine derivatives have been investigated for a variety of biological activities, including antimicrobial and monoamine oxidase (MAO) inhibitory effects.

Antimicrobial Activity

Several studies have synthesized and evaluated N-Benzylcyclohexylamine derivatives for their antibacterial and antifungal properties.

Table 4: Comparison of Antimicrobial Activity of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives [5]

CompoundTarget OrganismMIC (µg/mL)Comparison to Tetracycline
17-20, 26, 37, 38 Gram-positive and Gram-negative bacteria0.0005-0.032More active

It was also noted that these compounds showed no hemolysis up to 1024 µg/mL in mammalian erythrocytes, indicating a favorable safety profile in this regard.[5] Similarly, another series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values ranging from 0.002 to 0.016 µg/mL and no hemolytic activity up to 512 µg/mL.[6]

Monoamine Oxidase (MAO) Inhibition

Derivatives of related structures, such as pyridazinobenzylpiperidine, have been evaluated as monoamine oxidase inhibitors, which are important targets for neurodegenerative diseases.[7] While direct data for N-Benzylcyclohexylamine derivatives as MAO inhibitors is limited in the provided context, the inhibitory potential of similar benzylamine (B48309) structures suggests this as a promising area for investigation.

For comparison, a study on pyridazinobenzylpiperidine derivatives found that compound S5 was a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A.[7] Another class of benzyloxy derivatives based on thio/semicarbazide also showed potent and selective MAO-B inhibition, with compounds BT1 and BT5 having an IC₅₀ of 0.11 µM.[8]

The following diagram illustrates the role of MAO inhibitors in neurotransmitter metabolism.

Mechanism of MAO Inhibition Monoamines Monoamines MAO MAO Monoamines->MAO Metabolized by Metabolites Metabolites MAO->Metabolites Produces MAO_Inhibitor MAO Inhibitor (e.g., N-Benzylcyclohexylamine derivative) MAO_Inhibitor->MAO Inhibits

Caption: Inhibition of monoamine oxidase by a potential inhibitor.

Conclusion

The characterization of this compound and its derivatives is a multifaceted process involving a combination of spectroscopic and analytical techniques. The available data indicates that modifications to the parent structure can lead to compounds with significant biological activities, particularly as antimicrobial agents. While direct comparative studies on the MAO inhibitory effects of a series of N-Benzylcyclohexylamine derivatives are not extensively documented in the provided search results, the activity of structurally related compounds suggests this is a promising avenue for future research. The experimental protocols and comparative data presented in this guide offer a valuable resource for scientists working on the synthesis, characterization, and evaluation of this class of compounds.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical technique is paramount in obtaining accurate and reliable data in scientific research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and widely used analytical platforms, each with its own set of strengths and limitations. Cross-validation of these methods is crucial when results from both techniques need to be compared or when transitioning from one method to another, ensuring data integrity and consistency. This guide provides an objective comparison of GC-MS and LC-MS, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and cross-validation process.

Key Differences at a Glance

Before delving into detailed comparisons, it's essential to understand the fundamental differences between GC-MS and LC-MS. GC-MS is ideally suited for the analysis of volatile and thermally stable compounds that can be readily vaporized. In contrast, LC-MS is the preferred method for non-volatile, thermally labile, and polar molecules.[1][2] The choice between the two often depends on the physicochemical properties of the analyte of interest.

Quantitative Performance Comparison

The following tables summarize key quantitative performance parameters for GC-MS and LC-MS based on published data for the analysis of various compounds. It is important to note that performance characteristics can vary significantly depending on the specific analyte, matrix, and instrument configuration.

Table 1: Comparison for the Analysis of Benzodiazepines in Urine

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD)
α-hydroxyalprazolamEquivalentEquivalent[3]
OxazepamEquivalentEquivalent[3]
Lorazepam6.13 - 26.30 ng/mL1.96 - 2.15 ng/mL[3]
Nordiazepam6.13 - 26.30 ng/mL1.96 - 2.15 ng/mL[3]
Temazepam6.13 - 26.30 ng/mL1.96 - 2.15 ng/mL[3]
Limit of Quantitation (LOQ)
α-hydroxyalprazolamEquivalentEquivalent[3]
OxazepamEquivalentEquivalent[3]
Lorazepam6.13 - 26.30 ng/mL1.96 - 2.15 ng/mL[3]
Nordiazepam6.13 - 26.30 ng/mL1.96 - 2.15 ng/mL[3]
Temazepam6.13 - 26.30 ng/mL1.96 - 2.15 ng/mL[3]
Accuracy (% at 100 ng/mL) 102%105%[3]
Coefficient of Variation (CV%) < 5%< 7%[3]

Table 2: General Comparison for Pesticide Residue Analysis

ParameterGC-MS/MSLC-MS/MSReference
Limit of Quantitation (LOQ) 2 µg/kg in complex food matrices< 0.25 µg/kg[4]
Sensitivity Excellent for a broad range of pesticidesHigh, especially for polar compounds[4]
Sample Preparation QuEChERS method is efficientStraightforward[4]
Enantiomeric Separation Not typically performedPossible with chiral stationary phase[4]

Table 3: Comparison for Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water

ParameterGC-MSHPLC-TOF-MS (LC-MS)Reference
Detection Limits Generally higherGenerally lower (more sensitive)[5]
Compound Coverage More limitedBroader range of compounds detected[5]
Recovery with Liquid-Liquid Extraction Generally lowerGenerally superior[5]

Experimental Protocols

Detailed and validated experimental protocols are critical for reproducible results. Below are representative methodologies for GC-MS and LC-MS analysis.

GC-MS Protocol: Analysis of Pesticide Residues in Food (QuEChERS Method)

This protocol is adapted from a widely used method for multi-residue pesticide analysis.

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

    • Homogenization: Homogenize a representative 10-15 g sample.

    • Extraction: Extract the homogenized sample with acetonitrile (B52724). For samples with low water content, add water to improve extraction efficiency.

    • Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Clean up an aliquot of the acetonitrile layer using a sorbent mixture, typically containing primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal.

    • Final Extract: Centrifuge the cleaned extract and collect the supernatant for GC-MS/MS analysis.

  • Instrumental Analysis

    • Gas Chromatograph: Agilent Intuvo 9000 GC system (or equivalent).

    • Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow.

    • Inlet: Programmed Temperature Vaporization (PTV) or Split/Splitless inlet.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LC-MS Protocol: Analysis of Pesticides in Water

This protocol is suitable for the analysis of a wide range of pesticides in aqueous samples.

  • Sample Preparation

    • Filtration: Filter water samples using a 0.22 µm membrane filter.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

      • Load the filtered water sample onto the cartridge.

      • Wash the cartridge with water to remove interferences.

      • Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).

    • Final Extract: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.

  • Instrumental Analysis

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Column: A suitable reversed-phase column (e.g., C18, C8) with appropriate dimensions and particle size.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan/data-dependent acquisition for untargeted analysis.

Visualizing Workflows and Relationships

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate key workflows and logical relationships in the context of GC-MS and LC-MS analysis and cross-validation.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological/Environmental Sample Homogenization Homogenization/Filtration Sample->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Cleanup/Derivatization (if needed) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Chromatography Chromatographic Separation (GC or LC) Final_Extract->Chromatography Ionization Ionization (EI, ESI, etc.) Chromatography->Ionization Mass_Analysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for analytical methods like GC-MS and LC-MS.

cross_validation_workflow start Define Cross-Validation Objectives and Acceptance Criteria method1 Validated Method 1 (e.g., GC-MS) start->method1 method2 Validated Method 2 (e.g., LC-MS) start->method2 samples Select Representative Samples (Spiked QCs and/or Incurred Samples) method1->samples method2->samples analysis1 Analyze Samples using Method 1 samples->analysis1 analysis2 Analyze Samples using Method 2 samples->analysis2 data_comp Compare Results (e.g., Bland-Altman, Deming Regression) analysis1->data_comp analysis2->data_comp pass Results are Comparable (Meet Acceptance Criteria) data_comp->pass Yes fail Results are Not Comparable (Investigate Discrepancies) data_comp->fail No report Document Cross-Validation in a Report pass->report fail->report

A flowchart illustrating the key stages of a cross-validation study.

decision_tree start Analyte of Interest volatility Is the analyte volatile and thermally stable? start->volatility derivatization Can the analyte be derivatized to become volatile? volatility->derivatization No gcms Use GC-MS volatility->gcms Yes derivatization->gcms Yes lcms Use LC-MS derivatization->lcms No consider_lcms Consider LC-MS lcms->consider_lcms

A decision tree for selecting between GC-MS and LC-MS based on analyte properties.

Complementary Nature in Metabolic Pathway Analysis

In complex biological systems, no single analytical technique can capture the entire metabolome. GC-MS and LC-MS are often used in a complementary fashion to provide broader coverage of metabolic pathways. For instance, in the analysis of central carbon metabolism, GC-MS is excellent for separating and identifying small, volatile metabolites like organic acids and amino acids (after derivatization), while LC-MS is better suited for larger, more polar molecules such as sugars, nucleotides, and lipids.

metabolic_pathway cluster_glycolysis Glycolysis / TCA Cycle cluster_amino_acids Amino Acid Metabolism cluster_lipids Lipid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LCMS_suited Well-suited for LC-MS Glucose->LCMS_suited AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Alanine Alanine Pyruvate->Alanine GCMS_suited Well-suited for GC-MS (after derivatization) Pyruvate->GCMS_suited Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids Succinate Succinate Citrate->Succinate Glutamate Glutamate Citrate->Glutamate Succinate->GCMS_suited Alanine->GCMS_suited Glutamate->GCMS_suited Triglycerides Triglycerides FattyAcids->Triglycerides Triglycerides->LCMS_suited

A simplified metabolic pathway showing compound classes suitable for GC-MS and LC-MS.

Conclusion

Both GC-MS and LC-MS are indispensable tools in modern analytical science. The choice between them is primarily dictated by the nature of the analyte.[2] GC-MS remains the gold standard for volatile and semi-volatile compounds, offering robust and reproducible results.[6][7] LC-MS, with its versatility, is the go-to technique for a vast array of polar, non-volatile, and large molecules.[1][8]

Cross-validation is a critical step to ensure data comparability when using both methods within a study or when transferring a method.[9][10] By understanding the principles, performance characteristics, and appropriate applications of each technique, researchers can make informed decisions, ensuring the generation of high-quality, reliable, and defensible data. This guide serves as a foundational resource to navigate the complexities of selecting and cross-validating GC-MS and LC-MS methods for a wide range of scientific applications.

References

A Comparative Analysis of Traditional Batch vs. Continuous Synthesis in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies

The pharmaceutical and fine chemical industries are at a pivotal juncture, with mounting pressure to develop more efficient, cost-effective, and sustainable manufacturing processes. The choice between traditional batch synthesis and modern continuous flow chemistry is a critical decision in this landscape. While batch processing has been the long-standing, conventional approach, continuous manufacturing is emerging as a powerful alternative that offers significant advantages in process control, safety, and scalability.[1][2][3] This guide provides a detailed, objective comparison of these two methodologies, supported by experimental data and detailed protocols to inform laboratory and industrial-scale operational decisions.

Executive Summary: Batch vs. Continuous at a Glance

Traditional batch synthesis involves charging a single reactor with all reactants and reagents, allowing the reaction to proceed for a set time before product isolation.[1] In contrast, continuous synthesis, or flow chemistry, involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs.[1] This fundamental difference in approach leads to a cascade of operational distinctions.

Continuous manufacturing generally offers superior process control, leading to more consistent product quality and higher yields.[2] The smaller reaction volumes at any given time in continuous systems inherently enhance safety, particularly for highly exothermic or hazardous reactions.[4] Furthermore, scaling up a continuous process often simply means running the system for a longer duration or adding more reactor lines in parallel, which is a more streamlined process than re-engineering large-scale batch reactors.[1] However, batch processing retains its utility, particularly in early-stage research and development where flexibility and the ability to make real-time adjustments are paramount.[1][5]

Quantitative Performance Comparison

The advantages of continuous synthesis are not merely theoretical. Case studies from the pharmaceutical industry demonstrate tangible improvements in key performance indicators. The following tables summarize quantitative data from the synthesis of active pharmaceutical ingredients (APIs) and other chemical processes, highlighting the enhanced efficiency of continuous flow methods.

ParameterTraditional BatchContinuous Flow% ImprovementCase Study Molecule
Yield 70% (upon scale-up)89%27.1%Pyrazole Derivative[6]
Yield 21%65%209.5%Photocyclization Product[7]
Productivity N/A417 mg/h-Photocyclization Product[7]
Yield ~41%65%58.5%Artemisinin[8][9]
Energy Consumption High (heat up/cool down cycles)Reduced by 50%50%Industrial Distillation[10]
Product Yield (due to reduced thermal stress) BaselineIncreased by 10%10%Industrial Distillation[10]

Case Study: Ibuprofen Synthesis

The synthesis of the common analgesic, ibuprofen, provides a compelling example of the efficiency gains achievable with continuous flow processing.

ParameterContinuous Flow Performance
Total Residence Time ~3 minutes[11][12]
Average Yield per Step >90%[11][13]
Production Rate 8.09 g/h[11][13]
Overall Yield 83%[11]

Conceptual Workflow Comparison

The fundamental workflows of batch and continuous synthesis are distinct, as illustrated in the diagrams below.

Batch_vs_Continuous_Workflow cluster_batch Traditional Batch Synthesis cluster_continuous Continuous Flow Synthesis B_Reactants 1. Charge Reactants & Reagents B_Reactor 2. Reaction in Stirred-Tank Reactor B_Reactants->B_Reactor Single Charge B_Workup 3. Quench & Work-up (in same vessel) B_Reactor->B_Workup After Set Time B_Isolation 4. Isolate & Purify Product Batch B_Workup->B_Isolation C_Reagent1 Reagent A Reservoir C_Pump1 Pump A C_Reagent1->C_Pump1 C_Reagent2 Reagent B Reservoir C_Pump2 Pump B C_Reagent2->C_Pump2 C_Mixer Mixing Point C_Pump1->C_Mixer C_Pump2->C_Mixer C_Reactor Flow Reactor (e.g., PFR, CSTR) C_Mixer->C_Reactor Continuous Feed C_Purification In-line Purification/ Separation C_Reactor->C_Purification Continuous Output C_Collection Product Collection C_Purification->C_Collection

Caption: Conceptual overview of batch vs. continuous synthesis workflows.

Experimental Protocols: Synthesis of Artemisinin (B1665778)

The semi-synthesis of the antimalarial drug artemisinin from dihydroartemisinic acid (DHAA) serves as a practical example of a process significantly improved by continuous flow technology. The key transformation involves a photochemical reaction with singlet oxygen.[8]

Traditional Batch Protocol (Conceptual)

A batch photochemical reaction would typically involve dissolving DHAA and a photosensitizer in a suitable solvent within a vessel equipped with a gas inlet, a light source, and cooling. Oxygen would be bubbled through the solution while being irradiated. The reaction would proceed for a set duration, after which the light source is turned off, and the product is isolated through conventional work-up and purification procedures. Scaling up such a process is challenging due to the limitations of light penetration and efficient gas-liquid mass transfer in large vessels.

Continuous Flow Protocol for Artemisinin Synthesis

This protocol is based on a developed one-pot photochemical continuous-flow process.[8][9]

  • Solution Preparation: Prepare a solution of dihydroartemisinic acid (DHAA) and a photosensitizer (e.g., 9,10-dicyanoanthracene) in a suitable solvent like toluene.

  • System Setup: A continuous flow system is assembled using pumps to deliver the reactant solution and oxygen gas. The streams are combined at a T-mixer before entering a photoreactor constructed from transparent tubing (e.g., FEP) coiled around a light source (e.g., a medium-pressure mercury lamp). The reactor is cooled to a specific temperature, for instance, -20°C.[9]

  • Reaction Execution: The reactant solution and oxygen are continuously pumped through the reactor. The flow rates are precisely controlled to achieve the desired residence time (e.g., as short as 1.5 minutes).[9][14] The photochemical generation of singlet oxygen and the subsequent reaction with DHAA occur within the irradiated tubing.

  • In-line Transformation: The output from the photoreactor, containing an intermediate, is then passed through subsequent reaction coils where acid-mediated rearrangement and oxidation steps occur to form artemisinin. This can all be part of a single, continuous process without the need to isolate intermediates.[15]

  • Product Collection: The stream exiting the final reactor coil is collected. Artemisinin can then be purified from the solution. This process has been shown to achieve a 65% yield.[8][9]

The diagram below illustrates a generalized experimental workflow for a continuous photochemical synthesis.

Continuous_Photochemical_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing Reactant_Sol Reactant Solution (DHAA + Sensitizer) Pump_Liquid Syringe Pump Reactant_Sol->Pump_Liquid Oxygen_Source Oxygen Gas Source MFC Mass Flow Controller Oxygen_Source->MFC Mixer T-Mixer Pump_Liquid->Mixer Liquid Feed MFC->Mixer Gas Feed Photoreactor Cooled Photoreactor (Tubing around Lamp) Mixer->Photoreactor BPR Back Pressure Regulator Photoreactor->BPR Lamp UV Lamp Lamp->Photoreactor Irradiation Collection Product Collection Vessel BPR->Collection

Caption: Generalized workflow for a continuous photochemical synthesis.

Conclusion

The transition from batch to continuous synthesis represents a significant paradigm shift in chemical and pharmaceutical manufacturing.[2] Continuous flow chemistry offers demonstrable advantages in terms of yield, purity, safety, and scalability, particularly for reactions that are difficult to control in batch mode.[6][7] While batch processing remains a valuable tool for its flexibility in research and small-scale production, the data strongly supports the adoption of continuous methods for process optimization and large-scale manufacturing. The initial investment in continuous flow equipment can be offset by higher productivity, reduced waste, and more consistent product quality, making it a compelling choice for the future of the industry.[1]

References

Safety Operating Guide

Safe Disposal of N-Benzylcyclohexylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-Benzylcyclohexylamine hydrochloride are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is a solid substance that should be handled with care to avoid inhalation of dust and contact with skin and eyes.[1]

Required Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical or neutralization solution.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation or absorption.
Body Protection Laboratory coat.Protects clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust from the hydrochloride salt.
Disposal Protocol: A Step-by-Step Approach

The recommended method for the safe disposal of this compound involves neutralization to its free amine form, followed by collection and disposal through an approved waste management service, typically via incineration. This is a standard and safe procedure for amine hydrochloride salts.

Experimental Protocol: Neutralization of this compound

Objective: To convert the water-soluble and acidic this compound into its less water-soluble free amine form for safe disposal.

Materials:

  • This compound waste

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • pH indicator strips

  • Appropriate glass beakers

  • Stirring rod or magnetic stirrer

  • Waste container labeled for "Neutralized N-Benzylcyclohexylamine waste for incineration"

Procedure:

  • Preparation (in a chemical fume hood):

    • Carefully weigh the this compound waste.

    • In a suitably sized beaker, dissolve the this compound in deionized water. While specific solubility data is limited, a starting point of approximately 10-20 mL of water per gram of the hydrochloride salt can be used. Adjust as necessary to achieve dissolution.

  • Neutralization:

    • Slowly and with stirring, add a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate to the dissolved this compound.

    • The addition of the basic solution will cause the release of carbon dioxide gas (effervescence) as the hydrochloride salt is neutralized. Add the base in small increments to control the rate of gas evolution.

  • pH Monitoring:

    • Periodically check the pH of the solution using pH indicator strips.

    • The target pH for complete neutralization is between 7 and 8. Continue to add the basic solution incrementally until this pH range is achieved and stable.

  • Completion and Observation:

    • Once the pH is stable in the neutral range and effervescence has ceased, the neutralization is complete.

    • You may observe the formation of a precipitate or an oily layer, which is the free N-Benzylcyclohexylamine, as it is less soluble in water than its hydrochloride salt.

  • Waste Collection:

    • Carefully transfer the entire neutralized mixture (including any precipitate) into the designated and clearly labeled waste container.

    • Rinse the beaker with a small amount of a suitable solvent (such as ethanol (B145695) or isopropanol) and add the rinsing to the waste container to ensure all residual amine is collected.

  • Final Disposal:

    • Seal the labeled waste container securely.

    • The sealed container should be handed over to your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company for incineration.[2]

Logical Workflow for Disposal

cluster_prep Preparation cluster_neutralize Neutralization cluster_collection Waste Collection cluster_disposal Final Disposal A Weigh N-Benzylcyclohexylamine HCl Waste B Dissolve in Deionized Water A->B C Slowly Add NaHCO3 or Na2CO3 Solution B->C In Fume Hood D Monitor pH (Target: 7-8) C->D E Observe for Ceased Effervescence D->E F Transfer Mixture to Labeled Waste Container E->F G Rinse Beaker and Add to Container F->G H Seal Container G->H I Transfer to EHS or Licensed Disposal Company H->I J Incineration I->J

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Essential Safety and Logistics for Handling N-Benzylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-Benzylcyclohexylamine hydrochloride are paramount for laboratory safety and operational integrity. This guide provides immediate, procedural, and step-by-step instructions for the safe use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as an arylcyclohexylamine and should be handled as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentStandards and Specifications
Eyes/Face Tightly fitting safety goggles or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
Skin Chemical-resistant, impervious clothing such as a lab coat or apron.Protective clothing should be worn to prevent skin exposure.[5]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Gloves must be inspected prior to use and changed frequently. Follow EU Directive 89/686/EEC and EN 374 standards.[4]
Respiratory Use only in a well-ventilated area or a chemical fume hood.[5][6] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Operational Plan for Safe Handling

Adherence to a strict operational plan is vital for minimizing risks.

1. Pre-Handling Checklist:

  • Confirm the availability and thorough understanding of the Safety Data Sheet (SDS) for this compound.

  • Inspect all PPE for integrity before use.[4]

  • Ensure that a chemical fume hood is operational and available.[6]

  • Locate the nearest safety shower and eyewash station and confirm they are accessible and functional.[5]

2. Handling Procedures:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Avoid dust formation.[5]

  • Keep the container tightly closed when not in use.[5]

Storage and Disposal Plans

Storage:

  • Store in a dry, cool, and well-ventilated place.[5]

  • Keep containers tightly closed.[5]

  • Store under an inert atmosphere to maintain product quality.[5]

  • Protect from moisture.[5]

  • Incompatible materials include strong oxidizing agents.[5]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[5]

  • Do not release into the environment.[6]

  • Sweep up and shovel any spills into suitable, closed containers for disposal.[5]

  • Contaminated packaging should be handled in the same way as the substance itself.[7]

First Aid Measures

In case of exposure, immediate action is critical.

ExposureFirst Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₉N • HCl[8]
Molecular Weight 225.8 g/mol [8]
Melting Point 252-253 °C[9]
Purity ≥98%[1]
Storage Temperature -20°C[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal A Review SDS B Inspect PPE A->B C Verify Fume Hood & Safety Equipment B->C D Handle in Fume Hood C->D Proceed to Handling E Wear Appropriate PPE D->E F Avoid Dust Formation E->F G Weigh/Transfer Chemical F->G H Close Container Tightly G->H Complete Handling M Handle Spills Appropriately G->M If Spill Occurs I Clean Work Area H->I J Wash Hands Thoroughly I->J K Store in Cool, Dry, Ventilated Area J->K Store Chemical L Dispose of Waste via Approved Plant J->L Dispose of Waste M->L Collect for Disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.